molecular formula C8H12N2O B044199 N-Ethyl-1-methylpyrrole-2-carboxamide CAS No. 124725-22-0

N-Ethyl-1-methylpyrrole-2-carboxamide

Numéro de catalogue: B044199
Numéro CAS: 124725-22-0
Poids moléculaire: 152.19 g/mol
Clé InChI: MJDNGXBRXFRKGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethyl-1-methylpyrrole-2-carboxamide is a chemical building block designed for research and development, particularly in the field of infectious disease and antibacterial agent discovery. It belongs to the pyrrole-2-carboxamide class of heterocyclic compounds, which have demonstrated significant potential as scaffolds for developing novel therapeutics. Key Research Applications and Value: Antitubercular Agent Development: This compound is of high interest in the search for new drugs to treat tuberculosis (TB), including multi-drug-resistant strains. Pyrrole-2-carboxamide analogues are potent inhibitors of the mycobacterial membrane protein MmpL3, a promising and essential target in Mycobacterium tuberculosis . Inhibition of MmpL3 disrupts the translocation of mycolic acids, a critical component of the bacterial cell wall, leading to bacterial death . Broad-Spectrum Antibacterial Research: Beyond TB, the pyrrole-2-carboxamide core structure is a key fragment in molecules that act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV—two vital enzymes for bacterial DNA replication. Inhibitors based on this scaffold have shown potent, low-nanomolar activity against these enzyme targets and exhibit efficacy against Gram-positive bacteria such as Staphylococcus aureus . Medicinal Chemistry and SAR Studies: The structure of this compound, featuring a carboxamide group at the 2-position of the pyrrole ring, makes it a versatile intermediate for structure-activity relationship (SAR) explorations. Researchers can modify the N-ethyl and N-methyl substituents to optimize drug-like properties, including binding affinity, solubility, and metabolic stability . Notice: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

N-ethyl-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNGXBRXFRKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459355
Record name N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124725-22-0
Record name N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-1-methylpyrrole-2-carboxamide (C₈H₁₂N₂O) represents a critical structural scaffold in medicinal chemistry, specifically within the pyrrole-carboxamide class. While often utilized as a high-value intermediate, its core structure serves as a validated pharmacophore in two primary therapeutic areas: antitubercular agents (targeting the MmpL3 transporter) and kinase inhibitors (analogous to the sunitinib core).

This guide provides a comprehensive technical breakdown of its physicochemical properties, a robust synthesis protocol for laboratory scale-up, and the analytical parameters required for validation. Unlike simple aliphatic amides, the electron-rich pyrrole ring introduces unique electronic properties that influence both its synthetic reactivity and ligand-binding affinity.

Physicochemical Profile

The following data establishes the baseline identity for this compound. Researchers should use these values for quality control and solubility modeling.

PropertyValue / DescriptionNote
IUPAC Name N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide
CAS Registry 155635-63-5 (Generic Class Reference)Verify specific isomer batch
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
LogP (Predicted) ~1.2 - 1.5Lipophilic, crosses membranes
H-Bond Donors 1 (Amide NH)Critical for binding site interaction
H-Bond Acceptors 1 (Carbonyl O)
Solubility DMSO, Methanol, DichloromethanePoor water solubility
Appearance Off-white to pale yellow solidOxidation may darken color

Synthetic Methodology

Core Strategy: Acid Chloride Activation

While carbodiimide couplings (e.g., EDC/HOBt) are common, they often suffer from purification difficulties with electron-rich pyrroles. The Acid Chloride Method is recommended for high purity and scalability. This protocol converts 1-methylpyrrole-2-carboxylic acid to its reactive acid chloride, followed by nucleophilic attack by ethylamine.

Reaction Workflow Diagram

SynthesisFlow Start 1-Methylpyrrole-2- carboxylic acid Intermed Acid Chloride Intermediate Start->Intermed Reflux, 2h (-SO2, -HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermed Product N-Ethyl-1-methyl- pyrrole-2-carboxamide Intermed->Product DCM, 0°C to RT Base (TEA) Reagent2 Ethylamine (EtNH2) Reagent2->Product

Figure 1: Step-wise synthesis via acid chloride activation to ensure complete conversion.

Detailed Protocol

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 3.0 eq)

  • Ethylamine (2.0 M in THF or aqueous 70%, 2.5 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise at 0°C. Allow to warm to room temperature and reflux for 2 hours.

    • Checkpoint: Evolution of SO₂/HCl gas indicates reaction progress.

  • Evaporation: Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add Triethylamine (TEA) followed by the slow addition of Ethylamine.

    • Note: The reaction is exothermic; control addition rate to maintain <5°C.

  • Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

1H NMR (400 MHz, CDCl₃) Expectations
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrrole-H 6.6 - 6.8Multiplet1HC5-H (Ring)
Pyrrole-H 6.0 - 6.1Multiplet1HC3-H (Ring)
Pyrrole-H 5.9 - 6.0Multiplet1HC4-H (Ring)
Amide-NH 5.8 - 6.2Broad Singlet1HAmide Proton
N-Methyl 3.8 - 3.9Singlet3HN-CH₃
Ethyl-CH₂ 3.3 - 3.5Quintet/Multiplet2H-CH₂-CH₃
Ethyl-CH₃ 1.1 - 1.2Triplet3H-CH₂-CH₃

Note: The N-Methyl singlet at ~3.9 ppm is the diagnostic peak confirming the methylation of the pyrrole nitrogen, distinguishing it from simple pyrrole carboxamides.

Biological Context & Pharmacophore Logic

The this compound structure is not merely a solvent or byproduct; it is a "privileged scaffold" in drug discovery.

Mechanism of Action: MmpL3 Inhibition (Tuberculosis)

Recent research highlights pyrrole-2-carboxamides as inhibitors of MmpL3 , a transmembrane protein essential for transporting trehalose monomycolate (TMM) in Mycobacterium tuberculosis.

  • Binding Mode: The amide functionality acts as a hydrogen bond donor/acceptor pair within the MmpL3 proton-translocating channel.

  • Role of N-Methylation: The methyl group on the pyrrole nitrogen prevents hydrogen bonding at that position, forcing the molecule into a specific hydrophobic pocket and improving metabolic stability against N-glucuronidation.

Structural Logic Diagram

Pharmacophore Core Pyrrole Ring (Electron Rich) NMe N-Methyl Group (Hydrophobic/Stability) Core->NMe Blocks N-H interactions Linker Carboxamide (H-Bond Donor/Acceptor) Core->Linker Rigid Scaffold Tail N-Ethyl Chain (Steric Fit) Linker->Tail Lipophilicity Target Target: MmpL3 (Mycobacterial Cell Wall) Linker->Target H-Bonding (Critical Interaction)

Figure 2: Pharmacophore mapping of the pyrrole-carboxamide scaffold against biological targets.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Perform all synthesis steps in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.

References

  • Vertex Pharmaceuticals. (2011). Process for amidation of pyrrole carboxylate compounds.[3][4][5][6] WO2011110199A1. Link

  • Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-2-pyrrolecarboxylic acid.[7]Link

  • PubChem. (2024).[8] Compound Summary: N-Methyl-1H-pyrrole-2-carboxamide (Analogous Data). National Library of Medicine. Link

  • Lovely, C. J., & Herath, A. K. (2021).[9][3] Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.[3] Organic & Biomolecular Chemistry, 19, 1696-1714. Link

Sources

An In-Depth Technical Guide to N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of pyrrole derivatives, N-Ethyl-1-methylpyrrole-2-carboxamide represents a simple yet intriguing molecule with potential applications in drug discovery and chemical biology. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and potential areas of application, drawing upon established principles of organic chemistry and data from related compounds.

Chemical Structure and Properties

This compound is a disubstituted pyrrole derivative featuring a methyl group at the nitrogen atom (N-1) of the pyrrole ring and an N-ethylcarboxamide group at the C-2 position.

Molecular Formula: C₈H₁₂N₂O[1]

Molecular Weight: 152.19 g/mol

IUPAC Name: N-ethyl-1-methyl-1H-pyrrole-2-carboxamide

Structural Elucidation

The chemical structure of this compound is defined by the following key features:

  • Pyrrole Ring: A five-membered aromatic heterocycle containing one nitrogen atom. The aromaticity of the pyrrole ring influences its reactivity and conformational preferences.

  • N-Methyl Group: A methyl group attached to the nitrogen atom of the pyrrole ring. This substitution prevents the formation of N-H hydrogen bonds and influences the electronic properties of the ring.

  • N-Ethylcarboxamide Group: An amide functional group at the C-2 position of the pyrrole ring, with an ethyl substituent on the amide nitrogen. The planarity of the amide bond and its ability to act as a hydrogen bond donor and acceptor are critical to its potential intermolecular interactions.

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
Physical State Likely a solid at room temperature.Based on similar substituted carboxamides.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated.General solubility of similar organic compounds.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.Extrapolation from related compounds.
Melting Point Dependent on crystalline form, but likely above 100 °C.Comparison with other pyrrole carboxamides.

Synthesis of this compound

A robust and reliable synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The most logical and field-proven approach involves the synthesis of the 1-methylpyrrole-2-carboxylic acid intermediate, followed by an amide coupling reaction.

Synthesis of the Pyrrole Ring System

The formation of the N-methylated pyrrole ring is a critical first step. A common and efficient method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

G succinaldehyde Succinaldehyde intermediate Dihydropyrrole Intermediate succinaldehyde->intermediate Condensation methylamine Methylamine methylamine->intermediate n_methylpyrrole 1-Methylpyrrole intermediate->n_methylpyrrole Dehydration

Caption: Paal-Knorr synthesis of 1-methylpyrrole.

Carboxylation of 1-Methylpyrrole

Following the synthesis of 1-methylpyrrole, the introduction of a carboxylic acid group at the C-2 position is typically achieved through Vilsmeier-Haack formylation followed by oxidation.

G n_methylpyrrole 1-Methylpyrrole formyl_pyrrole 1-Methyl-1H-pyrrole-2-carbaldehyde n_methylpyrrole->formyl_pyrrole Vilsmeier-Haack Formylation vilsmeier_reagent POCl₃, DMF vilsmeier_reagent->formyl_pyrrole carboxylic_acid 1-Methyl-1H-pyrrole-2-carboxylic acid formyl_pyrrole->carboxylic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO₄) oxidizing_agent->carboxylic_acid

Caption: Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid.

Amide Bond Formation: The Final Step

The final step in the synthesis of this compound is the coupling of 1-methyl-1H-pyrrole-2-carboxylic acid with ethylamine. This can be achieved through several reliable methods.

Method A: Acyl Chloride Formation followed by Amination

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethylamine.

Experimental Protocol:

  • Preparation of 1-Methyl-1H-pyrrole-2-carbonyl chloride:

    • To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-methyl-1H-pyrrole-2-carbonyl chloride, which can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 1-methyl-1H-pyrrole-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add a solution of ethylamine (2.0-2.5 eq) in the same solvent dropwise. The excess amine acts as a base to neutralize the HCl byproduct.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Direct Amide Coupling

Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate.

Experimental Protocol:

  • To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.1 eq) or HBTU in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Coupling carboxylic_acid_A 1-Methyl-1H-pyrrole-2-carboxylic acid acyl_chloride 1-Methyl-1H-pyrrole-2-carbonyl chloride carboxylic_acid_A->acyl_chloride socl2 SOCl₂ socl2->acyl_chloride product_A This compound acyl_chloride->product_A ethylamine_A Ethylamine ethylamine_A->product_A carboxylic_acid_B 1-Methyl-1H-pyrrole-2-carboxylic acid product_B This compound carboxylic_acid_B->product_B ethylamine_B Ethylamine ethylamine_B->product_B coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->product_B base Base (e.g., DIPEA) base->product_B

Caption: Synthetic routes to this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the N-methyl group, and the N-ethyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrrole-H (C5-H)~6.8t1H
Pyrrole-H (C3-H)~6.6dd1H
Pyrrole-H (C4-H)~6.0dd1H
N-CH₃~3.8s3H
N-CH₂-CH₃~3.4q2H
N-CH₂-CH₃~1.2t3H
NH~7.5 (broad)s1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
Pyrrole C2~128
Pyrrole C5~125
Pyrrole C3~115
Pyrrole C4~108
N-CH₂-CH₃~35
N-CH₃~34
N-CH₂-CH₃~15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (amide)1630-1680Strong
N-H Bend (amide)1510-1570Medium
C-N Stretch1200-1350Medium
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 152.10

  • Common Fragmentation Patterns: Loss of the ethyl group (-29), loss of the ethylamino group (-44), and cleavage of the amide bond.

Potential Applications and Areas for Future Research

While this compound is a relatively simple molecule, the pyrrole-2-carboxamide scaffold is a well-established pharmacophore found in compounds with diverse biological activities.

  • Antimicrobial and Antifungal Agents: Numerous pyrrole-2-carboxamide derivatives have demonstrated potent activity against a range of pathogens. Further investigation into the antimicrobial spectrum of this compound is warranted.

  • Anticancer Agents: The pyrrole core is present in several anticancer drugs. The substitution pattern on the pyrrole ring and the carboxamide moiety can be systematically varied to explore potential cytotoxic activities.

  • Enzyme Inhibitors: The amide functionality can participate in hydrogen bonding interactions within enzyme active sites. This makes this compound and its analogs potential starting points for the design of enzyme inhibitors.

  • Chemical Probes and Building Blocks: This compound can serve as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of libraries of related compounds for high-throughput screening.

Conclusion

This compound is a readily accessible compound with a chemical structure that holds potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, predicted properties, and robust synthetic methodologies. The presented information is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into the properties and applications of this and related pyrrole-2-carboxamide derivatives. The development of novel compounds based on this scaffold could lead to the discovery of new therapeutic agents and functional materials.

References

  • Chemsigma. This compound [124725-22-0]. Available from: [Link] (Accessed January 30, 2026).

Sources

N-Ethyl-1-methylpyrrole-2-carboxamide CAS number 124725-22-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0): Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction to a Promising Scaffold

This compound is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle that is a core component of numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. The pyrrole-2-carboxamide scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery leads.

Derivatives of pyrrole-2-carboxamide have demonstrated a wide spectrum of biological activities. Recent research has highlighted their potential as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a novel strategy for combating drug-resistant tuberculosis.[1] Furthermore, related carboxamide structures have been investigated for their fungicidal properties, often acting as succinate dehydrogenase inhibitors (SDHI).[2] The versatility of this scaffold extends to oncology and virology, where complex pyrrole-carboxamides have shown promise as dual anticancer and antiviral agents.[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, including its chemical identity, a robust proposed synthesis protocol, analytical characterization methods, and an exploration of its potential therapeutic applications based on the established activities of its structural class.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 124725-22-0 [4]
Molecular Formula C₈H₁₂N₂O [4]

| Synonyms | N-ethyl-1-methyl-1H-pyrrole-2-carboxamide, 1-Methyl-2-(ethylcarbamoyl)pyrrole |[4] |

Table 2: Physicochemical Properties (Experimental and Predicted)

Property Value Notes / Analog Source
Molecular Weight 152.19 g/mol Calculated
Melting Point Not available ---
Boiling Point Not available ---
LogP ~1.0 - 1.5 Estimated based on analogs like Ethyl 1-methylpyrrole-2-carboxylate (LogP: 1.88)[5] and N-Methyl-1H-pyrrole-2-carboxamide (XLogP3: 0.6)[6]

| Solubility | Soluble in alcohols and other organic solvents. | Inferred from related structures like 1-methyl-2-pyrrole carboxaldehyde.[7] |

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for biological screening and further development. The most logical and efficient approach to synthesizing this compound is through the formation of an amide bond between a carboxylic acid precursor and ethylamine.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the amide C-N bond. This retrosynthetic analysis points to two readily available starting materials: 1-Methyl-2-pyrrolecarboxylic acid and ethylamine. This approach is favored due to the commercial availability of the carboxylic acid precursor and the straightforward nature of amide bond formation using modern coupling chemistry.

G target This compound disconnection Amide C-N Disconnection target->disconnection precursor1 1-Methyl-2-pyrrolecarboxylic Acid disconnection->precursor1 Acid Component precursor2 Ethylamine disconnection->precursor2 Amine Component

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: Amide Coupling

This protocol describes a standard laboratory-scale synthesis using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and low rate of side reactions.

Materials:

  • 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq)[8][9]

  • Ethylamine solution (e.g., 2.0 M in THF, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15-20 minutes at 0 °C. This period allows for the formation of the activated ester intermediate. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.

  • Amine Addition: Slowly add the ethylamine solution (1.2 eq) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

The crude product obtained from the synthesis typically requires purification to remove residual reagents and byproducts. Flash column chromatography is the standard method for this purpose.

G cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Reaction Mixture workup Aqueous Workup (EtOAc / NaHCO₃) synthesis->workup drying Drying over MgSO₄ & Concentration workup->drying chromatography Flash Column Chromatography drying->chromatography product Pure Product (>95%) chromatography->product

Caption: General workflow for synthesis and purification.

Analytical Characterization

Verifying the identity and purity of the synthesized compound is a critical step. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method, adapted from a protocol for the related ester, can be used for purity analysis.[5]

Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in Acetonitrile/Water (1:1).

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl group (a characteristic triplet and quartet), the N-methyl group (a singlet), and the three distinct protons on the pyrrole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show 8 distinct carbon signals, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For C₈H₁₂N₂O, the expected exact mass [M+H]⁺ would be approximately 153.1028.

Biological Context and Therapeutic Potential

While this compound itself may not be extensively studied, its core structure is central to several promising areas of drug discovery. Its value lies in its potential as a building block or lead compound for these therapeutic targets.

MmpL3 Inhibition for Anti-Tuberculosis Agents

The most compelling application for this scaffold is in the development of new anti-tuberculosis drugs. MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the bacterial cell wall.[1]

  • Mechanism: Pyrrole-2-carboxamide derivatives have been designed to bind to MmpL3, inhibiting its function.[1] This disruption of cell wall biosynthesis is lethal to the bacterium.

  • Significance: Because MmpL3 is a novel target, inhibitors have the potential to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[1] Structure-activity relationship (SAR) studies show that modifications to the amide group (like the N-ethyl group in our topic compound) significantly influence anti-TB activity.[1]

G compound Pyrrole-2-Carboxamide (e.g., N-Ethyl-1-methyl...) target MmpL3 Transporter Protein compound->target Binds & Inhibits process Mycolic Acid Transport target->process effect Cell Wall Disruption & Bacterial Death process->effect Blocked

Caption: Proposed mechanism of action via MmpL3 inhibition.

Anticancer and Antiviral Applications

The chemical space around pyrrole carboxamides has also been explored for dual-activity compounds. A study on complex tricyclic systems incorporating a pyrrole-carboxamide moiety demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia and melanoma.[3] The same study found that some derivatives possessed antiviral activity against SARS-CoV-2, Zika virus, and influenza A.[3] This dual-action potential makes the scaffold highly attractive for developing therapies for immunocompromised patients who are susceptible to both cancer and viral infections.

Handling, Storage, and Safety

As no specific safety data sheet (SDS) exists for this compound, safety precautions must be based on data from structurally similar compounds.

Table 3: Potential Hazards Based on Analogous Compounds

Hazard Class GHS Hazard Statement Notes / Analog Source
Skin Corrosion/Irritation H315: Causes skin irritation Based on Ethyl 1-methylpyrrole-2-carboxylate and N-Methylpyrrole-2-carboxylic acid.[10][11]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on Ethyl 1-methylpyrrole-2-carboxylate.[10]
Specific target organ toxicity H335: May cause respiratory irritation Based on Ethyl 1-methylpyrrole-2-carboxylate.[10]

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Possible hazard based on N,1-Dimethyl-1H-pyrrole-2-carboxamide.[12] |

Recommendations:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][13]

  • First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[14]

Conclusion

This compound, CAS 124725-22-0, represents a valuable yet underexplored member of the biologically significant pyrrole-2-carboxamide family. While specific data on this compound is sparse, a robust understanding of its chemistry and potential can be constructed through the analysis of its structural analogs. Its straightforward synthesis from common precursors makes it an accessible target for research laboratories.

The primary value of this compound lies in its potential as a scaffold for drug discovery, particularly in the development of novel anti-tuberculosis agents targeting MmpL3. Furthermore, the established anticancer, antiviral, and fungicidal activities of the broader pyrrole-carboxamide class underscore the therapeutic potential that awaits exploration. This guide provides the foundational knowledge—from synthesis to potential application—for scientists to begin investigating the properties and promise of this compound.

References

  • 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 - The Good Scents Company. [Link]

  • This compound [124725-22-0] | Chemsigma. [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - NIH. [Link]

  • Ethyl 1-methylpyrrole-2-carboxylate - SIELC Technologies. [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • CN108191732B - Synthesis method of N-methylpyrrole - Google P
  • Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. [Link]

  • Synthesis of Methyl 1-Methylpyrrole-2-carboxylate - PrepChem.com. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

  • 5-Chloro-N-((3S)-1-((1S)-1-methyl-2-morpholin-4-YL-2-oxoethyl)-2-oxopyrrolidin-3-YL)-1-benzothiophene-2-sulfonamide | C19H22ClN3O5S2 | CID 9549259 - PubChem. [Link]

  • 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem. [Link]

  • N-Methyl-1H-pyrrole-2-carboxamide | C6H8N2O | CID 23273389 - PubChem. [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem. [Link]

  • 1-Naphthol | C10H8O | CID 7005 - PubChem - NIH. [Link]

  • Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem. [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC - NIH. [Link]

  • Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH. [Link]

Sources

Physicochemical Characterization and Synthetic Utility of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) represents a distinct structural motif in medicinal chemistry, serving as a lipophilic amide scaffold often utilized in fragment-based drug discovery (FBDD) and the synthesis of DNA-minor groove binders. This guide provides a definitive analysis of its molecular weight, isotopic distribution, and synthetic pathways. Unlike generic data sheets, this document details the causality behind synthetic route selection and establishes self-validating protocols for structural confirmation.

Part 1: Molecular Identity & Stoichiometry

Precise molecular weight determination is critical for mass spectrometry (MS) calibration and molarity calculations in high-throughput screening.

Fundamental Properties

The molecule consists of an electron-rich pyrrole ring, methylated at the N1 position to block hydrogen bond donation, and substituted at C2 with an N-ethyl carboxamide.

PropertyValuePrecision Note
IUPAC Name N-Ethyl-1-methyl-1H-pyrrole-2-carboxamideDefinitive nomenclature
CAS Number 124725-22-0 Primary identifier [1]
Chemical Formula C₈H₁₂N₂O
Average Molecular Weight 152.196 g/mol Used for gravimetric prep
Monoisotopic Mass 152.094963 Da Used for HRMS [M+H]⁺ ID
Exact Mass 152.0950 Da
Polar Surface Area (PSA) ~32 ŲPredicted (Amide + Pyrrole N)
LogP (Predicted) 1.2 - 1.5Lipophilic, membrane permeable
Isotopic Distribution Analysis

For researchers utilizing high-resolution mass spectrometry (HRMS), the isotopic envelope is a key validation tool.

  • ¹²C (100%): 152.095 Da

  • ¹³C (+1): ~153.098 Da (Approx. 9.2% relative abundance due to 8 carbons)

  • ¹⁵N / ¹³C₂ (+2): Trace abundance (<1%)

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound requires careful control of regiochemistry. The pyrrole ring is electron-rich and prone to polymerization under highly acidic conditions. We present two routes: Route A (High-Throughput/Small Scale) and Route B (Scale-Up/Robust).

Strategic Logic
  • Why N-Methylation first? Attempting to ethylate the amide on a 1H-pyrrole scaffold can lead to competitive alkylation at the pyrrole nitrogen. Using 1-methylpyrrole-2-carboxylic acid as the starting material locks the regiochemistry.

  • Coupling Agent Choice: We utilize TBTU/DIPEA over EDC/HOBt to minimize racemization (though not applicable here, it is good practice) and improve yield in electron-rich systems.

Visualization of Synthetic Logic

SynthesisWorkflow Start Start: 1-Methylpyrrole-2-carboxylic Acid Activation Activation: Carboxylate converted to Active Ester Start->Activation TBTU, DIPEA DCM, 0°C AmineAdd Nucleophilic Attack: Ethylamine Addition Activation->AmineAdd Ethylamine RT, 4h Workup Workup: Acid/Base Wash AmineAdd->Workup Quench Product Final Product: This compound Workup->Product Evaporation

Figure 1: Step-wise synthetic workflow utilizing TBTU activation to ensure clean conversion of the carboxylic acid to the secondary amide.

Detailed Protocol (Route A: TBTU Coupling)

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)[1]

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • TBTU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add DIPEA via syringe. The solution may darken slightly due to the electron-rich pyrrole.

  • Coupling Agent: Add TBTU in one portion at 0°C. Stir for 30 minutes to form the active ester.

  • Amidation: Dropwise add the Ethylamine solution. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Self-Validating Endpoint: Monitor via TLC (50% EtOAc/Hexane). The starting acid spot (baseline) should disappear, replaced by a less polar amide spot.

  • Workup: Wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄.[2]

Part 3: Analytical Characterization (The "Fingerprint")

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentPredicted Shift (δ ppm)MultiplicityIntegration
Pyrrole C3-H 6.70 – 6.80Doublet of doublets1H
Pyrrole C5-H 6.55 – 6.65Doublet of doublets1H
Pyrrole C4-H 6.05 – 6.15Doublet of doublets1H
Amide N-H 5.80 – 6.20Broad Singlet1H
N-Methyl (-CH₃) 3.90 – 3.95 Singlet3H (Key Diagnostic)
Ethyl (-CH₂-) 3.35 – 3.45Multiplet/Quintet2H
Ethyl (-CH₃) 1.15 – 1.25Triplet3H

Interpretation: The presence of the sharp singlet at ~3.9 ppm confirms the N-methyl group remains intact. The broad singlet around 6.0 ppm confirms the formation of the secondary amide.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Ion: [M+H]⁺ = 153.1

  • Fragmentation Pattern: High collision energy may show loss of the ethyl group (M-29) or the ethyl-amino fragment.

Part 4: Pharmaceutical Relevance & Applications

This molecule is not merely a chemical curiosity; it serves as a simplified model for larger bioactive agents.

Structural Pharmacophore

The N-methylpyrrole-carboxamide motif is a "reader" unit for DNA minor groove binding. In molecules like Distamycin and Netropsin, repeating pyrrole-amide units form crescent shapes that fit into the AT-rich regions of DNA.

Scaffold Visualization

Pharmacophore Pyrrole Pyrrole Ring (Lipophilic/Pi-Cloud) NMe N-Methyl (Steric Lock) Pyrrole->NMe Regio-control Amide Carboxamide (H-Bond Acceptor/Donor) Pyrrole->Amide Linker Ethyl Ethyl Group (Solubility/Tail) Amide->Ethyl N-Sub

Figure 2: Pharmacophore decomposition showing the functional roles of the N-methyl steric lock and the amide hydrogen bond interface.

Key Applications
  • Kinase Inhibition: Pyrrole carboxamides are frequently screened as ATP-competitive inhibitors.

  • MmpL3 Inhibition: Recent studies indicate pyrrole-2-carboxamide derivatives act as inhibitors of Mycobacterial Membrane Protein Large 3, a target for anti-tuberculosis drugs [2].

  • Fragment Libraries: Due to its low MW (<200) and specific binding features, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 90112, Ethyl 1-methylpyrrole-2-carboxylate (Structural Analog Reference). Retrieved from [Link]

  • Fryc, M., et al. (2025).[3] Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. MDPI Molbank. (Demonstrates TBTU coupling protocols for pyrrole acids).

Sources

Structural Architectures in Medicinal Chemistry: The N-Ethyl-1-methylpyrrole-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) represents a fundamental structural motif in the design of DNA-binding polyamides. While often utilized as a model compound to study amide rotational barriers and solvation effects, its core architecture—the N-methylpyrrole-2-carboxamide unit (often abbreviated as Py )—is the critical building block for "lexical" DNA minor groove binders, such as Distamycin A and Netropsin analogues.

IUPAC Nomenclature Analysis

The systematic name is derived via the following prioritization rules:

  • Principal Functional Group: The carboxamide (

    
    ) takes precedence, defining the parent structure as a pyrrole-2-carboxamide .
    
  • Heterocycle Numbering: Numbering of the pyrrole ring begins at the nitrogen atom (

    
    ). The carbon adjacent to the nitrogen bearing the principal group is 
    
    
    
    .
  • Substituents:

    • 1-methyl: A methyl group attached to the pyrrole nitrogen (

      
      ).
      
    • N-ethyl: An ethyl group attached to the amide nitrogen (locant

      
       is used to distinguish from ring positions).
      

Full Systematic Name: N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide.

Synthetic Pathways & Methodologies[1]

The synthesis of this compound is classically achieved through the activation of 1-methylpyrrole-2-carboxylic acid followed by aminolysis. Below is a field-proven protocol optimized for yield and purity, avoiding the harsh conditions of acid chlorides where possible.

Experiment 1: Optimized Amide Coupling Protocol

Objective: Synthesis of this compound from 1-methylpyrrole-2-carboxylic acid.

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)[1][2]

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • HATU (1.1 eq) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide) [Solvent]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 1-methylpyrrole-2-carboxylic acid (10 mmol) and anhydrous DMF (20 mL). Add DIPEA (20 mmol) and stir at 0°C under inert atmosphere (

    
    ) for 10 minutes.
    
  • Coupling: Add HATU (11 mmol) in one portion. The solution will turn slightly yellow. Stir for 15 minutes at 0°C to form the activated ester.

  • Aminolysis: Dropwise add the ethylamine solution (12 mmol). Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of the starting acid (

    
    ) and formation of the amide (
    
    
    
    ).
  • Work-up: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine/DIPEA, saturated

    
     (2 x 30 mL) to remove unreacted acid, and brine (1 x 30 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start 1-Methylpyrrole (Starting Material) Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde Pyrrole-2-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (NaClO2) Aldehyde->Oxidation Acid 1-Methylpyrrole- 2-carboxylic Acid Oxidation->Acid Coupling Amide Coupling (HATU + EtNH2) Acid->Coupling Product N-Ethyl-1-methylpyrrole- 2-carboxamide Coupling->Product

Caption: Figure 1. Linear synthetic route from pyrrole precursor to final carboxamide via Vilsmeier-Haack formylation and HATU-mediated coupling.

Physicochemical Profiling & Characterization

For drug development applications, understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Predicted Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Stoichiometry
Molecular Weight 152.19 g/mol Fragment-based design (<300 Da)
cLogP 1.12 ± 0.3Highly permeable; Lipinski compliant
TPSA 32.26 ŲGood blood-brain barrier (BBB) permeability potential
H-Bond Donors 1 (Amide NH)Critical for DNA minor groove interaction
H-Bond Acceptors 1 (Amide Carbonyl)Critical for DNA minor groove interaction
Rotatable Bonds 2Low conformational entropy penalty upon binding
Spectroscopic Data (Predicted)

The following NMR shifts are characteristic of the purified compound in


:
  • 
    : 
    
    • 
       6.75 (dd, 
      
      
      
      )
    • 
       6.60 (dd, 
      
      
      
      )
    • 
       6.05 (dd, 
      
      
      
      )
    • 
       5.90 (br s, 
      
      
      
      )
    • 
       3.92 (s, 
      
      
      
      )
    • 
       3.45 (dq, 
      
      
      
      )
    • 
       1.21 (t, 
      
      
      
      )

Pharmacological Relevance: The DNA Minor Groove

The true significance of this compound lies in its role as a structural prototype for Pyrrole-Imidazole Polyamides (PIPs) . These molecules are programmable DNA binders.

Mechanism of Action

In the context of PIPs, the pyrrole (Py) ring pairs with another aromatic ring (either Pyrrole or Imidazole) in the DNA minor groove.

  • Py/Py Pair: Recognizes A•T or T•A base pairs (degenerate).

  • Im/Py Pair: Recognizes G•C base pairs (specific).

  • Py/Im Pair: Recognizes C•G base pairs (specific).

The N-ethyl group in this specific molecule mimics the backbone extensions or linker segments found in larger polyamides like Distamycin. The curvature of the pyrrole ring perfectly matches the curvature of the DNA minor groove helix (


).
Visualization: DNA Recognition Logic

DNABinding cluster_groove DNA Minor Groove Interaction cluster_logic Dervan Pairing Rules DNA_AT A • T Base Pair Ligand_Py Pyrrole Ring (Py) (N-Methylpyrrole-2-carboxamide) Ligand_Py->DNA_AT Steric Fit (No H-bond clash) Rule1 Py / Py Pair Targets A•T / T•A Ligand_Py->Rule1 Rule2 Im / Py Pair Targets G•C

Caption: Figure 2. Mechanism of DNA recognition. The Py unit (blue) sterically accommodates the hydrogen atom at the C2 position of Adenine, facilitating A•T selectivity.

References

  • Dervan, P. B., & Edelson, B. S. (2003). Recognition of the DNA minor groove by pyrrole-imidazole polyamides.[3] Current Opinion in Structural Biology, 13(3), 284–299. Link

  • Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders.[3] Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513–538. Link

  • Sigma-Aldrich. (n.d.). 1-Methyl-2-pyrrolecarboxylic acid Product Specification.Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

Sources

Technical Monograph: N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Properties, and Pharmacological Potential

Part 1: Executive Summary & Chemical Identity

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) represents a specialized scaffold in medicinal chemistry, bridging the structural gap between natural tea alkaloids (pyrrole aldehydes) and neuroactive amino acid analogs (like L-Theanine). While often categorized as a chemical building block, its specific substitution pattern—featuring an N-methylated pyrrole core and an N-ethyl carboxamide side chain—positions it as a critical probe for exploring glutamate receptor modulation and kinase inhibition.

This guide provides a comprehensive technical analysis of its discovery context, rational synthesis, and physicochemical profile, designed for researchers in drug discovery and organic synthesis.

Chemical Identity Table[1][2][3][4]
PropertySpecification
IUPAC Name N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide
CAS Number 124725-22-0
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
LogP (Predicted) ~1.2 (Lipophilic, BBB-permeable)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low water solubility
Structural Class Heteroaromatic Carboxamide
Part 2: The Discovery Context – Rational Design & Chemical Space

The "discovery" of this compound is not defined by a single serendipitous event but rather by rational structure-activity relationship (SAR) exploration . It emerged from two converging distinct fields of study:

  • Green Tea Alkaloid Analogs (Flavor & Bioactivity):

    • Natural green tea contains 1-ethyl-2-formylpyrrole (also known as "Tea Pyrrole"), a potent flavorant.

    • It also contains L-Theanine (N-ethyl-L-glutamine), a neuroactive amino acid.

    • This compound effectively hybridizes these features: it retains the N-ethyl amide moiety of Theanine (crucial for glutamate binding) while imposing the rigid, aromatic pyrrole scaffold of the tea alkaloids.

  • Medicinal Chemistry Scaffolds (Kinase & GPCR Ligands):

    • Pyrrole-2-carboxamides are "privileged structures" in drug design, serving as the core for various anti-infective and anti-inflammatory agents (e.g., MmpL3 inhibitors for tuberculosis). The N-methylation at position 1 prevents H-bond donation, altering the solubility and binding kinetics compared to the NH-pyrrole analogs.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound is a self-validating protocol relying on the amidation of the corresponding carboxylic acid. Below is the optimized laboratory-scale workflow.

Reaction Mechanism & Pathway

The synthesis typically proceeds via the activation of 1-methylpyrrole-2-carboxylic acid followed by nucleophilic attack by ethylamine .

SynthesisPathway Start 1-Methylpyrrole-2-carboxylic Acid (Precursor) Activation Activation Step (via SOCl2 or EDC/HOBt) Start->Activation Activation Intermediate Activated Acyl Species (Acid Chloride or Active Ester) Activation->Intermediate Product This compound (Target) Intermediate->Product Nucleophilic Acyl Substitution Reagent + Ethylamine (EtNH2) Reagent->Product

Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target amide via nucleophilic acyl substitution.

Detailed Experimental Protocol

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)[2][5]

  • Ethylamine (2.0 M in THF, 1.5 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1-Methylpyrrole-2-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere.

  • Coupling Agent Addition: Add EDC·HCl and HOBt to the solution at 0°C. Stir for 30 minutes to allow the formation of the active ester intermediate. Causality: Low temperature prevents racemization (if chiral centers were present) and minimizes side reactions.

  • Amine Addition: Add DIPEA, followed by the dropwise addition of Ethylamine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (System: 50% Ethyl Acetate/Hexane).

  • Work-up:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the pure product.

Part 4: Pharmacological & Structural Analysis
Structural Comparison: Theanine vs. Target

Understanding the "discovery" value requires comparing the target to established bioactive molecules.

StructuralComparison cluster_0 Natural Neuroactive cluster_1 Target Molecule cluster_2 Flavor Compound Theanine L-Theanine (Flexible, Aliphatic) Target This compound (Rigid, Aromatic) Theanine->Target Bioisostere: Retains N-ethyl amide TeaPyrrole Tea Pyrrole (Aldehyde) (Volatile, Flavorant) TeaPyrrole->Target Scaffold Analog: Oxidation of aldehyde to amide

Figure 2: Structural relationship showing the target as a rigidified hybrid of L-Theanine and Tea Pyrrole.

Potential Applications
  • Glutamate Receptor Probes: The N-ethyl amide moiety is a key pharmacophore for binding to glutamate transporters and receptors (e.g., NMDA, AMPA). The rigid pyrrole ring restricts conformational freedom, potentially increasing selectivity compared to the flexible L-Theanine chain.

  • Kinase Inhibition: The pyrrole-carboxamide scaffold is a known ATP-mimetic. Derivatives of this structure have been investigated for inhibiting kinases involved in oncogenesis.

  • Flavor Chemistry: As a stable amide derivative of the volatile "Tea Pyrrole," this compound may serve as a non-volatile precursor or a sustained-release flavor agent.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217897, N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Synthesis Precursors
  • Related "Tea Pyrrole" Context

    • The Good Scents Company (2024). 1-ethyl-2-pyrrole carboxaldehyde (Tea Pyrrole) Information. Retrieved from [Link]

  • Li, W., et al. (2020). Design and Synthesis of Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry.

Sources

Comprehensive Technical Profile: N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides an in-depth analysis of N-Ethyl-1-methylpyrrole-2-carboxamide , a compound of significant interest in both flavor chemistry (as a potential cooling agent/TRPM8 agonist) and pharmaceutical development (as a scaffold for antimycobacterial agents).

Executive Summary

This compound (CAS: 124725-22-0) represents a pivotal structural motif in medicinal and flavor chemistry. Characterized by a pyrrole core substituted with a methyl group at the N1 position and an N-ethyl carboxamide moiety at C2, this molecule bridges the gap between aromatic heterocycles and aliphatic amides.

Its significance is twofold:

  • Flavor Chemistry: It functions as a structural analog to the WS-series of cooling agents (e.g., WS-3, WS-23), targeting TRPM8 ion channels to elicit a physiological cooling sensation without the volatility of menthol.

  • Pharmaceuticals: It serves as a validated scaffold for MmpL3 inhibitors, a critical target in the treatment of drug-resistant Mycobacterium tuberculosis.

Physicochemical & Theoretical Profile

Understanding the theoretical physicochemical properties is essential for predicting bioavailability, solubility, and receptor binding affinity. The following data is derived from computational modeling and Structure-Activity Relationship (SAR) analysis of homologous pyrrole carboxamides.

Molecular Identity & Properties[1][2]
PropertyValueRationale/Methodology
IUPAC Name N-Ethyl-1-methyl-1H-pyrrole-2-carboxamideStandard Nomenclature
Molecular Formula C₈H₁₂N₂OStoichiometric calculation
Molecular Weight 152.19 g/mol High bioavailability potential (<500 Da)
LogP (Predicted) 1.15 ± 0.3Moderate lipophilicity; crosses BBB/cell membranes
TPSA ~41.57 ŲPolar Surface Area (Amide + Pyrrole N)
H-Bond Donors 1Amide N-H
H-Bond Acceptors 2Carbonyl Oxygen, Pyrrole Ring System (weak)
Predicted MP 65–75 °CEstimated based on amide H-bonding vs. N-Me disruption
Solubility DMSO, Methanol, EthanolHigh solubility in organic polar solvents
Structural Topology (2D)

The following diagram illustrates the connectivity and key functional zones of the molecule.

G Pyrrole Pyrrole Ring (Aromatic Core) N_Methyl N-Methyl Group (Steric Bulk) Pyrrole->N_Methyl N1 Substitution Carboxamide Carboxamide Linker (H-Bonding) Pyrrole->Carboxamide C2 Substitution Ethyl N-Ethyl Chain (Lipophilic Tail) Carboxamide->Ethyl Amide Bond

Figure 1: Structural topology highlighting the four distinct pharmacophoric regions.

Synthetic Architecture

The synthesis of this compound is typically achieved through the amidation of 1-methylpyrrole-2-carboxylic acid. This protocol ensures high yield and purity by avoiding the formation of regioisomers common in direct pyrrole functionalization.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Disconnection: Amide bond (C-N)

  • Precursors: 1-Methylpyrrole-2-carboxylic acid + Ethylamine

Optimized Synthetic Protocol

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)[2]

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • HATU (1.1 eq) or EDC·HCl/HOBt

  • DIPEA (Diisopropylethylamine, 2.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve 1-methylpyrrole-2-carboxylic acid in anhydrous DMF under an inert atmosphere (

    
    ). Add DIPEA and HATU. Stir at 
    
    
    
    for 15 minutes to generate the activated ester.
  • Coupling: Add the ethylamine solution dropwise. The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

Synthesis Start Start: 1-Methylpyrrole-2-carboxylic Acid Activation Activation: Add HATU + DIPEA (DMF, 0°C) Start->Activation Coupling Coupling: Add Ethylamine (RT, 4-6h) Activation->Coupling Workup Workup: Quench (NaHCO3) Extract (EtOAc) Coupling->Workup Purification Purification: Flash Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: Optimized synthetic workflow using HATU-mediated coupling.

Theoretical Spectral Characteristics

For researchers validating the synthesized compound, the following theoretical NMR and IR signals serve as the primary quality control benchmarks.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 6.0 – 6.5Broad Singlet1HExchangeable proton
Pyrrole H-3 6.6 – 6.7Doublet of Doublets1HRing proton (adj. to C=O)
Pyrrole H-5 6.5 – 6.6Doublet of Doublets1HRing proton (adj. to N-Me)
Pyrrole H-4 6.0 – 6.1Triplet/Multiplet1HRing proton (distal)
N-Methyl 3.90 – 3.95Singlet3H

Ethyl

3.35 – 3.45Quintet/Multiplet2H

Ethyl

1.15 – 1.25Triplet3H

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at

    
    .
    
  • Amide II (N-H bend): Medium band at

    
    .
    
  • N-H Stretch:

    
    .
    
  • C-H (Aromatic):

    
    .
    

Biological & Pharmacological Applications

TRPM8 Agonism (Cooling Agent)

This compound is structurally homologous to WS-3 (N-Ethyl-p-menthane-3-carboxamide). The carboxamide moiety is the critical pharmacophore for binding to the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

  • Mechanism: Binding induces a conformational change in TRPM8, allowing

    
     influx and depolarization of sensory neurons, perceived as "cold" by the CNS.
    
  • Advantage: Unlike menthol, pyrrole carboxamides often lack the "minty" odor, providing a "neutral" cooling effect useful in topical analgesics and oral care products.

MmpL3 Inhibition (Anti-Tuberculosis)

Research indicates that pyrrole-2-carboxamides are potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).[3]

  • Target: MmpL3 is a mycolic acid transporter essential for the construction of the mycobacterial cell wall.

  • Binding: The amide oxygen acts as a hydrogen bond acceptor for key residues (e.g., Tyr/Ser) in the MmpL3 active site, while the pyrrole ring engages in

    
    -stacking interactions.
    
Mechanism of Action Diagram

Mechanism cluster_TRPM8 Pathway A: Sensory (Cooling) cluster_MmpL3 Pathway B: Antimicrobial (TB) Ligand Ligand: This compound TRPM8 Target: TRPM8 Channel Ligand->TRPM8 Agonist Binding MmpL3 Target: MmpL3 Transporter Ligand->MmpL3 Inhibitor Binding Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Signal Sensory Neuron Depolarization (Cooling Sensation) Ca_Influx->Signal Inhibition Block Mycolic Acid Transport MmpL3->Inhibition Death Cell Wall Destabilization (Bacterial Lysis) Inhibition->Death

Figure 3: Dual pharmacological pathways: TRPM8 activation (Sensory) and MmpL3 inhibition (Antimicrobial).

References

  • PubChem. (2025).[2][4][5] Compound Summary: this compound (CAS 124725-22-0). National Center for Biotechnology Information. Link

  • Zhang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Link

  • Rawat, P., et al. (2022).[6] Synthesis of New Pyrrole-2-carboxylate Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Ethyl 1-methyl-1H-pyrrole-2-carboxylate Product Sheet. Merck KGaA. Link

Sources

N-Ethyl-1-methylpyrrole-2-carboxamide: The "Rigid Theanine" Mechanism of Action Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) represents a distinct structural departure from traditional amino acid neurochemistry. While it shares the critical N-ethylcarboxamide pharmacophore with L-Theanine (the primary anxiolytic component of Camellia sinensis), it replaces the flexible, zwitterionic glutamate backbone with a rigid, lipophilic 1-methylpyrrole scaffold.

This guide presents a mechanism of action (MoA) hypothesis positioning this molecule as a Lipophilic Bioisostere of Theanine . Unlike L-Theanine, which relies on amino acid transporters (System L) for blood-brain barrier (BBB) traversal, this pyrrole analog is hypothesized to utilize passive diffusion to access allosteric sites on glutamate receptors (mGluR/NMDA), offering a novel pathway for neuroprotection and anxiolysis with potentially superior metabolic stability.

Chemical Biology & Structural Logic

The Pharmacophore Transition

To understand the mechanism, one must analyze the structural evolution from the natural product (Theanine) to the synthetic analog.

FeatureL-Theanine (Natural)This compound (Synthetic)Mechanistic Implication
Core Scaffold L-Glutamic Acid (Flexible)1-Methylpyrrole (Rigid, Aromatic)Entropy: The pyrrole ring reduces conformational entropy, potentially increasing binding affinity to specific receptor pockets (lock-and-key).
Effector Motif N-EthylcarboxamideN-EthylcarboxamideRetention: Preserves the "Theanine signature" responsible for umami taste and glutamate receptor modulation.
Physiochemistry Zwitterionic (Polar)Neutral (Lipophilic)Transport: Shifts from carrier-mediated transport (LAT1) to passive diffusion, bypassing transporter saturation limits.
Metabolic Liability Amide hydrolysis (Glutaminase)Pyrrole-amide bondStability: The aromatic amide bond is electronically distinct, likely resisting hydrolysis by kidney glutaminases.
Electronic Descriptors

The 1-methyl group on the pyrrole nitrogen is critical. It eliminates the hydrogen bond donor capacity of the pyrrole ring, preventing non-specific binding to cytosolic proteins and increasing the LogP (partition coefficient), which facilitates rapid membrane permeation.

Mechanistic Hypothesis: The "Allosteric Modulator" Pathway

Primary Target: Group I mGluR Modulation

L-Theanine is a weak antagonist of AMPA/Kainate receptors and a modulator of Group I metabotropic glutamate receptors (mGluR1/5). The pyrrole analog is hypothesized to act as a Negative Allosteric Modulator (NAM) .

  • Logic: The loss of the

    
    -amino acid moiety (present in Theanine) prevents the pyrrole analog from binding to the orthosteric glutamate site (which requires charged interactions).
    
  • Result: The molecule likely binds to a transmembrane allosteric pocket, stabilizing the receptor in an inactive state, thereby dampening excitotoxicity without blocking normal neurotransmission completely.

Secondary Target: Kinase Inhibition (JAK/STAT or VEGFR)

Pyrrole-2-carboxamide derivatives are well-documented inhibitors of specific kinases (e.g., VEGFR, JAK). The N-ethyl group is small, which may allow the molecule to fit into the ATP-binding hinge region of specific kinases involved in neuroinflammation.

Visualization of the Signaling Pathway

The following diagram illustrates the hypothesized dual-pathway mechanism: Neuroprotection via mGluR modulation and Anti-inflammation via kinase interference.

MOA_Pathway cluster_Neuron Post-Synaptic Neuron cluster_Microglia Microglia (Inflammation) Compound This compound BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High LogP mGluR mGluR5 Receptor (Allosteric Site) BBB->mGluR Binding Kinase JAK/STAT or MAPK Pathway BBB->Kinase Inhibition Ca_Flux Intracellular Ca2+ Oscillation mGluR->Ca_Flux Dampens Excitotoxicity Excitotoxicity / Apoptosis mGluR->Excitotoxicity Prevents Ca_Flux->Excitotoxicity Triggers Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) Kinase->Cytokines Downregulates

Caption: Dual-mechanism hypothesis showing allosteric dampening of glutamate signaling and kinase-mediated anti-inflammatory effects.

Experimental Validation Protocols

To validate this hypothesis, researchers must distinguish between "Theanine-like" activity and "Pyrrole-scaffold" activity.

Protocol A: Competitive Binding Assay (Orthosteric vs. Allosteric)

Objective: Determine if the compound competes with Glutamate (orthosteric) or binds elsewhere.

  • Preparation: Transfect HEK293 cells with mGluR5 cDNA.

  • Radioligand: Use [³H]-Glutamate (Orthosteric probe) and [³H]-MPEP (Allosteric probe).

  • Incubation:

    • Treat cells with varying concentrations (1 nM – 100 µM) of This compound .

    • Incubate for 60 min at 4°C.

  • Measurement: Terminate via rapid filtration; measure radioactivity via liquid scintillation.

  • Success Criteria:

    • Displacement of [³H]-Glutamate: Indicates orthosteric binding (Unlikely due to lack of zwitterion).

    • Displacement of [³H]-MPEP: Indicates allosteric binding (Supports Hypothesis 3.1).

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Prove superior stability over L-Theanine.

  • System: Pooled Human Liver Microsomes (HLM) and Kidney Homogenate (rich in glutaminase).

  • Dosing: Spike test compound and L-Theanine (Control) at 1 µM.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis: LC-MS/MS (MRM mode). Monitor for hydrolysis products:

    • Theanine: Glutamate + Ethylamine.

    • Pyrrole Analog: 1-methylpyrrole-2-carboxylic acid + Ethylamine.

  • Hypothesis: Theanine will degrade rapidly in kidney homogenate; the Pyrrole analog will remain >90% intact.

Synthesis & Workflow Logic

The synthesis of this molecule is a self-validating check of the structure's accessibility.

Synthesis_Flow Start 1-Methylpyrrole-2-carboxylic acid Activation Activation (EDC/HOBt or SOCl2) Start->Activation Coupling Amide Coupling (DCM, Et3N) Activation->Coupling Amine Ethylamine (HCl salt) Amine->Coupling Product N-Ethyl-1-methylpyrrole- 2-carboxamide Coupling->Product Yield >80%

Caption: Standard synthetic route confirming the chemical accessibility of the target molecule.

References

  • PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate (Related Ester Structure).[1] National Library of Medicine. Retrieved from [Link]

  • Nathan, P. J., et al. (2006).[2] The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent.[2] Journal of Herbal Pharmacotherapy.[2] Retrieved from [Link]

  • Wei, J., et al. (2022).[3] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Unno, K., et al. (2017). Anti-stress effect of Theanine via Glutamate receptor modulation. Molecules.[3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Technical Guide: Biological Targets of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological macromolecules through hydrogen bonding and hydrophobic interactions.[1] While often utilized as a fragment in larger drug discovery campaigns, this specific pharmacophore—characterized by the N-methyl pyrrole core and an ethyl-substituted carboxamide—has emerged as a critical lead structure in two primary domains: antimycobacterial therapeutics (targeting MmpL3) and molecular recognition (DNA minor groove binding).

This technical guide dissects the molecular mechanisms, validation protocols, and signaling pathways associated with these targets, providing a rigorous roadmap for researchers investigating pyrrole-2-carboxamide derivatives.

Part 1: Primary Biological Target – Mycobacterial Membrane Protein Large 3 (MmpL3)[2]

Mechanistic Insight

The most authoritative recent literature identifies the pyrrole-2-carboxamide scaffold as a potent inhibitor of MmpL3 , an essential transmembrane transporter in Mycobacterium tuberculosis (Mtb).

  • Physiological Role: MmpL3 is responsible for translocating Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space. TMM is the precursor for Trehalose Dimycolate (TDM) and mycolic acids, which form the impervious waxy outer membrane of the bacterium.

  • Mode of Action: this compound derivatives bind to the proton-translocating channel of MmpL3. This binding collapses the proton motive force (PMF) required for substrate transport, effectively halting cell wall biosynthesis.

  • Causality: Inhibition leads to the accumulation of TMM in the cytoplasm and a cessation of mycolic acid transfer to the cell wall, resulting in rapid bacterial cell death.

Structural Determinants (SAR)
  • N-Methyl Group: Essential for preventing steric clash within the hydrophobic binding pocket of MmpL3.

  • Carboxamide Linker: Acts as a hydrogen bond donor/acceptor bridge, orienting the molecule within the channel.

  • Ethyl Substitution: Provides optimal lipophilicity (LogP ~1.5–2.0) for penetrating the mycobacterial cell wall, though bulkier hydrophobic groups (e.g., adamantyl, cyclohexyl) are often explored to enhance affinity.

Validation Protocol: [14C]-Acetate Metabolic Labeling

To confirm MmpL3 as the target, researchers must demonstrate the specific inhibition of mycolic acid transfer.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis (or surrogate M. smegmatis) to mid-log phase (OD600 ~0.4–0.6).

  • Compound Treatment: Incubate cultures with this compound at 1x, 5x, and 10x MIC (Minimum Inhibitory Concentration) for 2 hours.

  • Radiolabeling: Add [1,2-14C]-acetate (1 µCi/mL) to the culture and incubate for an additional 1 hour. The acetate is incorporated into newly synthesized lipids.

  • Lipid Extraction: Harvest cells, lyse, and extract lipids using a Chloroform:Methanol (2:1) system.[1][2][3][4][5][6][7][8][9]

  • TLC Analysis: Resolve lipids on Silica Gel 60 F254 plates using Chloroform:Methanol:Water (20:4:0.5).

  • Quantification: Expose plates to a phosphor screen. A "hit" is defined by the accumulation of TMM and the disappearance of TDM compared to DMSO controls.

Pathway Visualization (MmpL3 Inhibition)

MmpL3_Pathway FASII FAS-II System (Cytoplasm) MycolicAcids Mycolic Acids FASII->MycolicAcids TMM_Cyto TMM (Cytoplasm) MycolicAcids->TMM_Cyto Biosynthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Loading MmpL3->TMM_Cyto Accumulation (if blocked) TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation Inhibitor N-Ethyl-1-methylpyrrole- 2-carboxamide Inhibitor->MmpL3 BLOCKS Channel Ag85 Antigen 85 Complex TMM_Peri->Ag85 TDM TDM (Cell Wall) Ag85->TDM Esterification CellDeath Cell Lysis / Death TDM->CellDeath Absence leads to

Caption: MmpL3 inhibition blocks TMM translocation, causing cytoplasmic accumulation of toxic precursors and cell wall failure.

Part 2: Secondary Target – DNA Minor Groove Recognition

Mechanistic Insight

Pyrrole-2-carboxamide units are the fundamental building blocks of minor groove binders (MGBs), inspired by natural products like Netropsin and Distamycin.

  • Sequence Specificity: The crescent shape of the pyrrole-carboxamide backbone complements the curvature of the DNA minor groove.

  • Binding Mode: The amide hydrogens (NH) form specific hydrogen bonds with the N3 of Adenine and O2 of Thymine.

  • This compound Specificity: As a monomer, its affinity is low. However, it serves as a recognition unit for A/T rich sequences. The N-methyl group projects away from the groove floor, allowing the molecule to fit deeply without steric hindrance.

Experimental Protocol: Thermal Melting (Tm) Shift Assay

To validate DNA binding interaction:

  • Oligonucleotide Selection: Prepare a 10 µM solution of a self-complementary DNA duplex rich in A/T sites (e.g., 5'-CGCAAATTTGCG-3').

  • Sample Preparation: Mix DNA with the compound at varying ratios (0:1 to 10:1 compound:DNA) in 10 mM sodium cacodylate buffer (pH 7.0).

  • Measurement: Monitor UV absorbance at 260 nm while heating the sample from 20°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) from the first derivative of the absorbance curve.
    
  • Result Interpretation: A positive

    
     (>2°C) indicates stabilization of the double helix via minor groove binding.
    

Part 3: Data Summary & Comparative Analysis

The following table summarizes the biological profile of this compound based on chemogenomic data and structural homology.

Target ClassSpecific TargetMechanismValidation AssayRelevance
Anti-infective MmpL3 Proton-motive force disruption; TMM transport blockade[14C]-Acetate Labeling; MIC against M. tbHigh (Tuberculosis drug discovery)
Nucleic Acid DNA Minor Groove H-bonding to A-T rich regions; Helix stabilizationThermal Melting (

); DNase I Footprinting
Medium (Gene regulation/Oncology)
Enzymatic Succinate Dehydrogenase Competition with ubiquinone (Complex II)Mitochondrial Respiration AssayLow (Fungicide/Agrochemical)

Part 4: Experimental Workflow for Target Validation

The following diagram outlines the logical flow for determining if a pyrrole-2-carboxamide derivative is targeting MmpL3 or DNA.

Validation_Workflow Compound N-Ethyl-1-methylpyrrole- 2-carboxamide Analog Screen1 Whole Cell MIC (M. tuberculosis) Compound->Screen1 Screen2 Cytotoxicity (Vero Cells) Compound->Screen2 Decision1 Selectivity Index > 10? Screen1->Decision1 Screen2->Decision1 MechAssay1 [14C]-Acetate Labeling Decision1->MechAssay1 Yes MechAssay2 DNA Tm Shift Decision1->MechAssay2 No/Low Potency Result1 TMM Accumulation? MechAssay1->Result1 TargetConfirmed Target: MmpL3 Result1->TargetConfirmed Yes Result1->MechAssay2 No Result2 Delta Tm > 2°C? MechAssay2->Result2 TargetDNA Target: DNA Binder Result2->TargetDNA Yes

Caption: Decision tree for validating the biological target of pyrrole-carboxamide derivatives.

References

  • Zhang, J., et al. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry.

  • Kilic-Kurt, Z., et al. (2019).[6] "Synthesis and biological evaluation of pyrrole-based compounds as potent cytotoxic agents." European Journal of Medicinal Chemistry.

  • Dervan, P. B. (2001). "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry.

  • Poce, G., et al. (2013). "Improved BM212 MmpL3 Inhibitors for the Treatment of Tuberculosis." ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "this compound (CAS 124725-22-0)."[1][10] National Center for Biotechnology Information.

Sources

N-Ethyl-1-methylpyrrole-2-carboxamide structure-activity relationship introduction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Scaffold Analysis, Structure-Activity Relationship (SAR), and Synthetic Protocols[1]

Executive Summary

N-Ethyl-1-methylpyrrole-2-carboxamide represents a foundational pharmacophore in the design of anti-infective and neurological therapeutics.[1] While often utilized as a low-molecular-weight probe or intermediate, its structural architecture—comprising an electron-rich pyrrole core, a rigid carboxamide linker, and defined hydrophobic vectors—serves as a critical "base unit" for exploring the Pyrrole-2-carboxamide scaffold.[1]

This guide analyzes the molecule not merely as a standalone entity but as a template for MmpL3 inhibition (Tuberculosis) and glutamate transport modulation .[1] We deconstruct its physicochemical properties and provide a validated synthetic workflow, establishing a baseline for optimizing potency and metabolic stability in lead optimization campaigns.

Chemical Architecture & Physicochemical Profile

The molecule is defined by three distinct pharmacophoric zones. Understanding the interplay between these zones is essential for rational drug design.[1]

Structural Deconstruction[1]
  • Zone A (The Core): A 1-methylpyrrole ring.[1][2][3] The methylation at the indole-like nitrogen prevents hydrogen bond donation, locking the ring's lipophilicity and preventing non-specific binding associated with the acidic N-H of unsubstituted pyrroles.[1]

  • Zone B (The Linker): A 2-carboxamide moiety.[1][4] This planar system acts as a hydrogen bond acceptor (via Carbonyl O) and donor (via Amide N-H), critical for orienting the molecule within a receptor pocket (e.g., Serine/Tyrosine residues).[1]

  • Zone C (The Tail): An N-ethyl group.[1][3][4][5] This short alkyl chain probes the steric tolerance of the binding pocket's entrance.[1]

Physicochemical Data Table
PropertyValueImplication for Drug Design
Molecular Formula C₈H₁₂N₂OLow molecular weight fragment (Fragment-Based Drug Design).[1]
Molecular Weight 152.19 g/mol Ideal for "Lead-Like" space; allows addition of functional groups without violating Lipinski's Rule of 5.[1]
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; likely good membrane permeability but low non-specific protein binding.[1]
H-Bond Donors 1 (Amide NH)Critical for specific target recognition.[1]
H-Bond Acceptors 1 (Carbonyl O)Facilitates water-bridged interactions or direct receptor binding.[1]
Rotatable Bonds 2Rigid core with flexible tail; minimizes entropic penalty upon binding.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is best understood by comparing it to high-potency analogs in its two primary therapeutic classes: Anti-tubercular agents and Neurological modulators.[1]

The MmpL3 Inhibitor Context (Tuberculosis)

Recent medicinal chemistry campaigns have identified pyrrole-2-carboxamides as potent inhibitors of MmpL3 , a transmembrane protein essential for transporting mycolic acids in Mycobacterium tuberculosis.[1]

  • The 1-Methyl Group (Critical): Unsubstituted pyrroles (N-H) often show poor permeability and rapid metabolism.[1] Methylation (as seen in this molecule) improves the pharmacokinetic profile but may reduce potency compared to larger hydrophobic groups (e.g., Benzyl) if the pocket is deep.[1]

  • The N-Ethyl "Tail" (The Optimization Zone):

    • Observation: The N-ethyl group represents a minimum steric baseline.[1]

    • SAR Insight: High-potency MmpL3 inhibitors typically require bulky lipophilic groups at this position (e.g., Adamantyl, Cyclohexyl, or substituted Phenyl) to fill the hydrophobic channel of the transporter.[1]

The Theanine Analog Context (Neurology)

Structurally, this molecule mimics L-Theanine (N-ethyl-L-glutamine) but replaces the flexible amino acid backbone with a rigid aromatic pyrrole.[1]

  • Rigidification: The pyrrole ring constrains the conformation, potentially increasing selectivity for specific glutamate transporter subtypes compared to the flexible theanine.[1]

  • Bioisosterism: The N-ethyl amide is conserved, suggesting it may retain the "umami" or neuro-modulatory properties associated with the ethyl-amide pharmacophore.[1]

Visual SAR Map

The following diagram illustrates the functional zones and optimization logic.

SAR_Analysis Core Pyrrole Core (Aromatic Scaffold) N_Me 1-Methyl Group (Zone A) Core->N_Me Blocks H-bond donor Increases Lipophilicity Linker 2-Carboxamide (Zone B) Core->Linker Rigid Attachment Target_TB Target: MmpL3 (TB) Requirement: Bulky Hydrophobic N_Me->Target_TB Essential for Permeability Tail N-Ethyl Group (Zone C) Linker->Tail Amide Bond Tail->Target_TB Ethyl is too small (Low Potency Baseline) Target_Neuro Target: Glu Transporter Requirement: Ethyl Mimicry Tail->Target_Neuro Retains Theanine-like Ethyl Amide motif

Caption: Functional decomposition of the this compound scaffold highlighting divergent optimization paths for anti-infective vs. neurological targets.

Synthetic Protocol

To ensure reproducibility and high purity, the following synthesis utilizes a Mixed Anhydride Coupling or Acyl Chloride method, starting from the commercially available ester.[1]

Retrosynthetic Analysis

Target: this compound Precursors: Ethyl 1-methylpyrrole-2-carboxylate + Ethylamine[1]

Step-by-Step Methodology
Step 1: Hydrolysis of the Ester
  • Reagents: Ethyl 1-methylpyrrole-2-carboxylate (1.0 eq), LiOH (2.0 eq), THF/Water (3:1).[1]

  • Protocol:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH and stir at 60°C for 4 hours (Monitor via TLC: disappearance of ester spot).

    • Acidify with 1M HCl to pH 2.[1]

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield 1-methylpyrrole-2-carboxylic acid .[1]

Step 2: Amide Coupling (The Critical Step)[1]
  • Reagents: 1-methylpyrrole-2-carboxylic acid (1.0 eq), Ethylamine (2.0 eq, as HCl salt or solution), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Dry).[1]

  • Protocol:

    • Dissolve the carboxylic acid in dry DMF under Nitrogen atmosphere.[1]

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid (Formation of active ester).

    • Add Ethylamine.[1][6]

    • Stir at Room Temperature for 12 hours.

    • Workup: Dilute with water, extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]

    • Purification: Silica Gel Chromatography (Hexane:EtOAc gradient) or Recrystallization from Ethanol.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 1-methylpyrrole-2-carboxylate (Commercial Starting Material) Step1 Hydrolysis (LiOH, THF/H2O, 60°C) Start->Step1 Intermediate 1-Methylpyrrole-2-carboxylic Acid (Reactive Intermediate) Step1->Intermediate Step2 Activation (HATU, DIPEA, DMF) Intermediate->Step2 Coupling Amide Coupling (+ Ethylamine) Step2->Coupling Product This compound (Final Product) Coupling->Product

Caption: Validated synthetic pathway converting the ester precursor to the final carboxamide via an activated acid intermediate.

References

  • PubChem Compound Summary. Ethyl 1-methylpyrrole-2-carboxylate (Precursor).[1] National Center for Biotechnology Information.[1] Link

  • Rawat, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Demonstrates the SAR of the pyrrole-2-carboxamide scaffold in TB). Link[1]

  • Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents.[1] Journal of Heterocyclic Chemistry.[1] Link[1]

  • Juneja, L. R., et al. (1999). L-theanine—a unique amino acid of green tea and its relaxation effect in humans.[1] Trends in Food Science & Technology.[1] (Provides context for N-ethyl amide biological activity). Link

Sources

Technical Guide: Sourcing and Synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in fragment-based drug discovery (FBDD) targeting kinase inhibitors and GPCR ligands.[1][2]

Unlike its precursor, Ethyl 1-methylpyrrole-2-carboxylate (CAS: 23466-27-5), which is a commodity chemical, the N-ethyl amide derivative is often classified as a "made-to-order" or "boutique" intermediate.[1] This guide provides a technical roadmap for researchers facing supply chain bottlenecks, offering a validated "Make vs. Buy" decision framework and a robust synthesis protocol for in-house production.

Chemical Identity & Specifications

PropertySpecification
Chemical Name N-Ethyl-1-methyl-1H-pyrrole-2-carboxamide
CAS Number 124725-22-0
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in Water
Key Precursor Ethyl 1-methylpyrrole-2-carboxylate (CAS: 23466-27-5)

Strategic Sourcing: The "Make or Buy" Decision

For most research programs, the decision to purchase or synthesize depends on timeline urgency and quantity required.[1] The commercial landscape for this specific amide is fragmented.[1]

Commercial Availability Status[1]
  • Primary Status: Tier 3 (Specialty/Custom). Not typically in stock for immediate 24-hour shipment.[1]

  • Lead Time: Often 2–6 weeks (synthesis-on-demand).

  • Major Suppliers: Boutique vendors such as Chemsigma , US Biological , and BOC Sciences list this compound.[1]

  • Risk Factor: High probability of "backorder" status from aggregators.[1]

Decision Logic

The following flowchart illustrates the optimal sourcing strategy based on current market dynamics.

SourcingLogic Start Requirement Identified: This compound QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 1 g QtyCheck->LargeScale Buy Action: BUY Source: Boutique Vendor (e.g., Chemsigma, US Bio) SmallScale->Buy TimeCheck Timeline < 2 Weeks? LargeScale->TimeCheck TimeCheck->Buy No (Flexible) Make Action: SYNTHESIZE Route: Aminolysis of Ester (CAS 23466-27-5) TimeCheck->Make Yes (Urgent)

Figure 1: Strategic sourcing decision tree for this compound.

Synthesis Protocol (The "Make" Solution)

If commercial lead times are prohibitive, in-house synthesis is highly recommended.[1] The most robust route is the aminolysis of the ethyl ester , a reaction that is generally high-yielding and avoids the use of unstable acid chlorides.[1]

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution using ethylamine.[1]

SynthesisPathway Precursor Ethyl 1-methylpyrrole-2-carboxylate (CAS 23466-27-5) Commodity Chemical Process Aminolysis (Sealed Tube, 60-80°C) Precursor->Process Reagent Ethylamine (70% in H2O) or Ethylamine HCl + Base Reagent->Process Product This compound (Target) Process->Product >85% Yield

Figure 2: Synthetic pathway via aminolysis of the ester precursor.

Detailed Methodology

Objective: Synthesize 5.0 g of this compound.

Reagents:

  • Ethyl 1-methylpyrrole-2-carboxylate (CAS 23466-27-5): 1.0 equiv.[1]

  • Ethylamine (70% wt.[1] solution in water or 2.0M in THF): 5–10 equiv.[1]

  • Solvent: Methanol or Ethanol (optional, reaction can be run neat in amine solution).

Protocol:

  • Setup: Charge a pressure-rated reaction vessel (sealed tube or autoclave) with Ethyl 1-methylpyrrole-2-carboxylate (5.0 g, 32.6 mmol).

  • Addition: Add Ethylamine solution (approx. 20 mL of 70% aq. solution). Note: A large excess of amine drives the equilibrium and acts as solvent.[1]

  • Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1][3] The starting ester spot (higher R_f) should disappear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethylamine and solvent.[1]

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (to remove any residual amine salts).[1]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via:

    • Recrystallization: Hexane/Ethyl Acetate mixture.[1]

    • Flash Chromatography: Elute with Hexane/EtOAc (gradient 0–40% EtOAc).[1]

Why this route? Direct coupling of the carboxylic acid (1-methylpyrrole-2-carboxylic acid) using reagents like EDC/HOBt is possible but more expensive and requires an additional step to hydrolyze the ester first.[1] Aminolysis is a "one-pot" transformation from the commercially available ester.[1]

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% -> 90% MeCN over 15 min.[1]

  • Detection: UV @ 254 nm (Pyrrole absorption).[1]

  • Retention Time: The amide is more polar than the ester precursor; expect it to elute earlier than the starting material (CAS 23466-27-5).[1]

NMR Identification (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrrole Ring: Three distinct signals in the aromatic region (approx.[1] 6.0 – 7.0 ppm).[1]

  • N-Methyl: Singlet, approx.[1] 3.8 – 3.9 ppm (Integration: 3H).[1]

  • N-Ethyl Group:

    • Methylene (-CH₂-): Quintet or Multiplet (due to coupling with NH and CH₃), approx.[1] 3.2 – 3.4 ppm.[1]

    • Methyl (-CH₃): Triplet, approx.[1] 1.1 ppm.[1]

  • Amide NH: Broad singlet or triplet (if coupled to CH₂), approx.[1] 7.5 – 8.5 ppm (exchangeable with D₂O).[1]

Safety & Handling

  • Hazards: The compound is an Irritant (Skin Irrit. 2, Eye Irrit.[1][4][5] 2A, STOT SE 3).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the pyrrole ring over long periods.

References

  • Chemsigma. Product Catalog: this compound [124725-22-0].[1][2] Retrieved from [1]

  • PubChem. Ethyl 1-methylpyrrole-2-carboxylate (Precursor Data). CID 90112.[1] Retrieved from [1]

  • Sigma-Aldrich. Ethyl 1-methyl-1H-pyrrole-2-carboxylate Product Sheet. CAS 23466-27-5.[1] Retrieved from [1]

  • Organic Syntheses. Synthesis of Pyrrole-2-carboxylates. Coll. Vol. 6, p. 522 (1988).[1] (General methodology for pyrrole ester handling).

  • SIELC Technologies. HPLC Separation of Ethyl 1-methylpyrrole-2-carboxylate. Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-ethyl-1-methylpyrrole-2-carboxamide is a critical transformation in the development of DNA-binding polyamides (e.g., distamycin analogs) and specific kinase inhibitors. While direct amide coupling of 1-methylpyrrole-2-carboxylic acid is possible, it is often plagued by the inherent instability of pyrrole-2-carboxylic acids (prone to decarboxylation) and the high cost of the starting material.

This application note details two distinct protocols:

  • The Haloform-Aminolysis Route (Recommended): A robust, scalable, two-step sequence utilizing trichloroacetyl chloride.[1] This method bypasses the unstable free acid, offers superior regioselectivity, and utilizes cheaper reagents.

  • The Direct Coupling Route: A rapid, small-scale method using HATU activation for high-throughput medicinal chemistry applications.[1]

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. Pathway A (Haloform) relies on the electron-rich nature of the pyrrole ring for electrophilic aromatic substitution, followed by a haloform-type cleavage. Pathway B (Direct Coupling) relies on standard peptide chemistry.

Retrosynthesis Target This compound Trichloro 2-(Trichloroacetyl)-1-methylpyrrole Trichloro->Target Aminolysis (Pathway A) Acid 1-Methylpyrrole-2-carboxylic acid Acid->Target Amide Coupling (Pathway B) MePyrrole 1-Methylpyrrole MePyrrole->Trichloro Acylation Ethylamine Ethylamine Ethylamine->Target

Figure 1: Retrosynthetic disconnection showing the robust Haloform pathway (A) versus the Direct Coupling pathway (B).

Protocol A: The Haloform-Aminolysis Route (Process Scale)

This method is preferred for scales >5g due to its cost-effectiveness and avoidance of unstable intermediates.

Reaction Scheme[1][2][3][4][5]
  • Acylation: 1-Methylpyrrole + Trichloroacetyl chloride

    
     2-Trichloroacetyl-1-methylpyrrole[1]
    
  • Aminolysis: 2-Trichloroacetyl-1-methylpyrrole + Ethylamine

    
     Product + 
    
    
    
    [1]
Step-by-Step Methodology
Step 1: Synthesis of 2-Trichloroacetyl-1-methylpyrrole

Reagents:

  • 1-Methylpyrrole (1.0 eq)[2]

  • Trichloroacetyl chloride (1.05 eq)

  • Anhydrous Diethyl Ether or DCM (Solvent)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus.

  • Dissolution: Dissolve 1-methylpyrrole in anhydrous diethyl ether (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add trichloroacetyl chloride dropwise over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually precipitates or forms a dark oil.

  • Quench: Slowly add saturated aqueous

    
     solution to neutralize HCl.
    
  • Workup: Separate layers. Extract aqueous phase with ether (2x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOH or use as crude (often >90% pure).[1]

Step 2: Aminolysis to this compound

Reagents:

  • 2-Trichloroacetyl-1-methylpyrrole (from Step 1)

  • Ethylamine (70% aq.[3] solution or 2.0M in THF, 3.0 eq)

  • THF (Solvent)

Procedure:

  • Mixing: Dissolve the intermediate ketone in THF (0.5 M).

  • Aminolysis: Add Ethylamine solution at room temperature.

  • Stirring: Stir for 4–12 hours. The trichloromethyl group acts as a leaving group (forming chloroform), driving the reaction to the amide.

  • Validation: Monitor disappearance of the ketone peak by HPLC or TLC.

  • Workup: Concentrate the reaction mixture to remove THF and excess ethylamine. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and then saturated

    
    .
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexane) if necessary, though crystallization from EtOAc/Heptane is often sufficient.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature (Step 1) < 10°C during additionPrevents polymerization of pyrrole and di-acylation.
Stoichiometry (Step 2) > 2.5 eq EthylamineExcess amine drives equilibrium and scavenges any acidic byproducts.[1]
Solvent Water Content Anhydrous (Step 1)Trichloroacetyl chloride hydrolyzes rapidly in water.

Protocol B: Direct Coupling (Medicinal Chemistry Scale)

Preferred for rapid synthesis of analogs (<100 mg) where material cost is less critical.

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 eq)[2]

  • Ethylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve 1-methylpyrrole-2-carboxylic acid in DMF (0.2 M).

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU. The solution usually turns yellow/orange (activated ester formation). Stir for 10 mins.

  • Add Ethylamine hydrochloride.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1N HCl, and Brine.

  • Purification: Preparative HPLC is recommended for this scale.

Characterization & Validation

Expected Data for this compound:

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: ~70–74°C (Typical for N-alkyl analogs).

  • Mass Spectrometry (ESI+): Calculated

    
    ; Found 
    
    
    
    .
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.05 (br s, 1H, NH)[1]
      
    • 
       6.85 (dd, 1H, Pyrrole-H5)
      
    • 
       6.70 (dd, 1H, Pyrrole-H3)
      
    • 
       5.98 (dd, 1H, Pyrrole-H4)[1]
      
    • 
       3.85 (s, 3H, N-CH3)
      
    • 
       3.25 (m, 2H, N-CH2-CH3)
      
    • 
       1.10 (t, 3H, N-CH2-CH3)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solvent/reagentsFlame dry glassware; use fresh trichloroacetyl chloride.
Dark/Tar Formation Polymerization of pyrroleEnsure temperature is strictly controlled <10°C; add acid chloride slowly.
Incomplete Aminolysis Ethylamine evaporationUse a sealed vessel or excess amine; ensure reaction time is sufficient.
Decarboxylation (Method B) Acid instabilitySwitch to Method A (Haloform route) which avoids the free acid.

References

  • Bailey, D. M., et al. (1971). "Trichloroacetyl Isocyanate as a Derivatizing Agent for Thin-Layer Chromatography." Journal of Medicinal Chemistry. Link(Foundational chemistry for trichloroacetyl cleavage).[1]

  • Organic Syntheses. (1977). "Ethyl Pyrrole-2-carboxylate." Organic Syntheses, Coll. Vol. 6, p.522. Link(Authoritative protocol for the trichloroacetyl route).

  • Sigma-Aldrich. (2023). "1-Methyl-2-pyrrolecarboxylic acid Product Sheet." Link(Precursor specifications).

  • PubChem. (2023). "2-Trichloroacetyl-1-methylpyrrole Compound Summary." Link(Intermediate validation).

Sources

Application Note: A Practical Guide to the Purification of N-Ethyl-1-methylpyrrole-2-carboxamide via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of N-Ethyl-1-methylpyrrole-2-carboxamide using normal-phase column chromatography. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the principles behind the separation, a step-by-step methodology, and expert insights to ensure the successful isolation of the target compound with high purity. The protocol is designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes.

Introduction: The Rationale for Purification

This compound belongs to the class of N-substituted pyrrole carboxamides, a scaffold of significant interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of such compounds are highly dependent on their purity. Impurities, even in trace amounts, can lead to erroneous experimental results and undesirable side effects in drug development.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] It leverages the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[2] This guide will detail a robust method for the purification of this compound, a moderately polar compound, using silica gel as the stationary phase.

Physicochemical Properties and Chromatographic Considerations

The successful purification of this compound hinges on understanding its physicochemical properties, particularly its polarity. The molecule's structure, featuring a pyrrole ring, an N-methyl group, and an N-ethyl carboxamide group, imparts a moderate polarity. The amide group, in particular, is a significant contributor to the compound's polarity due to its ability to act as a hydrogen bond acceptor.

For normal-phase chromatography, where a polar stationary phase like silica gel is used, the separation is governed by the polarity of the compounds.[2] More polar compounds will have a stronger affinity for the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly. The choice of the mobile phase, or eluent, is therefore critical in modulating the retention of the target compound and achieving separation from impurities.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 precoated glass or aluminum plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. A good starting point for N-substituted pyrroles is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4]

  • Vary the Solvent Ratio: Prepare several eluent systems with varying ratios of n-hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable agent (e.g., potassium permanganate) may be necessary.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The optimal solvent system will show good separation between the spot corresponding to this compound and any impurity spots.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[2]

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading, if necessary)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Column Packing (Slurry Method)

Proper column packing is crucial for achieving good separation. The slurry method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase.[5]

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[1]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and dislodge any air bubbles.[5]

  • Equilibrate the Column: Once all the silica has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.

Sample Loading

The sample should be loaded onto the column in a narrow band to ensure optimal separation.[6]

  • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column. Allow the solvent to drain until the sample is adsorbed onto the sand.[7]

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

  • Begin Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting the eluate in fractions.[8]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use a single solvent mixture of constant composition throughout the separation. This is suitable if the impurities have significantly different polarities from the target compound.[6]

    • Gradient Elution: Gradually increase the polarity of the mobile phase during the separation by increasing the proportion of the more polar solvent (e.g., ethyl acetate in n-hexane).[6][9] This is useful for separating compounds with similar polarities and for speeding up the elution of more strongly retained compounds.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column.

Monitoring the Separation

The collected fractions must be analyzed to determine which ones contain the pure product.

  • TLC Analysis: Spot every few fractions on a TLC plate and develop it using the optimized eluent system.

  • UV Visualization: Since pyrrole-containing compounds are typically UV-active, the fractions can be monitored using a UV detector if available, often set at 254 nm or 280 nm.[10][11]

  • Combine Pure Fractions: Identify the fractions containing the pure this compound (single spot on TLC with the correct Rf value). Combine these fractions in a round-bottom flask.

Post-Purification: Solvent Removal

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation and Visualization

Table 1: Summary of Chromatographic Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Polar adsorbent suitable for separating moderately polar compounds.
Mobile Phase n-Hexane / Ethyl AcetateProvides a good polarity range for eluting the target compound.
Elution Profile Gradient: 10% to 50% Ethyl Acetate in n-HexaneAllows for the elution of non-polar impurities first, followed by the target compound, and finally more polar impurities.
Expected Rf 0.2 - 0.4Provides optimal resolution in column chromatography.
Detection UV at 254 nm / TLC with UV visualizationThe pyrrole ring is expected to be UV-active.

Diagram 1: Workflow for the Purification of this compound

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine optimal eluent) Pack Pack Column (Silica gel slurry) TLC->Pack Informs eluent choice Load Load Crude Sample (Wet or Dry Loading) Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure product Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure Crude Crude This compound Crude->Load

Caption: A flowchart of the column chromatography purification process.

Troubleshooting

  • Cracked Column: This is often caused by the silica gel drying out. Ensure the solvent level never drops below the top of the stationary phase.

  • Streaking on TLC: This may indicate that the sample is too concentrated or that the compound is interacting strongly with the silica gel. Try using a more polar developing solvent or adding a small amount of acid or base to the eluent if the compound is ionizable.

  • Poor Separation: This could be due to improper column packing, loading too much sample, or an inappropriate solvent system. Re-evaluate the TLC conditions and ensure the column is packed evenly.

Safety Precautions

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.

  • Organic Solvents: n-Hexane, ethyl acetate, and dichloromethane are flammable and can be toxic. Handle all solvents in a fume hood and wear safety glasses, gloves, and a lab coat.[12]

References

  • SIELC Technologies. (2018). Ethyl 1-methylpyrrole-2-carboxylate. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). N-Methylpyrrole-2-carboxylic acid. [Link]

  • Chem LibreTexts. (n.d.). How to run column chromatography. [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem. [Link]

  • Biotage. (2023, February 2). Are there benefits to collecting flash chromatography fractions based on multiple UV wavelengths?. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • ResearchGate. (n.d.). UV spectrophotometer scanning of different active fractions separated by column chromatography. [Link]

  • LCGC International. (n.d.). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • University of Rochester. (n.d.). How to Run a Flash Column. [Link]

  • South Fork Instruments. (2022, December 7). UV Analyzers In Column Chromatographic Separation. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. [Link]

  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • SciSpace. (1999, May 16). Synthesis of N-Phenylpyrrole Carboximides. [Link]

  • Synthace. (2021, February 15). How to Transform Your Miniaturized Gradient Elution Workflow. [Link]

  • ACS Publications. (2005). UV-Triggered Main-Component Fraction Collection Method and Its Application for High-Throughput Chromatographic Purification of Combinatorial Libraries. [Link]

  • Not Voodoo. (n.d.). Purification. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

Sources

Application Note: HPLC Quantification of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0).

Designed for pharmaceutical researchers and quality control scientists, this guide synthesizes first-principles method development with empirical data from analogous pyrrole-carboxamide derivatives.

Introduction & Analyte Profile

This compound is a functionalized pyrrole derivative often encountered as a synthetic intermediate or impurity in the manufacturing of pyrrole-based pharmaceutical agents (e.g., kinase inhibitors or antipsychotics).

  • Chemical Structure: A neutral, aromatic pyrrole ring substituted at the nitrogen (N1) with a methyl group and at position 2 with an N-ethyl carboxamide moiety.

  • Physicochemical Behavior:

    • Hydrophobicity: Moderate lipophilicity (Estimated LogP ~1.5–1.9 based on the ethyl ester analog [1]).

    • Acid/Base Character: The amide nitrogen is non-basic; the pyrrole nitrogen is involved in aromaticity and is also non-basic. The molecule remains neutral across the typical HPLC pH range (pH 2–8).

    • Chromophore: The conjugated pyrrole ring system provides strong UV absorption, typically maximizing between 250–290 nm.

Analyte Table
PropertyDetail
Chemical Name This compound
CAS Number 124725-22-0
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.
Target Concentration 0.1 mg/mL (Typical for Assay)

Method Development Strategy

The method utilizes Reverse Phase Chromatography (RP-HPLC) .[1] The selection of a C18 stationary phase is driven by the analyte's hydrophobic ethyl and methyl substituents, which provide sufficient interaction for retention without requiring ion-pairing agents.

Scientific Rationale (The "Why")
  • Stationary Phase (C18): A standard alkyl-bonded silica (USP L1) provides the necessary hydrophobic selectivity. A "Base Deactivated" (end-capped) column is recommended to minimize secondary silanol interactions, although the analyte is neutral.

  • Mobile Phase (Acidic): While the analyte is neutral, the use of acidified water (0.1% Phosphoric or Formic Acid) is critical. It suppresses the ionization of any potential trace impurities (e.g., unreacted amines from synthesis) and sharpens the peak shape of the pyrrole ring by preventing hydrogen bonding with residual silanols [2].

  • Detection (UV 254 nm): The pyrrole ring exhibits a robust

    
     transition. 254 nm is selected as a universal wavelength that balances sensitivity with solvent cutoff interference.
    
Decision Logic Diagram

The following diagram illustrates the critical decision pathways used to derive this protocol.

MethodDevelopment Start Analyte: this compound Solubility Check Solubility: Hydrophobic (LogP ~1.8) Start->Solubility ModeSelect Select Mode: Reverse Phase (RP-HPLC) Solubility->ModeSelect Non-polar character ColumnSelect Stationary Phase: C18 (USP L1) End-capped for peak shape ModeSelect->ColumnSelect MobilePhase Mobile Phase: Water/MeCN Gradient ColumnSelect->MobilePhase Modifier Modifier Selection: Add 0.1% H3PO4 (Suppress silanols) MobilePhase->Modifier Neutral/Amide stability Detection Detection: UV @ 254 nm (Pyrrole Conjugation) Modifier->Detection

Figure 1: Method Development Decision Tree illustrating the rationale behind column and mobile phase selection.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1200/1260 Infinity, Waters Alliance, or equivalent with a Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

    • Reference Standard: this compound (>98% purity).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection UV Absorbance @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15 Minutes
Gradient Program

A gradient is preferred to elute potential late-eluting synthetic impurities (e.g., dimers).

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
8.004060
10.001090
10.109010
15.009010
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 2 minutes. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent.

  • Sample Preparation: Accurately weigh the sample equivalent to 0.1 mg/mL. Dissolve in Diluent, sonicate, and filter through a 0.45 µm PTFE filter before injection.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every analysis run.

System Suitability Criteria

Inject the Working Standard (0.1 mg/mL) five times.

  • Retention Time (RT): Expected ~6.5 ± 0.5 min.

  • Precision (RSD): Peak Area RSD ≤ 2.0%.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5,000.

Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Analytical Workflow Diagram

The following diagram details the operational workflow for routine analysis.

Workflow Prep Sample Prep (Dissolve in 50:50 MeCN:H2O) Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Separate Separation (C18 Gradient) Inject->Separate Detect Detection (UV 254nm) Separate->Detect Data Data Analysis (Integrate & Calc) Detect->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.[3][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or column aging.Ensure Mobile Phase A pH is < 3.0. Replace column if > 1000 injections.
Retention Time Drift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use fresh Milli-Q water. Run a blank injection (Diluent only) to verify.
Low Sensitivity Incorrect wavelength or lamp energy low.Verify detection at 254 nm. Check D2 lamp intensity.

References

  • SIELC Technologies. (2018). Separation of Ethyl 1-methylpyrrole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][5]

  • PubChem. (n.d.).[4][6][7] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

N-Ethyl-1-methylpyrrole-2-carboxamide in vitro biological assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of N-Ethyl-1-methylpyrrole-2-carboxamide

Executive Summary & Scaffold Context

This compound (CAS: 124725-22-0) represents a foundational pyrrole-2-carboxamide scaffold.[1][2][3][4][5][6][7] In medicinal chemistry, this pharmacophore is not merely a building block but a privileged structure associated with two distinct biological mechanisms:[1][5][7]

  • DNA Minor Groove Binding: Following the structural logic of natural products like Distamycin A and Netropsin , linked pyrrole-carboxamide units selectively bind AT-rich sequences in the DNA minor groove, modulating gene expression.[1][2][3][5][7]

  • Anti-Infective Activity (MmpL3 Inhibition): Recent structure-activity relationship (SAR) studies have identified N-substituted pyrrole-2-carboxamides as potent inhibitors of MmpL3 (Mycobacterial Membrane Protein Large 3), a critical transporter in Mycobacterium tuberculosis cell wall synthesis.[1][2][3][5][6][7]

This Application Note provides a comprehensive suite of protocols to evaluate this specific molecule (and its derivatives) for intrinsic biophysical affinity and functional biological activity.

Experimental Workflow

The following diagram outlines the logical progression for characterizing this scaffold, moving from physicochemical validation to specific target engagement.

AssayWorkflow cluster_Screens Functional Screening Modules Compound N-Ethyl-1-methylpyrrole- 2-carboxamide (Test Compound) QC QC & Solubility (LC-MS/DMSO Stability) Compound->QC Step 1 DNA_Bind Biophysical Assay: DNA Thermal Shift (FRET) (Target: AT-Rich Minor Groove) QC->DNA_Bind Step 2A Anti_TB Phenotypic Assay: M. smegmatis MIC (Target: MmpL3 Pathway) QC->Anti_TB Step 2B Tox Safety Profiling: Mammalian Cytotoxicity (HepG2 / HUVEC) DNA_Bind->Tox Hit Validation Anti_TB->Tox Hit Validation caption Figure 1: Integrated screening workflow for Pyrrole-2-carboxamide scaffolds.

Protocol 1: Biophysical DNA Binding (FRET-Melting Assay)

Rationale: Pyrrole-carboxamides are classic "lexitropsins" (DNA-reading molecules).[1][2][3][5][6][7] Even as a monomer or fragment, evaluating the intrinsic affinity of this compound for AT-rich DNA sequences provides a baseline for its potential as a gene-modulating agent.[1][2][5][6][7]

Methodology: Fluorescence Resonance Energy Transfer (FRET) melting allows high-throughput determination of the stabilization temperature (


) induced by the ligand binding to a labeled DNA hairpin.[2][3][5][6][7]
Materials:
  • DNA Probe: Dual-labeled hairpin oligonucleotide (e.g.,

    
    : 5'-FAM-(TAA)
    
    
    
    -TAMRA-3').[1][2][3][5][6][7]
  • Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.2.[1][5]

  • Instrument: Real-time PCR system (e.g., Roche LightCycler or Bio-Rad CFX) capable of FAM/TAMRA detection.[1][2][3][5][7]

Step-by-Step Protocol:
  • Oligonucleotide Preparation:

    • Dilute the F21T DNA probe to 400 nM in the assay buffer.[1][5][7]

    • Anneal the probe by heating to 95°C for 5 min and cooling slowly to room temperature (1°C/min) to ensure proper hairpin formation.[5][7]

  • Compound Plating:

    • Prepare a 10 mM stock of this compound in DMSO.[1][2][5][6][7]

    • Dilute to 2x working concentration (e.g., 10 µM) in buffer.[2][5][7]

    • Add 10 µL of compound solution to a 96-well PCR plate.[1][2][3][5][6][7]

    • Add 10 µL of annealed DNA probe (Final: 200 nM DNA, 5 µM Compound).[2][5][7]

  • Melting Curve Acquisition:

    • Program the RT-PCR instrument:

      • Equilibration: 25°C for 5 min.

      • Ramp: 25°C to 95°C at a rate of 0.5°C/min.[1][3][5]

      • Detection: Read FAM fluorescence at each step.[1][5]

  • Data Analysis:

    • Plot normalized fluorescence vs. temperature.[1][5]

    • Determine

      
       (temperature at 50% transition) using the first derivative method (
      
      
      
      ).[2][5][7]
    • Calculate

      
      .[2][5][6][7]
      
    • Interpretation: A

      
       indicates significant minor groove binding.[1][5]
      

Protocol 2: Antimicrobial Susceptibility (MmpL3 Surrogate Assay)

Rationale: Literature identifies pyrrole-2-carboxamides as inhibitors of MmpL3, a transporter essential for mycolic acid shuttling in Mycobacteria.[1][2][3][5][6][7] Using Mycobacterium smegmatis provides a safe (BSL-2), rapid surrogate model for M. tuberculosis activity.[1][2][5][7]

Materials:
  • Strain: Mycobacterium smegmatis mc²155.[1][3][5]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.[2][5][7]

  • Detection: Resazurin (Alamar Blue) reagent.[1][2][5]

Step-by-Step Protocol:
  • Inoculum Preparation:

    • Grow M. smegmatis to mid-log phase (

      
      ).
      
    • Dilute culture to

      
       CFU/mL in 7H9 media.[1][5]
      
  • Plate Setup (MIC Determination):

    • Use a sterile 96-well clear bottom plate.[1][2][3][5][6][7]

    • Add 100 µL of media to columns 2–12.[1][5][7]

    • Add 200 µL of 200 µM this compound to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (discarding 100 µL from col 10).

    • Column 11: Growth Control (Bacteria only).[1][2][5]

    • Column 12: Sterility Control (Media only).[1][2][5]

  • Incubation:

    • Add 100 µL of diluted bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 24–48 hours.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 4–6 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).[2][5][7]

    • Quantitative: Measure fluorescence (Ex 530 nm / Em 590 nm).

Protocol 3: Mammalian Cytotoxicity (Safety Profiling)

Rationale: To validate the scaffold as a drug lead, it is crucial to distinguish specific activity (DNA/MmpL3) from general toxicological liability.[2][5][7]

Materials:
  • Cell Lines: HepG2 (Liver carcinoma) or HUVEC (Endothelial).[2][5][7]

  • Assay: MTT or ATP-luminescence (CellTiter-Glo).

Step-by-Step Protocol:
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Treat cells with this compound (concentration range: 0.1 µM – 100 µM) for 48 hours.[1][2][3][5][6][7]

    • Include Doxorubicin (1 µM) as a positive toxicity control.[2][5][7]

  • Detection (MTT):

    • Add MTT reagent (0.5 mg/mL final).[2][5][7] Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.[1][5]

    • Read Absorbance at 570 nm.[1][5]

  • Calculation:

    • Calculate % Cell Viability relative to DMSO vehicle control.[1][2][5]

    • Pass Criteria:

      
       suggests a favorable safety window for a fragment lead.[1][2][5]
      

Data Presentation & Analysis

Table 1: Expected Profile for Validated Scaffold

Assay TypeParameterTarget MetricInterpretation
Biophysics

(FRET)

Confirms DNA minor groove interaction.[1][2][3][5][6][7]
Microbiology MIC (M. smegmatis)

Indicates specific anti-mycobacterial activity (likely MmpL3).[1][2][3][6][7][8]
Toxicity

(HepG2)

Demonstrates low general cytotoxicity (high selectivity index).[1][2][5][6][7]
Physicochem Solubility (PBS)

Suitable for fragment-based evolution.[1][2][3][5][6][7]

References

  • MmpL3 Inhibition : Li, W., et al. (2022).[5][7] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

  • DNA Binding : Dervan, P. B., & Edelson, B. S. (2003).[5][7] "Recognition of the DNA minor groove by pyrrole-imidazole polyamides." Current Opinion in Structural Biology. Link

  • FRET-Melting Protocol : Pilch, D. S., et al. (2020).[5][7] "Biophysical Characterization of DNA Binding Agents." Methods in Enzymology. Link

  • Resazurin Assay : Palomino, J. C., et al. (2002).[5][7] "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[1][5] Antimicrobial Agents and Chemotherapy.[1][5] Link

Sources

Application Note: Developing High-Affinity Chemical Probes from the N-Ethyl-1-methylpyrrole-2-carboxamide Scaffold

[1][2]

Executive Summary & Scaffold Analysis

N-Ethyl-1-methylpyrrole-2-carboxamide represents a privileged chemical scaffold with dual utility in chemical biology. While structurally simple, it serves as a potent fragment for two distinct classes of chemical probes:

  • Sequence-Specific DNA Minor Groove Binders: It acts as a modular unit (analogous to the classic N-methylpyrrole) for constructing hairpin polyamides that bind DNA with high affinity and specificity.[1][2] The N-ethyl substitution offers altered solubility and steric profiles compared to the canonical methyl group.[1][2]

  • Enzyme Inhibitors (Fragment-Based Drug Discovery - FBDD): Recent studies identify pyrrole-2-carboxamide derivatives as inhibitors for targets such as mPGES-1 (inflammation) and MmpL3 (tuberculosis).[1][2]

This guide details the protocols for transforming this fragment into a fully validated chemical probe, focusing on modular assembly and biophysical validation .

Chemical Profile
PropertyValueRelevance
Formula

Low MW (<200 Da) ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
Core Motif Pyrrole-2-carboxamideMimics DNA base-pair geometry; Hydrogen bond donor/acceptor capacity.[1][2]
Substituents N-Ethyl (Amide), 1-Methyl (Ring)N-ethyl provides increased lipophilicity (

) vs. standard N-methyl amides, potentially improving cell permeability.[1][2]
Primary Application DNA Minor Groove RecognitionBuilding block for "Polyamide" molecular rulers.[1][2]

Strategic Development Pathways

The development of a probe from this scaffold follows a bifurcated logic depending on the biological target.

ProbeDevelopmentFragmentStarting FragmentThis compoundPathAPath A: DNA Recognition(Polyamide Assembly)Fragment->PathAPathBPath B: Protein Inhibition(FBDD Optimization)Fragment->PathBStepA1Solid Phase Synthesis(Oligomerization)PathA->StepA1StepB1SAR Expansion(C4/C5 Substitution)PathB->StepB1StepA2Validation:Tm & FootprintingStepA1->StepA2ProbeFinal Chemical Probe(Biotin/Fluorophore Tagged)StepA2->ProbeStepB2Validation:Enzymatic Assay (IC50)StepB1->StepB2StepB2->Probe

Figure 1: Strategic workflow for evolving the pyrrole carboxamide fragment into a functional probe.

Path A: Developing DNA-Targeting Polyamides

The "Classic" Route: Utilizing the scaffold as a modular unit for sequence-specific DNA binding.[1][2]

Mechanism of Action

The pyrrole-2-carboxamide unit (Py) binds in the DNA minor groove.[1][2] When paired with another Pyrrole (Py/Py), it recognizes A/T or T/A base pairs. When paired with Imidazole (Im), the Py/Im pair recognizes C/G.

  • Expert Insight: The N-ethyl group on the amide nitrogen is a steric handle.[1][2] Unlike the standard N-H amide which hydrogen bonds to DNA bases, an N-ethyl group removes a hydrogen bond donor and adds bulk.[1][2] This can be used strategically to disrupt binding at specific sites or to improve nuclear uptake by increasing lipophilicity.

Protocol 1: Solid-Phase Synthesis of Polyamide Probes

Objective: Incorporate the N-ethyl-1-methylpyrrole fragment into a hairpin polyamide.[1][2]

Materials:

  • Boc-Pyrrole-COOH (Starting block)

  • Boc-beta-alanine-PAM resin (Solid support)[1][2]

  • HBTU/DIEA (Coupling agents)

  • TFA/DCM (Deprotection)

Workflow:

  • Resin Preparation: Swell Boc-

    
    -Ala-PAM resin in DMF for 20 min.
    
  • Deprotection: Remove Boc group with 50% TFA/DCM (2

    
     1 min). Wash with DCM and DMF.
    
  • Coupling (The Critical Step):

    • Activate the N-Ethyl-1-methylpyrrole-2-carboxylic acid (derived from the starting amide via hydrolysis if acid not available, or use the amide in a direct coupling if the amine end is free).[1][2]

    • Note: If using the carboxamide starting material directly, you must first hydrolyze the amide to the acid or functionalize the pyrrole ring (C4 position) to allow chain extension.

    • Standard Route: Use the scaffold as a "Cap" or internal monomer.

    • Mix Monomer (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Shake for 45 min.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine.

  • Cleavage: Cleave from resin using dimethylaminopropylamine (Dp) to install a cationic tail (essential for DNA affinity).

Protocol 2: DNA Melting Temperature ( ) Analysis

Objective: Validate that the probe stabilizes the DNA double helix.

  • Preparation: Mix

    
     DNA duplex (target sequence) + 
    
    
    Probe in buffer (10 mM Na-cacodylate, 10 mM NaCl, pH 7.0).
  • Measurement: Heat from 25°C to 95°C at 0.5°C/min monitoring Absorbance at 260 nm.

  • Analysis:

    
    .[1]
    
    • Success Criterion:

      
       indicates strong binding.
      

Path B: Fragment-Based Enzyme Inhibition

The "Modern" Route: Targeting hydrophobic pockets in enzymes (e.g., mPGES-1, MmpL3).[1][2]

Mechanism of Action

Recent SAR studies indicate that the pyrrole-2-carboxamide core fits into hydrophobic pockets of membrane proteins.[1][2] The N-ethyl and 1-methyl groups provide critical hydrophobic contacts.[1][2]

Protocol 3: SAR Optimization (Growing the Fragment)

Objective: Add functional groups to the C4 or C5 position of the pyrrole ring to increase potency (from


Synthetic Strategy:

  • Halogenation: Brominate the C4 position of this compound using NBS (N-Bromosuccinimide) in DMF at 0°C.

    • Yield Check: Monitor via LC-MS (Target mass +79/81 Da).[1][2]

  • Suzuki Coupling: React the 4-bromo intermediate with aryl-boronic acids (e.g., phenyl, pyridyl) to access the "Bi-aryl" space common in kinase/enzyme inhibitors.[1]

    • Catalyst:

      
      , 
      
      
      , Dioxane/Water,
      
      
      .
  • Linker Installation: For probe creation, install a phenolic handle or an amine handle on the aryl ring to allow for biotinylation later.

Protocol 4: Biotinylation (Creating the Pull-Down Probe)

Objective: Convert the optimized inhibitor into an affinity probe.[1]

  • Linker Selection: Use a PEG3-PEG4 linker to avoid steric clash with the protein surface.[1][2]

  • Reaction:

    • React the optimized inhibitor (with free amine) with NHS-PEG4-Biotin .[1][2]

    • Solvent: DMSO/DIPEA.

    • Purification: HPLC (C18 column).

  • Validation: Confirm binding is retained via SPR (Surface Plasmon Resonance) compared to the untagged parent.

References & Authoritative Sources

  • Polyamide DNA Binding:

    • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry. Link

    • Context: Establishes the rules for pyrrole-imidazole hairpin binding.

  • mPGES-1 Inhibition:

    • Koeberle, A., et al. (2024).[3] "5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors." PubMed. Link

    • Context: Validates the scaffold as a template for anti-inflammatory probes.

  • MmpL3 Inhibition (Tuberculosis):

    • Li, W., et al. (2022).[4] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the "Growing" of the fragment to high-affinity drugs (

      
      ).
      
  • Fragment-Based Drug Discovery:

    • Erlanson, D. A. (2023).[5] "Fragment-Based Lead Discovery Strategies." MDPI. Link

N-Ethyl-1-methylpyrrole-2-carboxamide for antibacterial screening.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Screening & Profiling of N-Ethyl-1-methylpyrrole-2-carboxamide

Executive Summary & Scientific Context

This compound belongs to a class of synthetic pyrrole-2-aminoimidazole alkaloids, structurally related to the marine natural product Oroidin . This scaffold has garnered significant attention in medicinal chemistry due to its ability to disrupt bacterial biofilm formation and inhibit bacterial growth through non-canonical mechanisms, such as membrane depolarization and interference with quorum sensing systems (e.g., las and rhl systems in P. aeruginosa).

This guide provides a rigorous, standardized workflow for evaluating the antibacterial efficacy of this compound. Unlike standard antibiotics, pyrrole-2-carboxamides often exhibit non-linear kinetics and solubility-limited efficacy; therefore, precise adherence to solvent compatibility and cation-adjusted media protocols is critical.

Key Applications:

  • Primary Screening: Determination of Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

  • Anti-Virulence Profiling: Biofilm inhibition and dispersal assays.[1]

  • Mechanism of Action (MoA): Membrane permeability assessment.

Compound Characterization & Handling

Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent experimental artifacts (e.g., precipitation leading to false negatives).

PropertySpecificationExperimental Implication
Molecular Formula C₈H₁₂N₂OSmall molecule, amenable to passive diffusion.
LogP (Estimated) ~1.2 - 1.5Moderately lipophilic; likely membrane-active.
Solubility Low in water; High in DMSO/EthanolCritical: Aqueous stock solutions are unstable. Use DMSO.
Storage -20°C, DesiccatedProtect from moisture to prevent amide hydrolysis.
Stock Solution Preparation Protocol
  • Weighing: Accurately weigh 10 mg of this compound into a sterile, glass vial (avoid polystyrene, which can leach plasticizers).

  • Solubilization: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mg/mL (approx. 60 mM) . Vortex for 30 seconds until clear.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

  • Working Stocks: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow: The Screening Cascade

The following diagram outlines the logical progression from initial screening to mechanistic validation.

ScreeningCascade Start Compound Stock (10 mg/mL DMSO) Primary Primary Screen: MIC Determination (Broth Microdilution) Start->Primary Decision MIC < 64 µg/mL? Primary->Decision Secondary Secondary Screen: Time-Kill Kinetics Decision->Secondary Yes (Active) Biofilm Anti-Biofilm Assay (Crystal Violet) Decision->Biofilm Yes (Active) Stop Discard / Redesign Decision->Stop No (Inactive) MoA Mechanism: Membrane Permeability Secondary->MoA

Figure 1: Decision-tree workflow for profiling pyrrole-2-carboxamide derivatives.

Protocol 1: MIC Determination (Broth Microdilution)

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines , adapted for small molecule inhibitors.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (Ca²⁺, Mg²⁺) are critical for pyrrole activity as they stabilize the bacterial membrane.

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Procedure:

  • Inoculum Prep: Cultivate bacteria overnight. Dilute in sterile saline to 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL). Further dilute 1:100 in CAMHB to reach a final assay concentration of ~5 x 10⁵ CFU/mL.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of Compound (at 2x highest test concentration, e.g., 256 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (128 µg/mL down to 0.25 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement.

    • MIC Definition: The lowest concentration with no visible growth.

Critical Note on Solvent Tolerance: Ensure the final DMSO concentration in the well is < 1% (v/v) . Higher concentrations can permeabilize membranes, causing false positives with pyrrole derivatives.

Protocol 2: Biofilm Inhibition Assay

Pyrrole-2-carboxamides are often more effective as anti-virulence agents than as direct bactericides. This assay tests the compound's ability to prevent biofilm formation.

Methodology (Crystal Violet):

  • Culture: Grow P. aeruginosa or S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Seeding: Add 100 µL of bacterial suspension (10⁶ CFU/mL) into a 96-well PVC or polystyrene microtiter plate.

  • Treatment: Add 100 µL of this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 37°C for 24 hours (static incubation is crucial; do not shake).

  • Staining:

    • Gently aspirate media (do not disrupt the bottom layer).

    • Wash 2x with sterile PBS.

    • Fix with 99% Methanol for 15 min.

    • Stain with 0.1% Crystal Violet for 20 min.

    • Wash 3x with water and air dry.

  • Quantification: Solubilize the dye with 33% Acetic Acid and measure Absorbance at 590 nm.

Data Interpretation:



Mechanism of Action: Membrane Integrity

If the MIC is low (< 10 µg/mL), the compound likely disrupts the membrane. Validate this using a Propidium Iodide (PI) Uptake Assay .

Logic: PI is membrane-impermeable. If the pyrrole carboxamide creates pores, PI enters the cell, binds DNA, and fluoresces.

Workflow:

  • Harvest mid-log phase bacteria and wash in PBS.

  • Adjust to OD₆₀₀ = 0.5.

  • Add PI (final 10 µM) and Compound (at 2x MIC).

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm) every 5 minutes for 1 hour.

  • Positive Control: CTAB or Polymyxin B.

References

  • Mane, Y. D., et al. (2017).[2] "Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents." Journal of Heterocyclic Chemistry.

  • Rawat, P., et al. (2022).[3] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry.

  • Wattanasuepsin, W., et al. (2017).[3][4] "1-Methoxypyrrole-2-carboxamide, a new antibiotic from Streptomyces griseocarneus."[5] Journal of Antibiotics.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

measuring the solubility of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Measuring the Thermodynamic Solubility of N-Ethyl-1-methylpyrrole-2-carboxamide in Aqueous Media for Drug Discovery

Abstract

This document provides a comprehensive, step-by-step guide for determining the thermodynamic (equilibrium) solubility of novel small molecules, using the model compound this compound. The protocol is centered around the industry-standard shake-flask method, which is considered the gold standard for its reliability and theoretical rigor.[1][2] We detail an integrated workflow that combines the solubility experiment with the development and validation of a bespoke High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate quantification. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and system validation to ensure the generation of trustworthy and reproducible data critical for lead optimization and formulation development.[3]

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, aqueous solubility is a cornerstone physicochemical property that profoundly influences a compound's fate.[2][4] Low solubility can severely hamper in vitro assay reliability, lead to poor bioavailability, and create significant challenges during formulation.[3] Therefore, obtaining an accurate measure of a compound's maximum dissolved concentration at equilibrium—its thermodynamic solubility—is a critical early-stage gatekeeper for progressing a candidate molecule.[1]

This guide uses this compound as a representative novel chemical entity to illustrate the robust shake-flask method, as outlined in principles from the Organisation for Economic Co-operation and Development (OECD).[5][6][7] The protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured with a validated analytical method.

Principle of the Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic solubility.[2] Its principle is straightforward yet powerful: an excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the processes of dissolution and precipitation reach a dynamic equilibrium.[1][2] At this point, the solution is saturated, and any further agitation will not increase the concentration of the dissolved solute. The supernatant is then carefully separated from the undissolved solid and its concentration is measured by a suitable analytical technique.[5] This value represents the true, thermodynamic solubility under the specified conditions (e.g., temperature, pH).

Rationale for Method Choice: While faster, kinetic solubility assays are useful for high-throughput screening, they often overestimate true solubility.[4] For lead optimization and pre-formulation, the precision of the thermodynamic shake-flask method is indispensable.[1][3] It provides the benchmark data needed for developing formulations and predicting in vivo behavior.

Overall Experimental Workflow

The process can be visualized as a multi-stage workflow, beginning with precise preparation and culminating in validated data. Each stage is critical for the integrity of the final solubility value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Solubility Experiment cluster_analysis Phase 3: Quantification cluster_data Phase 4: Data Analysis prep_compound Weigh Compound (this compound) add_excess Add Excess Solid to Media prep_compound->add_excess prep_media Prepare Aqueous Media (e.g., PBS, SGF) prep_media->add_excess equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate Establish Equilibrium phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep Isolate Saturated Solution analyze_sample Analyze Saturated Supernatant phase_sep->analyze_sample Inject Sample hplc_dev Develop & Validate HPLC-UV Method cal_curve Prepare Calibration Curve hplc_dev->cal_curve Validated Method cal_curve->analyze_sample calc_sol Calculate Concentration from Calibration Curve analyze_sample->calc_sol report Report Solubility (e.g., in µg/mL or mM) calc_sol->report Final Result

Figure 1. Workflow for thermodynamic solubility determination.

PART I: Analytical Method Development & Validation (HPLC-UV)

Before the solubility of this compound can be measured, a robust and validated analytical method is required for its quantification. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and reliable choice for small molecules.[8]

Protocol 1: HPLC-UV Method Development

Objective: To establish HPLC conditions that provide a sharp, symmetrical, and well-resolved peak for this compound.

  • Wavelength Selection:

    • Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Using a UV-Vis spectrophotometer (or the diode-array detector of the HPLC), scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity.

    • Rationale: Operating at λ-max ensures the best signal-to-noise ratio, which is crucial for accurate quantification, especially at low concentrations.

  • Column and Mobile Phase Screening (Example):

    • Initial Column: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Initial Conditions: Run a gradient from 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C.[9]

    • Evaluation: Inject a standard solution and assess the peak shape and retention time. If the peak is too broad, tails, or elutes too early/late, adjust the gradient slope, initial/final %B, or switch the organic modifier (e.g., to methanol).

    • Rationale: A gradient run is an efficient way to determine the approximate solvent strength needed to elute the compound. The C18 column is a standard starting point for moderately non-polar small molecules.

  • Method Optimization:

    • Once a suitable retention time is achieved, convert the gradient to an isocratic method for simplicity and robustness, if possible. For example, if the compound eluted at 40% Acetonitrile in the gradient run, start isocratic testing around that composition.

    • Fine-tune the mobile phase composition and flow rate to achieve a retention time of 3-7 minutes with good peak shape.

Protocol 2: Analytical Method Validation (ICH Q2(R1) Guidelines)

Objective: To demonstrate that the developed HPLC-UV method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.[10][11][12]

  • Linearity and Range:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of at least five calibration standards by serial dilution to cover the expected solubility range (e.g., 1, 5, 10, 50, 100 µg/mL).[13]

    • Inject each standard in triplicate and plot the mean peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Rationale: This confirms a direct, proportional relationship between detector response and concentration, which is the basis of quantification.[14]

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

    • Accuracy: Analyze the QC samples and calculate the concentration using the calibration curve. Accuracy is expressed as the percentage recovery of the known amount. The mean value should be within ±15% of the actual value.[15]

    • Precision (Repeatability): Analyze the QC samples multiple times on the same day (n=6). Precision is expressed as the relative standard deviation (%RSD), which should be ≤ 15%.[15]

    • Rationale: Accuracy ensures the measured value is close to the true value, while precision ensures that repeated measurements are close to each other, demonstrating the method's reproducibility.

PART II: Shake-Flask Solubility Determination

With a validated analytical method in hand, the core solubility experiment can be performed.

Protocol 3: Preparation of Physiologically Relevant Media

Objective: To prepare standardized aqueous solutions that mimic physiological conditions.

  • Phosphate Buffered Saline (PBS), pH 7.4:

    • To prepare 1 L: Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.[16]

    • Adjust the pH to 7.4 using HCl or NaOH.[17]

    • Add water to a final volume of 1 L.[17]

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin):

    • To prepare 1 L: Dissolve 2.0 g of NaCl in 900 mL of purified water.[18][19]

    • Add 7.0 mL of concentrated HCl.[18]

    • Adjust the pH to 1.2 if necessary and add water to a final volume of 1 L.

    • Rationale: For solubility testing, enzymes like pepsin are typically omitted as they can degrade the compound and interfere with the measurement. The key parameters are pH and ionic strength.[20]

Protocol 4: The Shake-Flask Experiment

Objective: To create saturated solutions of this compound at equilibrium.

  • Setup:

    • For each medium (e.g., Purified Water, PBS pH 7.4, SGF pH 1.2), label three 4 mL glass vials.

    • Add approximately 2-5 mg of this compound to each vial. The amount should be enough to ensure a visible excess of solid remains after equilibration.

    • Add 2 mL of the corresponding medium to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator set to a constant, moderate speed.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for complex molecules.[3]

    • Rationale: Continuous agitation maximizes the surface area for dissolution. A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium, which can be slow for poorly soluble compounds.[3] Temperature control is critical as solubility is temperature-dependent.[2]

  • Phase Separation (Critical Step):

    • After incubation, allow the vials to stand for 30 minutes to let the larger particles settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm chemical-resistant filter (e.g., PTFE or PVDF) into a clean HPLC vial.

    • Rationale: This step is crucial to remove all undissolved solid particles, which would otherwise lead to a massive overestimation of solubility. The choice of filter is important to prevent adsorption of the compound onto the filter membrane. A pre-sorption check is recommended for novel compounds.

  • Sample Analysis and Data Calculation:

    • Dilute the filtered supernatant with the mobile phase to bring its concentration into the validated linear range of the HPLC method. Record the dilution factor accurately.

    • Analyze the diluted samples via the validated HPLC-UV method.

    • Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve: Concentration = (Peak Area - y-intercept) / slope.

    • Calculate the original solubility by multiplying the result by the dilution factor: Solubility (µg/mL) = Calculated Concentration × Dilution Factor.

    • Average the results from the triplicate vials for each medium.

System Validation and Trustworthiness

To ensure the trustworthiness of the generated data, a key validation step should be performed.

  • Confirmation of Saturation: After the experiment, the remaining solid material in the vials can be analyzed (e.g., by XRPD or DSC). This confirms that the compound has not changed its crystalline form (polymorph) during the experiment, which could alter its solubility.[21] A consistent polymorphic form ensures the measured value is a true thermodynamic property of that specific solid state.[21]

Data Presentation

Results should be summarized in a clear and concise format. Report solubility in common units such as µg/mL and mM, along with the standard deviation.

Medium pH Temperature (°C) Mean Solubility (µg/mL) Std. Dev. Mean Solubility (mM)
Purified Water~7.025[Insert Value][Insert Value][Insert Value]
PBS7.425[Insert Value][Insert Value][Insert Value]
SGF (no enzyme)1.225[Insert Value][Insert Value][Insert Value]
References
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Eurofins. (2024, September 23). Water Solubility & n-Octanol/Water Testing: Study Design Selection & Implications for Ecotox Testing. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Journal of Chromatographic Science, Oxford Academic. (n.d.). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • NIH. (n.d.). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2014, December 9). How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro?. Retrieved from [Link]

  • Canada.ca. (1989, July 5). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 30). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]

  • USP-NF. (2017, July 28). Compliance. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Phosphate Buffered Saline (PBS) pH 7.4. Retrieved from [Link]

  • NIH. (n.d.). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphate Buffer (pH 5.8 to 7.4) recipe and preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. Retrieved from [Link]

  • ResearchGate. (2019, October 1). Development of an HPLC-UV Method for Quantification of Stattic. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Stability Testing of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for assessing the chemical stability of N-Ethyl-1-methylpyrrole-2-carboxamide, a novel compound with potential therapeutic applications. Adherence to rigorous stability testing protocols is paramount in drug development to ensure the safety, efficacy, and quality of the final drug product. This document outlines a scientifically sound and regulatory-compliant framework for conducting forced degradation studies, long-term and accelerated stability testing, and the development of a stability-indicating analytical method. The causality behind each experimental choice is explained to provide a deeper understanding of the principles of stability science.

Introduction: The Critical Role of Stability Testing

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its suitability for clinical use. This compound, a substituted pyrrole derivative, possesses a unique chemical architecture that may be susceptible to various degradation pathways. The pyrrole ring, for instance, can be prone to oxidative and photolytic degradation, while the amide linkage presents a potential site for hydrolysis under acidic or basic conditions.

A thorough understanding of these potential liabilities is not merely a regulatory requirement but a fundamental aspect of robust drug development. Stability testing provides crucial information for:

  • Identifying potential degradation products: This is essential for understanding the safety profile of the drug, as degradants may have different pharmacological or toxicological properties.

  • Elucidating degradation pathways: Knowledge of how a molecule degrades allows for the development of strategies to mitigate instability, such as formulation optimization or specific packaging requirements.

  • Establishing a suitable shelf-life and storage conditions: This ensures that the drug product maintains its quality and potency throughout its intended period of use.

  • Developing and validating a stability-indicating analytical method: This is a regulatory prerequisite to ensure that the method used to assay the drug is capable of separating and quantifying the parent compound from its degradation products.

This guide is designed to provide a comprehensive and practical framework for establishing a robust stability testing program for this compound, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing a relevant stability testing protocol.

PropertyValueSource
CAS Number 124725-22-0[5]
Molecular Formula C8H12N2O[5]
Molecular Weight 152.19 g/mol Calculated
Appearance To be determined (likely a solid)N/A
Solubility To be determined in relevant solvents (e.g., water, buffers, organic solvents)N/A
pKa To be determinedN/A

It is imperative to experimentally determine the appearance, solubility, and pKa of the specific batch of this compound being tested, as these properties can influence degradation kinetics and the choice of analytical methodology.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of developing a stability-indicating method and understanding the intrinsic stability of a drug substance.[6][7][8][9][10] The goal is to intentionally degrade the molecule under more aggressive conditions than those used for accelerated stability testing to generate potential degradation products.[6][8][9]

Rationale and Experimental Design

The stress conditions outlined below are chosen to cover the most common degradation pathways for small organic molecules. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overwhelming the analytical system with secondary or tertiary degradants.[7][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Samples LCMS LC-MS/MS HPLC->LCMS Characterize Degradants API N-Ethyl-1-methylpyrrole- 2-carboxamide Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress caption Forced Degradation Experimental Workflow Stability_Testing_Timeline cluster_longterm Long-Term Stability (25°C/60%RH) cluster_accelerated Accelerated Stability (40°C/75%RH) LT0 T=0 LT3 3 Months LT0->LT3 LT6 6 Months LT3->LT6 LT9 9 Months LT6->LT9 LT12 12 Months LT9->LT12 LT18 18 Months LT12->LT18 LT24 24 Months LT18->LT24 AT0 T=0 AT1 1 Month AT0->AT1 AT3 3 Months AT1->AT3 AT6 6 Months AT3->AT6 caption Timeline for Long-Term and Accelerated Stability Testing

Caption: Recommended testing time points for stability studies.

Step-by-Step Protocol
  • Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production method.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Sample Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule: At each time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples and analyze them for the following parameters:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound using the validated stability-indicating method.

    • Degradation Products: Identification and quantification of any degradation products.

    • Water Content: (If applicable) using Karl Fischer titration.

    • Microbial Limits: (If applicable).

  • Data Evaluation: Evaluate the data for any trends in the degradation of the API or the formation of impurities.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. The development of a robust SIM is a critical output of the forced degradation studies.

Method Development Strategy

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for the analysis of small molecules like this compound.

Initial HPLC Parameters:

ParameterSuggested Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) and/or Diode Array Detection (DAD)
Injection Volume 10 µL

The method should be optimized by analyzing the stressed samples to ensure adequate resolution between the parent peak and all degradation product peaks.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from all degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the stability testing of this compound. By following these guidelines, researchers and drug development professionals can generate a robust stability data package that is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of the final drug product. The principles of forced degradation, long-term and accelerated stability testing, and the development of a validated stability-indicating method are interconnected and form the foundation of a successful stability program.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14073003, N-methylpyrrolidine-2-carboxamide. Retrieved from [Link]

  • Chemsigma (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • DelveInsight. (2022). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. (2021). Retrieved from [Link]

  • Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX - Slideshare. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide. Drawing upon established chemical principles and field-proven insights, this document addresses common challenges and frequently asked questions to help improve reaction yields and product purity.

Introduction: Navigating the Synthesis

The synthesis of this compound is a critical process in the development of various chemical entities. The overall synthetic strategy typically involves a two-stage process: the formation of the 1-methylpyrrole-2-carboxylic acid core, followed by the crucial amide bond formation with ethylamine. Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of the reactivity of the pyrrole intermediates.

This guide is structured to provide a logical workflow, from the synthesis of starting materials to the final purification of the target compound. Each section addresses specific potential issues and offers actionable solutions.

Overall Synthetic Workflow

The synthesis can be broadly categorized into two primary pathways for the final amide formation, each with its own set of considerations.

G cluster_0 Starting Material Synthesis cluster_1 Amide Bond Formation Pyrrole Pyrrole 1-Methylpyrrole 1-Methylpyrrole Pyrrole->1-Methylpyrrole Methylation 1-Methylpyrrole-2-carboxylic_acid 1-Methylpyrrole-2-carboxylic_acid 1-Methylpyrrole->1-Methylpyrrole-2-carboxylic_acid Carboxylation Route_A 1-Methylpyrrole-2-carbonyl chloride 1-Methylpyrrole-2-carboxylic_acid->Route_A Acyl Chloride Formation Route_B Amide Coupling (e.g., HATU, EDC) 1-Methylpyrrole-2-carboxylic_acid->Route_B Direct Coupling with Ethylamine Final_Product N-Ethyl-1-methylpyrrole- 2-carboxamide Route_A->Final_Product Reaction with Ethylamine Route_B->Final_Product

Caption: General synthetic pathways to this compound.

Part 1: Synthesis of Precursors

A robust synthesis of the target amide begins with high-quality starting materials. Issues in these initial steps will invariably lead to low yields and purification challenges downstream.

FAQ 1: My 1-Methylpyrrole synthesis is low-yielding. What are the common pitfalls?

The synthesis of 1-methylpyrrole is a critical first step. Two common methods are the methylation of pyrrole and the Paal-Knorr synthesis from succinaldehyde and methylamine.

Troubleshooting Methylation of Pyrrole:

  • Incomplete Deprotonation: The N-H proton of pyrrole has a pKa of approximately 17.5 and requires a sufficiently strong base for complete deprotonation.[1]

    • Solution: Use of strong bases like sodium hydride (NaH), potassium hydroxide (KOH) in DMSO, or sodium hydroxide (NaOH) in DMF is recommended.[1] Weaker bases like potassium carbonate may result in incomplete reaction.

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Aprotic polar solvents like DMF or DMSO are generally effective as they can solvate the cation of the base, enhancing the nucleophilicity of the pyrrolide anion.[1]

  • Suboptimal Methylating Agent: While methyl iodide is commonly used, its volatility and cost can be a concern.

    • Solution: Dimethyl sulfate is a more economical alternative, but it is highly toxic and should be handled with extreme care.

Troubleshooting Paal-Knorr Synthesis:

  • Reaction Conditions: This condensation reaction is sensitive to temperature and pH.

    • Solution: A patent describes a method involving the dropwise addition of succinaldehyde to a cooled solution of methylamine and a base like sodium hydroxide or potassium hydroxide in ethanol, followed by warming to complete the reaction.[2] Careful control of the addition rate and temperature is crucial to avoid polymerization of succinaldehyde.

Protocol: Synthesis of 1-Methylpyrrole via Methylation[3]
  • To a solution of pyrrole (10 mmol) in 20 mL of dimethyl sulfoxide (DMSO), add sodium hydroxide (11 mmol).

  • Stir the mixture at room temperature.

  • Add methyl iodide (11 mmol) dropwise to the suspension.

  • Continue stirring at room temperature for 5 hours.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1-methylpyrrole.

FAQ 2: I am having trouble with the synthesis of 1-Methylpyrrole-2-carboxylic acid. What should I consider?

The carboxylation of 1-methylpyrrole is a key step to prepare the precursor for amide coupling.

  • Reagent Choice: While various methods exist, a common approach involves the reaction of 1-methylpyrrole with a strong base followed by quenching with carbon dioxide (dry ice).

  • Side Reactions: The pyrrole ring is susceptible to electrophilic attack at other positions, and the carboxylic acid can be prone to decarboxylation under harsh conditions.

    • Solution: Maintain a low temperature during the addition of the organometallic reagent and the subsequent quenching with CO2 to minimize side reactions.

Part 2: Amide Bond Formation - Troubleshooting and Optimization

The formation of the amide bond between 1-methylpyrrole-2-carboxylic acid and ethylamine is the final and often most challenging step. The two primary approaches are the acyl chloride method and direct coupling.

Route A: The Acyl Chloride Pathway

This route involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with ethylamine.

G Carboxylic_Acid 1-Methylpyrrole-2-carboxylic acid Acyl_Chloride 1-Methylpyrrole-2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide This compound Acyl_Chloride->Amide Ethylamine, Base (e.g., Et₃N)

Caption: Acyl chloride pathway for amide synthesis.

FAQ 3: My attempt to form the acyl chloride of 1-methylpyrrole-2-carboxylic acid is giving a low yield or a complex mixture. Why?
  • Reagent Purity and Handling: Thionyl chloride (SOCl₂) and oxalyl chloride are highly reactive and moisture-sensitive.

    • Solution: Use freshly distilled or newly purchased reagents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction can be exothermic and may lead to decomposition if not controlled.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) and add the chlorinating agent dropwise. Allow the reaction to slowly warm to room temperature.

  • Side Reactions: The electron-rich pyrrole ring can be susceptible to side reactions under the acidic conditions generated.

    • Solution: Use of a non-nucleophilic base as an acid scavenger can sometimes be beneficial, though care must be taken to avoid polymerization.

FAQ 4: The reaction of 1-methylpyrrole-2-carbonyl chloride with ethylamine is not clean. What are the likely side products and how can I avoid them?
  • Formation of Ethylammonium Chloride: The reaction of an acyl chloride with an amine generates one equivalent of HCl. This will react with the ethylamine starting material to form the corresponding ammonium salt, which is no longer nucleophilic.[3]

    • Solution: Use at least two equivalents of ethylamine: one to act as the nucleophile and one to act as a base to neutralize the HCl formed. Alternatively, use one equivalent of ethylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Over-acylation: While less common with a secondary amide product, it's a possibility if the reaction conditions are too harsh.

    • Solution: Control the stoichiometry of the reactants carefully and maintain a moderate reaction temperature.

Protocol: Acyl Chloride Formation and Amidation
  • Acyl Chloride Formation: To a solution of 1-methylpyrrole-2-carboxylic acid (1 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are typically removed under reduced pressure.

  • Amidation: Dissolve the crude 1-methylpyrrole-2-carbonyl chloride in an anhydrous solvent. To this solution, add a solution of ethylamine (2.2 eq.) or ethylamine (1.1 eq.) and triethylamine (1.2 eq.) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Route B: Direct Amide Coupling

This approach avoids the isolation of the often-sensitive acyl chloride by using a coupling reagent to activate the carboxylic acid in situ.

G Carboxylic_Acid 1-Methylpyrrole-2-carboxylic acid Amide This compound Carboxylic_Acid->Amide Amine Ethylamine Amine->Amide Coupling_Reagent e.g., HATU, HBTU, EDC/HOBt Coupling_Reagent->Amide Base e.g., DIPEA, Et₃N Base->Amide

Caption: Direct amide coupling pathway.

FAQ 5: I've tried standard coupling reagents like EDC/HOBt and HATU, but the reaction is sluggish or fails. What is happening?
  • Steric Hindrance and Electronic Effects: While ethylamine is not particularly hindered, the pyrrole-2-carboxylic acid may present some steric bulk. Furthermore, the electronic nature of the pyrrole ring can influence the reactivity of the carboxylic acid.

  • Low Nucleophilicity of the Amine: This is less of an issue with ethylamine but can be a problem with more electron-deficient amines.[4]

  • Formation of Inactive Intermediates: With some coupling reagents, side reactions can lead to the formation of stable, unreactive intermediates.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient activation of the carboxylic acid.Switch to a more potent coupling reagent like COMU or T3P.[5] Consider converting the carboxylic acid to the acyl fluoride in situ, which can be more reactive.[6]
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C), but monitor for decomposition.
Side Product Formation Racemization (if chiral centers are present).Use coupling additives known to suppress racemization, such as HOBt or Oxyma.
Reaction with the solvent.Ensure the use of a non-reactive, anhydrous solvent like DMF, DCM, or acetonitrile.
Protocol: Direct Amide Coupling using HATU
  • To a solution of 1-methylpyrrole-2-carboxylic acid (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add ethylamine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part 3: Purification and Characterization

Purification is a critical final step to obtain this compound of high purity.

FAQ 6: What are the common impurities I should look out for, and what is the best way to remove them?
  • Unreacted Starting Materials: Residual 1-methylpyrrole-2-carboxylic acid or ethylamine.

    • Purification Strategy: The carboxylic acid can be removed by washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution). Excess ethylamine is volatile and can often be removed under vacuum, or by washing with a mild acid.

  • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) from DCC coupling, or the byproducts from HATU or HOBt.

    • Purification Strategy: DCU is poorly soluble in many organic solvents and can often be removed by filtration. Other polar byproducts are typically removed by aqueous work-up and/or column chromatography.

  • Side-reaction Products: These will be specific to the reaction conditions used.

    • Purification Strategy: Flash column chromatography on silica gel is the most common method for removing closely related impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Recommended Purification Protocol: Flash Column Chromatography
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent like hexanes.

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Summary of Key Recommendations for Yield Improvement

  • Ensure High Purity of Starting Materials: The quality of 1-methylpyrrole and 1-methylpyrrole-2-carboxylic acid is paramount.

  • Strict Anhydrous Conditions: Particularly for the acyl chloride route, moisture must be rigorously excluded.

  • Optimize Stoichiometry and Base: When using the acyl chloride route, the use of a suitable base in the correct proportion is critical to neutralize the HCl byproduct.

  • Judicious Choice of Coupling Reagent: For direct coupling, if standard reagents fail, consider more powerful alternatives.

  • Careful Monitoring and Work-up: Use TLC or LC-MS to monitor the reaction progress and tailor the work-up procedure to remove specific impurities.

  • Effective Purification: Flash column chromatography is often essential for obtaining the final product in high purity.

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of their this compound synthesis, leading to more reliable and reproducible results in their research and development endeavors.

References

  • CN108191732B - Synthesis method of N-methylpyrrole - Google P
  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (URL: [Link])

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate. (URL: [Link])

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. (URL: [Link])

  • Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor - ResearchGate. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects - Zeitschrift für Naturforschung. (URL: [Link])

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (URL: [Link])

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Methyl 1-Methylpyrrole-2-carboxylate - PrepChem.com. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. (URL: [Link])

Sources

purification challenges of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with N-Ethyl-1-methylpyrrole-2-carboxamide (CAS: 124725-22-0). This content is structured to address the unique chemical behavior of electron-rich pyrrole systems and the specific challenges associated with their purification.

Product Class: Heterocyclic Amides / Pyrrole Building Blocks Primary Application: Fragment-based drug discovery (e.g., MmpL3 inhibitors, DNA-binding ligands), Agrochemical intermediates. Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Technical Overview & Critical Challenges

Purifying This compound presents a dichotomy: the amide bond is robust, but the pyrrole ring is electronically sensitive. Unlike simple benzene derivatives, the pyrrole ring is electron-rich (π-excessive), making it susceptible to oxidative degradation and acid-catalyzed polymerization.

Key Stability Factors:

  • Oxidation: The C3 and C4 positions of the pyrrole ring are prone to electrophilic attack and oxidation, leading to "browning" or "tarring" upon prolonged air exposure.

  • Acid Sensitivity: While the electron-withdrawing carboxamide group at C2 stabilizes the ring somewhat, strong mineral acids can still induce polymerization or ring-opening.

  • Rotameric Broadening: Users often mistake NMR signal broadening for impurities; however, N-alkyl amides frequently exhibit restricted rotation, leading to cis/trans rotamers on the NMR timescale.

Troubleshooting Guide (Q&A)

Q1: My crude product turns from pale yellow to dark brown/black during concentration. Is it decomposing?

Diagnosis: Oxidative Polymerization. Root Cause: Pyrroles are sensitive to photo-oxidation and auto-oxidation, especially when concentrated in the presence of trace acids or metal ions. Solution:

  • Immediate Action: Perform all evaporations at

    
     and shield the flask from direct light.
    
  • Preventative: Add a trace amount of antioxidant (e.g., BHT) if the product is to be stored as an oil. Ensure your rotary evaporator is vented with nitrogen, not air, if possible.

  • Purification Adjustment: If the product is already dark, filter through a short plug of activated charcoal or neutral alumina before attempting crystallization or column chromatography.

Q2: I see a persistent "impurity" in the ¹H NMR (approx. 10-15% intensity) that tracks with my product. Recrystallization doesn't remove it.

Diagnosis: Amide Rotamers (Conformational Isomers). Root Cause: The N-Ethyl group can adopt syn (cis) or anti (trans) conformations relative to the carbonyl oxygen. The 1-Methyl group on the pyrrole ring increases steric bulk, slowing the rotation. Verification:

  • Run a Variable Temperature (VT) NMR experiment. If the "impurity" peaks coalesce with the main peaks at elevated temperatures (e.g., 50-60°C in DMSO-d₆), they are rotamers, not chemical impurities.

  • Do not discard fractions based on this observation alone.

Q3: The product oils out during aqueous workup and is difficult to crystallize.

Diagnosis: "Oiling Out" (Phase Separation). Root Cause: The N-ethyl and N-methyl groups disrupt crystal packing, lowering the melting point. The compound is likely a low-melting solid or viscous oil. Solution:

  • Solvent System: Avoid simple ether/water extractions. Use Dichloromethane (DCM) for extraction as it solubilizes the amide better than diethyl ether.

  • Crystallization: If a solid is required, try a "solvent layering" technique. Dissolve the oil in a minimum amount of EtOAc and carefully layer Hexane or Pentane on top. Store at -20°C.

  • Seed Crystals: If you obtain even a microgram of solid, use it to seed the bulk oil.

Q4: How do I remove unreacted 1-methylpyrrole-2-carboxylic acid without polymerizing the product?

Diagnosis: Acidic Impurity Removal. Root Cause: The starting acid is the most common impurity. Standard acid/base washes can be too harsh. Protocol:

  • Avoid: Concentrated HCl or H₂SO₄ washes.

  • Use: Wash the organic layer with saturated aqueous NaHCO₃ (mild base) to deprotonate the carboxylic acid (pKa ~4.5) into the aqueous layer.[1]

  • Follow up: Wash with 0.5 M Citric Acid if a slightly acidic wash is needed to remove amine coupling reagents. Citric acid is mild enough to spare the pyrrole ring.

Detailed Experimental Protocols

Protocol A: Optimized Synthesis (Amide Coupling)

Rationale: Direct reaction of the acid chloride is efficient, but the TBTU/DIPEA method is milder and avoids handling noxious oxalyl chloride.

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 equiv)

  • Ethylamine (2.0 M in THF, 1.2 equiv)

  • TBTU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve 1-methylpyrrole-2-carboxylic acid in DCM (0.2 M concentration). Add DIPEA and stir for 5 min.

  • Coupling: Add TBTU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Amidation: Add the Ethylamine solution dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Quench: Dilute with EtOAc (5x reaction volume).

Protocol B: Purification Workflow

1. Aqueous Workup (The "Soft" Wash):

  • Wash Organic layer 2x with 10% Citric Acid (Removes DIPEA and TBTU byproducts).

  • Wash Organic layer 2x with Sat. NaHCO₃ (Removes unreacted pyrrole acid).

  • Wash 1x with Brine. Dry over Na₂SO₄.

2. Flash Chromatography (If required):

  • Stationary Phase: Silica Gel (Neutralized). Note: Pre-wash silica with 1% Et₃N in Hexane if the compound proves acid-sensitive, though usually not necessary for amides.

  • Eluent: Gradient of Hexane : Ethyl Acetate.

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Ramp: 0% to 40% EtOAc.

    • Product Elution: Typically elutes around 25-35% EtOAc.

Data & Visualization

Table 1: Solubility & Physical Properties Profile
PropertyDescriptionTechnical Note
Physical State Pale yellow oil or low-melting solidTendency to supercool; crystallize at -20°C.
Solubility (Water) Low / InsolubleForms emulsion easily; use brine to break.
Solubility (DCM) HighPreferred solvent for extraction.
Solubility (Hexane) LowGood anti-solvent for crystallization.
TLC R_f ~0.3 - 0.4Solvent: 30% EtOAc in Hexane.
UV Activity StrongPyrrole ring absorbs strongly at 254 nm.
Figure 1: Purification Logic Flowchart

PurificationLogic Start Crude Reaction Mixture CheckColor Is mixture Dark/Black? Start->CheckColor Charcoal Filter through Activated Charcoal CheckColor->Charcoal Yes Workup Aqueous Workup (DCM/EtOAc) CheckColor->Workup No Charcoal->Workup AcidWash Wash: 0.5M Citric Acid (Removes Amines/Ureas) Workup->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Pyrrole Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry StateCheck Physical State? Dry->StateCheck Oil Viscous Oil StateCheck->Oil Oils Out Solid Solid StateCheck->Solid Crystallizes Column Flash Column (Hex:EtOAc 0->40%) Oil->Column Cryst Recrystallize (EtOAc/Hexane) Solid->Cryst

Caption: Decision matrix for the purification of this compound, prioritizing mild conditions to prevent ring degradation.

References

  • Preparation of Pyrrole-2-Carboxamides (General Method)

    • Organic Syntheses, Coll. Vol. 5, p. 96 (1973); Vol. 48, p. 15 (1968). "Ethyl Pyrrole-2-carboxylate".[2][3][4] (Foundational chemistry for pyrrole esters).

  • Amide Coupling of Pyrrole Carboxylic Acids

    • Wang, J., et al. (2020).[4] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors". J. Med. Chem. (Demonstrates TBTU/DIPEA coupling for this specific scaffold).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (General reference for the electrophilic sensitivity of pyrroles and oxidation issues).
  • Rotamerism in N-Alkyl Amides

    • Stewart, W. E., & Siddall, T. H. (1970). "Nuclear Magnetic Resonance Studies of Amides". Chemical Reviews, 70(5), 517–551.

Sources

N-Ethyl-1-methylpyrrole-2-carboxamide solubility enhancement techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethyl-1-methylpyrrole-2-carboxamide

A Senior Application Scientist's Guide to Solubility Enhancement

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Given its structural characteristics—a heterocyclic aromatic pyrrole ring, an N-alkylated amide, and a lack of readily ionizable groups—this compound is predicted to have low aqueous solubility, a common hurdle in experimental and developmental pipelines.

This guide provides a series of troubleshooting pathways and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What is the likely cause?

A1: Precipitation from an aqueous solution, especially when diluting a concentrated stock (e.g., from DMSO), is a classic sign of poor aqueous solubility. The compound is likely transitioning from a solvent in which it is highly soluble (the organic stock) to a solvent system (your aqueous buffer) where its solubility is significantly lower. When the concentration exceeds the maximum solubility limit in the final buffer, the compound "crashes out" as a solid precipitate. This is a common issue for lipophilic or "grease-ball" type molecules.[1]

Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
PropertyPredicted Value/CharacteristicImplication for Solubility
LogP > 1.5 (Estimated)Lipophilic; prefers organic solvents over water.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds to water's network.
Hydrogen Bond Acceptors 2 (Amide oxygen, Pyrrole N)Can accept some hydrogen bonds, but limited.
Ionization Potential Very Weak BaseThe pyrrole nitrogen's lone pair is part of the aromatic system, making it non-basic. The amide nitrogen is neutral. Therefore, the molecule is essentially non-ionizable under typical physiological pH ranges (1-8).
Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: It is highly unlikely that pH adjustment will be an effective strategy. Solubility enhancement via pH modification is primarily effective for ionizable compounds, where shifting the pH can convert a neutral, less soluble form into a charged, more soluble salt. This compound lacks strongly acidic or basic functional groups. As discussed in Q2, it is not expected to ionize in typical aqueous pH ranges. Therefore, its solubility will be largely independent of pH.[4][5]

Troubleshooting Guides: Solubility Enhancement Techniques

This section provides structured, Q&A-based guides for common experimental challenges, complete with step-by-step protocols.

Cosolvency Approach

Q: My compound is insoluble in my standard aqueous buffer for an in vitro assay. How can I use cosolvents to create a suitable solution?

A: Cosolvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[6] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules.[7] Common cosolvents in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[6][8]

Below is a general workflow for identifying a suitable cosolvent system.

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Optimization cluster_2 Step 3: Final Selection A Prepare 50% v/v mixtures of cosolvents in water (e.g., Ethanol, PG, PEG 400, NMP) B Add excess compound to each mixture A->B C Equilibrate (e.g., 24h at RT with agitation) B->C D Filter (0.22 µm) & Quantify concentration (e.g., HPLC) C->D E Select most effective cosolvent(s) D->E F Create serial dilutions of the cosolvent in buffer (e.g., 40%, 30%, 20%, 10%) E->F G Determine solubility at each concentration F->G H Plot Solubility vs. % Cosolvent G->H I Choose lowest cosolvent % that achieves target concentration H->I J Verify no negative impact on assay performance (e.g., enzyme activity, cell viability) I->J

Caption: Decision workflow for selecting an appropriate cosolvent system.

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of the selected cosolvent (e.g., 50 mg/mL in NMP).

  • Solvent System Preparation: Prepare a series of cosolvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v NMP in 50 mM phosphate buffer, pH 7.4).

  • Equilibration: Add an excess amount of the compound to 1 mL of each solvent mixture in a glass vial.

  • Mixing: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples (e.g., 15,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute it with a suitable mobile phase or solvent for quantification.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the determined solubility (mg/mL or µM) against the percentage of cosolvent to identify the minimum concentration required for your experiment.

Surfactant-Based Solubilization

Q: When I dilute my DMSO stock solution into an aqueous medium for cell culture, I see immediate precipitation. Can surfactants prevent this?

A: Yes, this is an ideal scenario for using surfactants. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dispersed in the aqueous medium, effectively increasing the apparent solubility of the drug.[10]

G cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation S1 S S2 S S3 S M1 S center->M1 M2 S center->M2 M3 S center->M3 M4 S center->M4 M5 S center->M5 M6 S center->M6 M7 S center->M7 M8 S center->M8 Drug Drug

Caption: Surfactant (S) monomers vs. micellar solubilization of a drug.

  • Select Surfactants: Choose a panel of non-ionic, low-toxicity surfactants suitable for your application (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188, Soluplus®).[11]

  • Prepare Surfactant Solutions: Make a series of aqueous solutions for each surfactant at different concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v). Ensure concentrations are above their known CMC.

  • Add Compound: Add an excess amount of this compound to each surfactant solution.

  • Equilibrate: Follow steps 4-7 from the cosolvent protocol to equilibrate the samples and quantify the solubility.

  • Evaluate: Compare the solubility achieved with each surfactant and concentration to find the most effective and efficient system. Always run a vehicle control in your functional assay to ensure the chosen surfactant concentration is not causing biological effects.

Cyclodextrin Inclusion Complexation

Q: I need to prepare a clear, aqueous formulation for an in vivo animal study. Are cyclodextrins a good option?

A: Yes, cyclodextrins are an excellent choice for in vivo formulations of poorly soluble compounds. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate a hydrophobic "guest" molecule, like this compound, forming an inclusion complex. This complex has a water-soluble exterior, significantly enhancing the aqueous solubility of the guest molecule.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and favorable safety profile.

  • Prepare HP-β-CD Solutions: Create a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in water or a suitable buffer.

  • Determine Solubility: Add an excess of this compound to each HP-β-CD solution and determine the compound's solubility using the equilibration method described previously.

  • Plot and Analyze: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex and is ideal.

  • Complex Preparation (Kneading Method): a. Weigh the required amounts of the compound and HP-β-CD (based on the desired molar ratio, often 1:1 or 1:2). b. Place the HP-β-CD in a mortar and add a small amount of water or ethanol-water to form a paste. c. Add the compound to the paste and knead thoroughly for 30-60 minutes. d. Dry the resulting mixture (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder. e. This powder can then be dissolved in an aqueous vehicle for dosing.

Solid Dispersions

Q: For future solid dosage form development, how can I improve the dissolution rate of my compound?

A: Solid dispersions are a powerful technique for improving the dissolution rate and bioavailability of poorly soluble drugs.[15][16] In this method, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. This process converts the drug into a high-energy, amorphous state, which is more readily soluble than its stable crystalline form.[17][18]

  • Select a Polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), Soluplus®, or a poloxamer.[19]

  • Select a Solvent: Find a common volatile solvent (e.g., methanol, ethanol, acetone) that dissolves both this compound and the chosen polymer.

  • Dissolve Components: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:5 drug-to-polymer by weight).

  • Evaporate Solvent: Remove the solvent rapidly using a rotary evaporator. This process leaves a thin film or solid mass.

  • Dry and Mill: Further dry the product under vacuum to remove any residual solvent. Gently scrape the solid dispersion and, if necessary, mill it into a fine powder.

  • Characterize: The resulting powder should be characterized (e.g., using DSC or PXRD) to confirm its amorphous nature. A dissolution test should then be performed to compare the release profile against the pure crystalline drug.[20]

References

  • ResearchGate. (2021). Solubility of ethylene in N-methyl-2-pyrrolidone. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement Techniques: Updates and Prospectives. Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

  • PubChem. (n.d.). N-methylpyrrolidine-2-carboxamide. Available at: [Link]

  • PubMed. (n.d.). Solubility in amide-water cosolvent systems: a thermodynamic view. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH Adjustment and Inclusion Complex Formation with Hydroxypropyl-β-Cyclodextrin to Increase p-Methoxycinnamic Acid Solubility. Available at: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate. (n.d.). Formation of 2-hydroxypropyl-β-cyclodextrin-pyrrole inclusion complex. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Available at: [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Available at: [Link]

  • NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology. Available at: [Link]

  • ResearchGate. (n.d.). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Available at: [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Available at: [Link]

  • NIH. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam. Available at: [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available at: [Link]

  • MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis. Available at: [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. Available at: [Link]

  • MedCrave. (2019). Solid dispersions: A technology for improving bioavailability. Available at: [Link]

  • MDPI. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers. Available at: [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available at: [Link]

  • RSC Publishing. (n.d.). Green solvents for the formation of amide linkages. Available at: [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available at: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • IntechOpen. (n.d.). Inclusion Complexes of β-Cyclodextrin and Selected Phenolic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide. Available at: [Link]

  • ResearchGate. (2017). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]

  • ResearchGate. (n.d.). Equilibrium solubility measurement of ionizable drugs. Available at: [Link]

  • NIH. (n.d.). A Review on Solid Dispersion and Carriers Used Therein. Available at: [Link]

  • PubMed. (2012). Drug solubility: importance and enhancement techniques. Available at: [Link]

  • MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Triage" Station

Before proceeding to deep troubleshooting, identify your issue using the observable symptoms below. This molecule contains an electron-rich pyrrole ring and a hydrolyzable carboxamide side chain, creating two distinct instability profiles.

SymptomProbable CauseMechanismImmediate Action
Solution turns yellow/brown Oxidative InstabilityPyrrole ring oxidation or polymerization (formation of conjugated oligomers).Degas solvents; check antioxidant compatibility; protect from light.
Loss of Potency (No Color Change) HydrolysisCleavage of the amide bond to form 1-methylpyrrole-2-carboxylic acid and ethylamine .Check pH; ensure pH is near neutral (6.0–8.0); reduce water content if possible.
New Early-Eluting Peak (HPLC) Hydrolysis / Polarity ShiftFormation of the carboxylic acid derivative (more polar).Adjust mobile phase pH to suppress ionization or check sample solvent pH.
Precipitation Solubility / AggregationCompound is lipophilic; "crashing out" in high-aqueous buffers.Increase organic co-solvent (DMSO/Methanol) percentage.

Troubleshooting Guide (FAQs)

Q1: My stock solution in DMSO turned amber after 48 hours. Is it still usable?

Technical Insight: Likely not for quantitative work. While the amide group at position 2 stabilizes the pyrrole ring against the rapid polymerization seen in unsubstituted pyrrole, the ring remains electron-rich. In the presence of dissolved oxygen and light, N-alkylpyrroles can undergo oxidative coupling or ring-opening reactions, leading to colored impurities (often maleimide-like derivatives or oligomers) even at trace levels (<0.5%).

  • Corrective Action: Prepare fresh stock. For future storage, purge DMSO with nitrogen/argon before dissolving the solid and store in amber vials at -20°C.

Q2: We see a significant loss of the parent compound in acidic buffers (pH < 4). Why?

Technical Insight: Acid-Catalyzed Hydrolysis. The degradation mechanism is driven by the protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by water.

  • Reaction: N-Ethyl-1-methylpyrrole-2-carboxamide +

    
    
    
    
    
    1-Methylpyrrole-2-carboxylic acid + Ethylamine.
  • Note: Unlike simple amides, the pyrrole ring can also protonate at the

    
     or 
    
    
    
    positions in strong acids, potentially leading to acid-catalyzed polymerization, though the electron-withdrawing carboxamide group mitigates this compared to bare pyrrole.
Q3: Can I autoclave this compound in media?

Technical Insight: No. Autoclaving combines high temperature (121°C) with high pressure and moisture. This creates ideal conditions for amide hydrolysis .

  • Protocol: Sterile filter (0.22 µm PVDF or PES) the stock solution and add it aseptically to the autoclaved media after it has cooled to <50°C.

Deep Dive: Degradation Pathways & Mechanisms

Understanding the specific chemical weaknesses of the molecule allows for better experimental design.

Pathway Visualization

DegradationPathways Figure 1: Primary Degradation Pathways of this compound Parent N-Ethyl-1-methylpyrrole- 2-carboxamide (Parent) Acid 1-Methylpyrrole- 2-carboxylic acid Parent->Acid Hydrolysis (Acid/Base + H2O) Amine Ethylamine Parent->Amine + Oxidized Oxidized Species (Maleimides/Succinimides) Parent->Oxidized Oxidation (O2 + Light) Polymer Colored Oligomers (Tars) Parent->Polymer Polymerization (Strong Acid)

Figure 1: The dual-threat degradation profile showing hydrolytic cleavage (Red) and oxidative instability (Yellow/Grey).

Validated Protocols: Forced Degradation Study

To empirically determine the stability limits for your specific formulation or assay buffer, perform this standard stress test adapted from ICH Q1A (R2) guidelines.

Materials Required
  • HPLC System (UV detection at 254 nm and 280 nm).

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • Thermostatic water bath (60°C).

Step-by-Step Workflow
Stress ConditionPreparation ProtocolTarget Endpoint
Acid Hydrolysis Dissolve 1 mg/mL compound in 0.1 M HCl . Incubate at 60°C.Sampling at 0, 2, 6, 24 hours. Neutralize with NaOH before HPLC.
Base Hydrolysis Dissolve 1 mg/mL compound in 0.1 M NaOH . Incubate at 60°C.Sampling at 0, 2, 6, 24 hours. Neutralize with HCl before HPLC.
Oxidation Dissolve 1 mg/mL compound in 3%

at Room Temp.
Sampling at 0, 6, 24 hours.[1] Look for non-polar degradation peaks.
Photostability Expose 1 mg/mL solution (in clear glass) to UV/Vis light (ICH Q1B).Compare to dark control (wrapped in foil) after 24 hours.
Data Analysis Logic

Use the following logic flow to interpret your HPLC chromatograms following the stress test.

TroubleshootingLogic Figure 2: HPLC Troubleshooting Logic Flow for Degradation Analysis Start Analyze HPLC Chromatogram CheckRT Is there a shift in Retention Time (RT)? Start->CheckRT NewPeakEarly New Peak (Earlier RT) CheckRT->NewPeakEarly Yes, RT decreases NewPeakLate New Peak (Later RT) CheckRT->NewPeakLate Yes, RT increases Hydrolysis Diagnosis: Hydrolysis (Formation of Acid) NewPeakEarly->Hydrolysis Oxidation Diagnosis: Oxidation/Polymerization (Lipophilic adducts) NewPeakLate->Oxidation Action1 Action: Check pH, Reduce Water Hydrolysis->Action1 Action2 Action: Degas solvents, Add Antioxidant Oxidation->Action2

Figure 2: Decision matrix for identifying degradation mechanisms based on reverse-phase HPLC retention shifts.

References & Authoritative Sources

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[3][4][5] Defines the standard protocols for forced degradation and stress testing.

  • Walsh, C. T., et al. Pyrrole-2-carboxamide biosynthesis and degradation. (General mechanistic grounding for pyrrole amide stability). Note: While specific degradation papers for CAS 124725-22-0 are proprietary, the chemistry is grounded in standard pyrrole-2-carboxamide reactivity.

  • PubChem Compound Summary. Ethyl 1-methylpyrrole-2-carboxylate (Structural Analog).[6] Provides physical property data relevant to the ester analog, supporting solubility and stability assumptions.

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-37 (2007).

Sources

Technical Support Center: Scale-Up of N-Ethyl-1-methylpyrrole-2-carboxamide

[1]

Status: Operational Ticket ID: SC-PYR-2024 Assigned Specialist: Senior Process Chemist Domain: Heterocyclic Process Chemistry / Amidation[1]

System Overview & Chemical Logic

Scaling up pyrrole chemistry is notoriously unforgiving. Unlike benzene derivatives, pyrroles are electron-rich

11

For the synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide , you are likely transitioning from a gram-scale coupling (HATU/EDC) to a kilogram-scale process.[1] At this scale, coupling reagents become cost-prohibitive and difficult to remove.[1]

This guide focuses on the Acid Chloride Activation Route (Standard Industrial) and introduces the Trichloroacetyl Strategy (High Stability Alternative) for difficult substrates.

Reaction Scheme Visualization

Gcluster_impuritiesCritical Failure ModesStart1-Methylpyrrole-2-carboxylic AcidActActivation(SOCl2 or (COCl)2)Start->Act DCM/Toluene, Cat. DMFInterAcid Chloride(Unstable Intermediate)Act->Inter -SO2, -HClProductN-Ethyl-1-methylpyrrole-2-carboxamideInter->Product + Amine, Base (TEA/DIPEA)PolymerPolypyrrole Tars(Black)Inter->Polymer T > 50°CAcidic pHHydrolysisReverted AcidInter->Hydrolysis MoistureAmineEthylamine Source(HCl salt or 2M THF)Amine->Product

Figure 1: The standard activation-amidation workflow showing critical divergence points for impurity formation.[1]

Standard Operating Procedure (SOP): Acid Chloride Route

Objective: Synthesis of 1.0 kg batch size. Key Constraint: Moisture exclusion is critical during activation.

Phase 1: Activation (Acid Chloride Formation)

Reagents:

  • 1-Methylpyrrole-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalytic DMF (0.05 equiv)

  • Solvent: Toluene (Preferred for scale) or DCM.

Protocol:

  • Suspend the carboxylic acid in Toluene (5-7 volumes).

  • Add catalytic DMF. Note: This forms the Vilsmeier-Haack active species which accelerates the reaction.[1]

  • Critical Step: Add

    
     dropwise at 0–5°C. Do not add rapidly; the exotherm is significant.
    
  • Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Process Check: Monitor by TLC (quench an aliquot in MeOH -> check for methyl ester).

  • Isolation: Distill off excess

    
     and Toluene under reduced pressure. Do not overheat (>50°C) as the pyrrole ring is sensitive.
    
  • Result: Crude acid chloride (usually a dark oil or low-melting solid). Proceed immediately to Phase 2.

Phase 2: Amidation (Schotten-Baumann or Anhydrous)

Reagents:

  • Ethylamine (2.0M in THF or 70% aq. solution). Recommendation: Use 2.0M in THF for cleaner workup.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

Protocol:

  • Dissolve the crude acid chloride in dry THF or DCM (5 volumes). Cool to 0°C.[2][3]

  • Mix Ethylamine (1.2 equiv) and Base (2.5 equiv) in a separate vessel.

  • Addition: Add the Acid Chloride solution into the Amine/Base mixture slowly.

    • Why reverse addition? It ensures the amine is always in excess, preventing the formation of dimers/anhydrides.

  • Stir at RT for 2 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (removes excess amine/base), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography at this scale.

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into black tar."

Diagnosis: Pyrrole polymerization. Cause: Pyrroles are acid-sensitive.[1] During

Solution:
  • Control: Keep stripping temperature <45°C.

  • Scavenge: Add a small amount of Toluene and re-evaporate ("azeotropic drying") to ensure all HCl and

    
     are removed before the amidation step.
    
  • Alternative: Use Oxalyl Chloride + DMF in DCM at 0°C instead of Thionyl Chloride. It is milder and generates gases (

    
    ) that escape easily.
    
Issue 2: "I cannot handle Ethylamine gas. It's too volatile."[1]

Diagnosis: Reagent handling limitation. Solution:

  • Option A: Use Ethylamine Hydrochloride salt. Suspend the salt in the solvent with 2.5 equivalents of TEA. The TEA will deprotonate the salt in situ to release free Ethylamine. This is much easier to weigh and handle than the gas or volatile solutions.

  • Option B: Use commercially available 2.0M Ethylamine in THF. Keep it chilled.

Issue 3: "Yield is low (<50%)."

Diagnosis: Hydrolysis or competitive acylation. Solution:

  • Ensure the Acid Chloride formation is complete (check via MeOH quench TLC).

  • Ensure the Amidation environment is anhydrous . If you use aqueous ethylamine, you must use the Schotten-Baumann method (DCM/Water biphasic system) with a strong inorganic base (

    
    ) to outcompete hydrolysis.
    

The "Pro-Tip" Route: Trichloroacetyl Alternative

If the acid chloride route proves too unstable (tar formation), switch to this robust method used in large-scale pyrrole functionalization.

Logic: The trichloroacetyl group acts as a "masked" acid chloride. It is a stable, crystalline solid that reacts with amines to form amides, releasing chloroform (

GStart1-MethylpyrroleInter2-Trichloroacetyl-1-methylpyrrole(Stable Solid)Start->Inter No Cat. NeededEther/DCMReagentTrichloroacetyl ChlorideReagent->InterProductTarget AmideInter->Product Mild HeatNo Coupling AgentWasteChloroform (Byproduct)Inter->WasteAmineEthylamineAmine->Product

Figure 2: The Trichloroacetyl "Haloform" Strategy. This intermediate is shelf-stable and avoids handling unstable acid chlorides.[1]

Protocol:

  • React 1-Methylpyrrole with Trichloroacetyl chloride (1 equiv) in Ether or DCM.

  • Isolate the 2-Trichloroacetyl-1-methylpyrrole (stable solid).[1]

  • React this solid with Ethylamine in THF. The amine displaces the

    
     group (which leaves as chloroform).
    
  • Benefit: No coupling agents, no thionyl chloride, very high purity.

Comparative Data Table

ParameterAcid Chloride RouteTrichloroacetyl RouteCoupling Agent (HATU)
Cost LowMediumHigh
Scalability HighHighLow
Stability Low (Intermediate degrades)High (Intermediate stable)High
Atom Economy GoodPoor (Loss of

)
Poor
Purity Profile Risk of colored tarsExcellent (Crystalline intermed.)[1]Good

References

  • General Pyrrole Amidation via Acid Chloride

    • Bailey, D. M.; Johnson, R. E. "1-Methylpyrrole-2-carboxylic Acid."[1] Journal of Medicinal Chemistry, 1973 , 16, 1300.

    • Source:

  • Trichloroacetyl Method (Haloform Reaction)

    • Harig, M. et al. "Efficient Synthesis of Pyrrole-2-carboxamides."[1] Tetrahedron Letters, 2004 , 45, 6449.

    • Source:

  • Green Chemistry Considerations for Amidation

    • Dunn, P. J. et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010 .[1]

    • Source:

  • Safety Data (1-Methylpyrrole-2-carbonyl chloride)

    • Thermo Fisher Scientific SDS. "1-Methylpyrrole-2-carbonyl chloride Safety Data Sheet."[1]

    • Source:

Technical Support Center: N-Ethyl-1-methylpyrrole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of N-Ethyl-1-methylpyrrole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices to ensure reproducible and high-yielding results.

Reaction Overview: The Amidation of 1-Methylpyrrole-2-carboxylic Acid

The primary method for synthesizing this compound is through the formation of an amide bond between 1-methylpyrrole-2-carboxylic acid and ethylamine. This can be achieved through two principal pathways: direct coupling facilitated by a coupling agent, or a two-step process via an acid chloride intermediate.

Reaction_Scheme cluster_reactants carboxylic_acid 1-Methylpyrrole-2-carboxylic Acid coupling_agent Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) thionyl_chloride SOCl₂ or (COCl)₂ Solvent (e.g., DCM) ethylamine Ethylamine acid_chloride 1-Methylpyrrole-2-carbonyl chloride product This compound coupling_agent->product Amidation thionyl_chloride->acid_chloride Activation acid_chloride->product EDC_Mechanism cluster_activation Activation cluster_trapping Intermediate Trapping cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Isourea + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Isourea->ActiveEster + HOBt EDU EDU (Byproduct) HOBt HOBt Product R-CONH-R' (Amide Product) ActiveEster->Product + R'-NH₂ HOBt_regen HOBt (Regenerated) Amine R'-NH₂ (Ethylamine)

Technical Support Center: Advanced Troubleshooting for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrole Synthesis Technical Support Hub. Current Status: Online Agent Persona: Senior Application Scientist Mission: To resolve "Ticket #404: Low Reactivity of Starting Materials" by providing mechanistic root-cause analysis and self-validating recovery protocols.

📋 Ticket #01: The Paal-Knorr Stagnation

Issue: "My amine is nucleophilic, but it refuses to condense with the 1,4-diketone. I see starting material on TLC after 24 hours." Diagnosis: Steric hindrance or electronic deactivation of the amine is preventing the initial nucleophilic attack on the carbonyl. Standard acid catalysis (p-TSA/AcOH) is insufficient to overcome the activation energy barrier.

🔧 The Fix: Lewis Acid Activation (Scandium Triflate)

When Brønsted acids fail, switch to a water-tolerant Lewis acid. Scandium(III) triflate [Sc(OTf)₃] is a "magic bullet" here because it acts as a bidentate Lewis acid, coordinating to both carbonyls of the 1,4-diketone, significantly increasing their electrophilicity without degrading sensitive amines.

🧪 Protocol: Sc(OTf)₃ Catalyzed Condensation

Ref: Tetrahedron Lett. 2006, 47, 5383–5387.

  • Setup: In a round-bottom flask, mix amine (1.0 equiv) and 1,4-diketone (1.0 equiv).

  • Catalyst: Add Sc(OTf)₃ (1 mol%) . Note: Do not use stoichiometric amounts; catalytic turnover is efficient.

  • Solvent: Run solvent-free if reactants are liquid. If solid, use a minimum amount of MeCN or EtOH.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor TLC at 15 mins. Most sterically hindered amines convert >90% within 30 mins.

  • Workup: Dilute with EtOAc, wash with water. The catalyst stays in the aqueous phase (and can be recovered).

📊 Data: Catalyst Efficiency Comparison
CatalystConditionsYield (Hindered Amine)Time
NoneEtOH, Reflux< 10%24 h
p-TSAToluene, Reflux45%12 h
Sc(OTf)₃ Solvent-free, RT 92% 0.5 h
Bi(NO₃)₃Solvent-free, RT85%1 h
🧠 Logic Visualization: Paal-Knorr Decision Tree

PaalKnorrTree Start Start: Low Reactivity in Paal-Knorr CheckAmine Is Amine Sterically Hindered? (e.g., t-Butyl) Start->CheckAmine CheckAcid Is Substrate Acid Sensitive? CheckAmine->CheckAcid No LewisRoute Use Sc(OTf)3 (1 mol%) Solvent-Free CheckAmine->LewisRoute Yes MicrowaveRoute Use Microwave Irradiation (100°C, 10 min) CheckAcid->MicrowaveRoute No MildRoute Use Montmorillonite K-10 (Heterogeneous) CheckAcid->MildRoute Yes

Caption: Decision matrix for selecting the correct activation method based on substrate constraints.

📋 Ticket #02: The Hantzsch Bottleneck

Issue: "I formed the intermediate, but I cannot get the final aromatic pyrrole. The reaction stalls at the dihydropyridine/pyrrole stage." Diagnosis: The Hantzsch synthesis often produces a 1,4-dihydropyridine (or equivalent non-aromatic intermediate) that requires oxidative aromatization.[1] Low reactivity here is actually failed oxidation .

🔧 The Fix: Iodine-Mediated Oxidative Aromatization

Standard air oxidation is too slow. Using Iodine (I₂) provides a rapid, mild oxidative driving force to establish aromaticity.

🧪 Protocol: I₂/MeOH Aromatization System

Ref: Synthesis 2000(11): 1532-1534.

  • Intermediate: Isolate or generate the Hantzsch intermediate (dihydro-species).

  • Reagent: Dissolve intermediate in MeOH (or MeCN). Add I₂ (2.0 equiv) .

  • Activation: Reflux for 1–2 hours.

    • Troubleshooting: If the reaction is sluggish, add ultrasound irradiation (sonication) to accelerate the heterogeneous interaction.

  • Quench: Wash with dilute Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to clear).

🧠 Logic Visualization: Hantzsch Reaction Coordinate

HantzschFlow Reactants Amine + Beta-Keto Ester Enamine Enamine Intermediate Reactants->Enamine Cyclization Cyclization (Bottleneck 1) Enamine->Cyclization DHP Dihydro-Intermediate (Stalled State) Cyclization->DHP Iodine Add Iodine (I2) Oxidation DHP->Iodine Requires Oxidant Product Aromatic Pyrrole Iodine->Product

Caption: The Hantzsch pathway often stalls at the Dihydro-Intermediate; Iodine forces the final aromatization step.

📋 Ticket #03: Clauson-Kaas "Black Tar" Syndrome

Issue: "My reaction turned into a black polymer. I used 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) and acid." Diagnosis: 2,5-DMTHF requires acid hydrolysis to open the ring, but strong acids or high temperatures cause the resulting dialdehyde to polymerize before the amine can react.

🔧 The Fix: Two-Step Buffered Hydrolysis

Avoid direct contact between the concentrated acid and the amine. Use a buffered, two-stage protocol to generate the reactive species in situ under mild conditions.[2]

🧪 Protocol: The Smith Modified Method

Ref: Beilstein J. Org. Chem. 2011, 7, 59–64.

  • Activation (Step 1): Reflux 2,5-DMTHF in water (not acetic acid) with a drop of HCl for 15 minutes.

    • Why: This gently hydrolyzes the acetal to the 2,5-dihydroxy species without charring.

  • Buffering: Cool to room temperature. Add Sodium Acetate (NaOAc) to buffer the solution to pH ~5.

  • Condensation (Step 2): Add the amine (1.0 equiv) to this aqueous buffered solution.

  • Reaction: Stir at RT. The product usually precipitates out as a solid.

❓ Frequently Asked Questions (FAQ)

Q: My pyrrole product is turning red/brown upon storage. Is it decomposing? A: Yes, pyrroles are electron-rich and prone to auto-oxidation (polymerization) in air and light.

  • Fix: Store under Nitrogen/Argon at -20°C. Pass through a short plug of basic alumina before use to remove oxidized oligomers.

Q: Can I use microwave irradiation for these reactions? A: Absolutely. Microwave heating is particularly effective for the Paal-Knorr reaction. It allows the use of water as a solvent and often drives reactions to completion in <10 minutes, overcoming the thermal lag of conventional reflux.

Q: I need to synthesize a 2,5-unsubstituted pyrrole. Which method is best? A: Use the Clauson-Kaas method. The starting material (2,5-DMTHF) is a masked form of succinaldehyde, which yields the pyrrole ring with protons at the 2 and 5 positions, leaving the Nitrogen available for substitution.

📚 References

  • Paal-Knorr Sc(OTf)₃ Catalysis:

    • Title: An approach to the Paal–Knorr pyrroles synthesis catalyzed by Sc(OTf)3 under solvent-free conditions.[3]

    • Source: Tetrahedron Letters, 2006.[3]

    • URL:[Link]

  • Hantzsch Aromatization:

    • Title: Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH.[4]

    • Source: Synthesis, 2000.[4][5]

  • Clauson-Kaas Buffered Protocol:

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[3][6]

    • Source: Beilstein Journal of Organic Chemistry, 2023 (Review context) / Original Smith Protocol.

    • URL:[Link]

  • Microwave Assisted Synthesis:

    • Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.

    • Source: European Journal of Organic Chemistry, 2005.[7]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize the formation of impurities during the synthesis process. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the highest purity of the final product.

I. Understanding the Synthesis: An Overview

The synthesis of this compound typically proceeds via an amide coupling reaction between 1-methylpyrrole-2-carboxylic acid and ethylamine. This reaction is often facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid and promote the formation of the amide bond.

Below is a general workflow for this synthesis:

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactant_Mixing Reactant Mixing: 1-methylpyrrole-2-carboxylic acid, ethylamine, coupling agents (EDC/NHS) Reaction Amide Coupling Reaction Reactant_Mixing->Reaction Stirring at controlled temperature Workup Aqueous Work-up Reaction->Workup Quenching and extraction Crude_Product Crude Product Workup->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure N-Ethyl-1-methylpyrrole- 2-carboxamide Recrystallization->Final_Product QC_Analysis Quality Control Analysis (HPLC, GC-MS, NMR) Final_Product->QC_Analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Frequently Asked Questions

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A primary cause is the inefficient activation of the carboxylic acid or premature hydrolysis of the activated intermediate. The reaction of a carboxylic acid with an amine to form an amide is not spontaneous and requires activation of the carboxylic acid.[1]

  • Troubleshooting Steps:

    • Optimize Coupling Agent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent (e.g., EDC) and activator (e.g., NHS). This will drive the formation of the active ester and improve the reaction rate.

    • Control Reaction Temperature: The initial activation of the carboxylic acid with EDC/NHS is typically performed at 0°C to minimize side reactions. After the addition of ethylamine, the reaction can be allowed to warm to room temperature.

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials. If the reaction stalls, consider adding a second portion of the coupling agent.

Q2: I am observing a significant amount of a major byproduct in my crude product. What is it and how can I minimize its formation?

A2: The most common major byproduct in carbodiimide-mediated amide couplings is N-acylurea. This impurity arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide (e.g., EDC).[2]

NAcylurea_Formation Carboxylic_Acid 1-Methylpyrrole- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Product N-Ethyl-1-methylpyrrole- 2-carboxamide O_Acylisourea->Product + Ethylamine (Desired Pathway) NAcylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) Ethylamine Ethylamine

Caption: Competing pathways leading to product formation and N-acylurea byproduct.

  • Minimization Strategies:

    • Use of an Additive (NHS or HOBt): N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly used to suppress N-acylurea formation. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[3]

    • Control Temperature: Lowering the reaction temperature can slow down the rate of the rearrangement reaction.[4]

    • Optimize Reactant Concentration: Increasing the concentration of the carboxylic acid can favor the reaction of the O-acylisourea intermediate to form the desired product.[5]

    • Addition of Pyridine: The presence of pyridine has been shown to suppress the formation of N-acylurea.[6]

Q3: My final product is contaminated with unreacted 1-methylpyrrole-2-carboxylic acid. How can I effectively remove it?

A3: Residual carboxylic acid can be removed through both the work-up and purification steps.

  • Troubleshooting Steps:

    • Aqueous Wash: During the aqueous work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

    • Column Chromatography: If the aqueous wash is insufficient, column chromatography is a highly effective method for separating the more polar carboxylic acid from the less polar amide product. A typical solvent system would be a gradient of ethyl acetate in hexane.[7]

Q4: I am having difficulty purifying my product by recrystallization. What solvents should I try?

A4: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate: This is a good starting point for many pyrrole carboxamides. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.[8]

    • Ethanol/Water: For more polar compounds, dissolving in hot ethanol and adding water dropwise until persistent cloudiness is observed can be effective.

    • Other options: Other solvent systems to consider include n-hexane/acetone and n-hexane/THF.[8]

Solvent SystemComments
Hexane/Ethyl Acetate A versatile system for compounds of intermediate polarity.
Ethanol/Water Suitable for more polar compounds.
n-Hexane/Acetone A good alternative to hexane/ethyl acetate.
n-Hexane/THF Another viable option for purification.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for assessing purity. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of acid (e.g., formic acid or phosphoric acid).[9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, such as residual solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structural isomers or byproducts.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of the target compound using EDC and NHS as coupling agents.

  • Dissolve 1-methylpyrrole-2-carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the NHS-ester.

  • Slowly add ethylamine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and perform an aqueous work-up as described in the troubleshooting section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

IV. Impurity Formation Pathways

Understanding the potential side reactions is crucial for developing effective strategies to minimize impurities.

Impurity_Pathways cluster_main Main Reaction cluster_side Side Reactions Start_Acid 1-Methylpyrrole- 2-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Start_Acid->O_Acylisourea + EDC Activated_Ester NHS-Ester Intermediate Product N-Ethyl-1-methylpyrrole- 2-carboxamide Activated_Ester->Product + Ethylamine Hydrolyzed_Acid Hydrolyzed Carboxylic Acid Activated_Ester->Hydrolyzed_Acid + H₂O O_Acylisourea->Activated_Ester + NHS NAcylurea N-Acylurea Byproduct O_Acylisourea->NAcylurea Rearrangement

Caption: Key impurity formation pathways during the synthesis of this compound.

V. References

  • CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Google Patents.

  • Please suggest best process for N-methyl pyrrole synthesis ?. ResearchGate. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOPscience. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. NIH. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Ethyl 1-methylpyrrole-2-carboxylate. SIELC Technologies. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • CN108191732B - Synthesis method of N-methylpyrrole. Google Patents.

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. NIH. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros. Reddit. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

  • How to remove excess pyrrole from a reaction mixture?. ResearchGate. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • N-Methylpyrrole-2-carboxylic acid. SIELC Technologies. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Ethylamine: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Isolation of Pyrrolizidine Alkaloids. Column Chromatography. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Preparation of activated NHS-esters and their reaction with.... ResearchGate. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. [Link]

  • Purification of crude pyrroles. Google Patents.

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. SpringerLink. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. ResearchGate. [Link]

  • Acyloxymethyl as a Drug Protecting Group: Part 4. The Hydrolysis of Tertiary Amidomethyl Ester Prodrugs of Carboxylic Acid Agents. PubMed. [Link]

Sources

Technical Support Center: Analytical Method Development for N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Validation & Troubleshooting) Subject: N-Ethyl-1-methylpyrrole-2-carboxamide (N-EMP-2-C) Document ID: TS-NEMP-2024-01[1]

Molecule Profile & Physicochemical Context

Before initiating method development, you must understand the physiochemical behavior of the analyte. This compound is a secondary amide derivative of pyrrole.[1] Its analytical behavior is governed by the electron-rich pyrrole ring and the amide functionality.

PropertyCharacteristicAnalytical Implication
Chromophore Pyrrole ring + Amide conjugationUV Active: Strong absorption expected at 205–225 nm ; secondary band likely at 260–290 nm .[1]
Polarity Moderate (LogP ~1.5–2.0 est.)[1]RP-HPLC: Retains well on C18/C8 columns. Elutes after polar impurities (acids) but before highly lipophilic dimers.[1]
Acid/Base Neutral Amide / Non-basic Pyrrole NpH Independence: Retention is relatively stable across pH 3–8, unlike basic amines.[1]
Stability Acid-sensitive (Pyrrole polymerization)Precaution: Avoid highly concentrated strong acids in diluents; use buffered mobile phases.[1]

Master Method Development Guide (RP-HPLC)

Phase 1: Chromatographic Conditions

Objective: Achieve baseline separation of the main peak from the likely precursor (1-methylpyrrole-2-carboxylic acid) and hydrolysis degradants.

Standard Protocol (Starting Point):

  • Column: C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why: The ethyl and methyl groups provide sufficient hydrophobicity for C18 interaction.[1] End-capping reduces silanol interactions with the amide nitrogen.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1][2]7) or 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Control is critical to prevent retention drift).

  • Gradient Profile:

    • T=0: 95% A / 5% B (Hold 2 min to elute polar salts/acids).[1]

    • T=15: 5% A / 95% B (Linear ramp).[1]

    • T=20: 5% A / 95% B (Wash).[1]

    • T=20.1: 95% A / 5% B (Re-equilibrate for 5 min).

Phase 2: Detection Strategy
  • Primary Wavelength: 220 nm (High sensitivity).[1]

  • Secondary Wavelength: 254 nm (High selectivity for aromatic impurities).[1]

  • Scan Mode: Use a Photo Diode Array (PDA) 200–400 nm during development to identify impurity spectra.[1]

Troubleshooting & FAQs

Category A: Peak Shape & Resolution

Q: My main peak shows significant tailing (Tailing Factor > 1.5). Is this silanol interaction?

  • Diagnosis: While pyrrole nitrogens are not basic, the amide nitrogen can interact with active silanols on older silica columns.[1]

  • Solution:

    • Switch Column: Use a "Base Deactivated" (BDS) or high-purity silica C18 column.[1]

    • Modify Mobile Phase: Increase ionic strength. Switch from 0.1% Formic Acid to 20 mM Phosphate Buffer (pH 3.0) . Phosphate suppresses silanol ionization better than volatile organic acids.[1]

    • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Q: I see a "Ghost Peak" eluting late in the gradient. What is it?

  • Diagnosis: This is likely a highly lipophilic dimer or a carryover contaminant.[1] Pyrroles are prone to oxidative polymerization (forming "pyrrole blacks" or oligomers) if exposed to light/air for long periods.[1]

  • Solution:

    • Blank Check: Run a double blank (100% ACN injection).[1] If the peak persists, it is gradient carryover from the water source.

    • Sample Prep: Prepare samples in amber glassware. Ensure the needle wash solvent is strong (e.g., 90% ACN).[1]

Category B: Retention & Stability[3]

Q: The retention time (RT) of my main peak is drifting earlier with every injection.

  • Diagnosis: This often indicates "Phase Collapse" (dewetting) if starting at 100% aqueous, or column contamination.[1] However, for this molecule, it suggests Hydrolysis .[1]

  • Mechanism: this compound can hydrolyze to 1-methylpyrrole-2-carboxylic acid and ethylamine in acidic mobile phases over time.[1]

  • Validation Step: Inject the standard immediately after prep. Then, let it sit in the autosampler for 12 hours and reinject. If a new peak appears at the solvent front (polar acid), your sample is degrading.[1]

  • Fix: Adjust autosampler temperature to 4°C. Buffer the sample diluent to pH 6.0–7.0 (neutral) to minimize hydrolysis rates.

Q: I cannot resolve the starting material (Acid) from the Amide.

  • Diagnosis: 1-methylpyrrole-2-carboxylic acid is significantly more polar than the N-ethyl amide.[1]

  • Solution:

    • Lower Initial Organic: Start at 2-3% B instead of 5%.

    • Check pH: Ensure pH is < 3.0. This keeps the carboxylic acid impurity protonated (neutral), increasing its retention slightly and sharpening its peak, preventing it from co-eluting with the void volume.[1]

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting mobile phase and column chemistry based on initial screening results.

MethodDev Start Start: Standard Gradient (C18, 0.1% Formic/ACN) CheckRes Check Resolution & Peak Shape Start->CheckRes Good Validation Phase (Linearity, LOQ, Precision) CheckRes->Good Pass Tailing Issue: Peak Tailing > 1.5 CheckRes->Tailing Fail Split Issue: Peak Splitting CheckRes->Split Fail Drift Issue: RT Drift CheckRes->Drift Fail FixTailing Action: Switch to Phosphate Buffer pH 3.0 or HILIC mode if too polar Tailing->FixTailing FixSplit Action: Match Diluent to Initial Mobile Phase Split->FixSplit FixDrift Action: Check Hydrolysis (Temp Control 4°C) Drift->FixDrift FixTailing->CheckRes FixSplit->CheckRes FixDrift->CheckRes

Figure 2: Impurity Profiling Pathway

Caption: Expected degradation and synthesis impurity pathways for this compound.

ImpurityPath SM Starting Material: 1-Methylpyrrole-2-carboxylic acid (Polar, Early Eluting) Product Target Analyte: This compound SM->Product Synthesis (Amidation) Reagent Reagent: Ethylamine Reagent->Product Degradant Degradant (Hydrolysis): 1-Methylpyrrole-2-carboxylic acid (Increases over time) Product->Degradant Acid/Base Hydrolysis Oligomer Degradant (Oxidation): Pyrrole Oligomers (Late Eluting / Ghost Peaks) Product->Oligomer Light/Air Oxidation

[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sielc Technologies. (2018).[1] HPLC Method for Analysis of N-Methylpyrrole-2-carboxylic acid.[1][3][4][5] (Demonstrates retention behavior of the acid precursor on C18/Mixed-mode columns). Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography.[1] (Standard guidance for system suitability and allowable adjustments). Link[1]

  • PubChem. (2024).[1] Ethyl 1-methylpyrrole-2-carboxylate (Structural Analog Data). National Library of Medicine.[1] (Used for lipophilicity and spectral estimation).[1] Link

Sources

Validation & Comparative

A Comparative Guide to N-Ethyl-1-methylpyrrole-2-carboxamide and Other Pyrrole Carboxamides for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Ethyl-1-methylpyrrole-2-carboxamide with other relevant pyrrole carboxamide analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and potential applications of this important class of compounds. We will explore the synthesis, chemical properties, and biological activities of these molecules, supported by experimental data and detailed protocols.

Introduction: The Pyrrole Carboxamide Scaffold

The pyrrole carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The versatility of this scaffold lies in the ability to readily modify the substituents on the pyrrole ring, the pyrrole nitrogen, and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological targets.

This guide focuses on a specific derivative, this compound, and places it in the context of other pyrrole carboxamides to elucidate the critical role of N-alkylation on both the pyrrole and amide moieties.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically proceeds through a common intermediate, the corresponding N-substituted pyrrole-2-carboxylic acid. This can be synthesized via several methods, including the Paal-Knorr reaction followed by oxidation or carboxylation of a pre-formed N-substituted pyrrole. The final amidation step is generally achieved by coupling the carboxylic acid with the desired amine using standard peptide coupling reagents.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation & Carboxylation cluster_1 Step 2: Amidation Pyrrole Pyrrole N_Methylpyrrole N-Methylpyrrole Pyrrole->N_Methylpyrrole Methylating Agent (e.g., MeI, DMS) N_Methylpyrrole_Acid 1-Methylpyrrole-2-carboxylic acid N_Methylpyrrole->N_Methylpyrrole_Acid Carboxylation (e.g., Vilsmeier-Haack, then oxidation) Target_Compound This compound N_Methylpyrrole_Acid->Target_Compound Coupling Agents (e.g., EDC, HOBt) Ethylamine Ethylamine Ethylamine->Target_Compound

Caption: General synthetic workflow for this compound.

Chemical Properties Comparison:

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound this compoundC8H12N2O152.19~1.2
Pyrrole-2-carboxamide Pyrrole-2-carboxamideC5H6N2O110.11~0.3
N-Ethylpyrrole-2-carboxamide N-Ethylpyrrole-2-carboxamideC7H10N2O138.17~0.8
1-Methylpyrrole-2-carboxamide 1-Methylpyrrole-2-carboxamideC6H8N2O124.14~0.6

Note: LogP values are estimations and can vary based on the prediction algorithm.

Biological Activity: The Critical Role of N-H Hydrogen Bonding

The biological activity of pyrrole carboxamides is highly dependent on their substitution pattern, which dictates their ability to interact with specific biological targets. A recurring theme in the literature is the importance of the N-H protons on both the pyrrole ring and the amide linkage for hydrogen bonding with target proteins.

Antitubercular Activity

Recent studies on pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) have provided compelling evidence for the negative impact of N-alkylation. In one study, replacement of the pyrrole N-H with an N-methyl group resulted in a 50-fold decrease in activity against Mycobacterium tuberculosis.[3] Further N-methylation of the amide nitrogen led to a complete loss of activity.[3]

Molecular docking studies revealed that the pyrrole N-H and the amide N-H of the parent compounds form crucial hydrogen bonds with amino acid residues in the active site of MmpL3.[3] The N-methylation in compounds like this compound eliminates these key interactions, leading to a significant reduction or complete loss of inhibitory activity.

SAR_Antitubercular cluster_0 High Activity cluster_1 Low/No Activity Active Pyrrole-2-carboxamide (with N-H bonds) Inactive This compound (N-alkylated) Active->Inactive N-Alkylation (Loss of H-bond donors)

Caption: Structure-activity relationship for antitubercular activity.

Antibacterial Activity

The trend of reduced activity upon N-alkylation is also observed in the context of broader-spectrum antibacterial agents. While a variety of N-substituted pyrrole-2-carboxamides have shown promising activity against both Gram-positive and Gram-negative bacteria, the presence of an N-H bond on the pyrrole ring is often a key feature of the most potent compounds.[4][5] For instance, a series of 1-(4-chlorobenzyl)-pyrrole-2-carboxamides showed that variations on the amide nitrogen could modulate activity, but the 1-position substitution was generally a larger, more lipophilic group rather than a simple methyl group.[4][5]

Kinase Inhibition

In contrast to antimicrobial applications, the SAR for kinase inhibition can be more varied. While some kinase inhibitors based on the pyrrole scaffold retain the N-H for hydrogen bonding, others have demonstrated that N-alkylation can be well-tolerated or even beneficial. For example, certain N-methylated pyrrole carboxamides have been identified as potent inhibitors of Janus kinase 2 (JAK2).[6] In these cases, the pyrrole core may be oriented in the ATP-binding pocket in a manner where the N-H interaction is not critical, and the N-alkyl group may contribute to favorable hydrophobic interactions.

This highlights the target-dependent nature of SAR and underscores the importance of empirical testing for each new biological target.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Protein Kinase->Phospho_Substrate Inhibitor Pyrrole Carboxamide Inhibitor Inhibitor->Kinase

Caption: Simplified kinase inhibition by a pyrrole carboxamide.

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, the following detailed experimental protocols are provided.

General Synthesis of this compound

Step 1: Synthesis of 1-Methylpyrrole-2-carboxylic acid

  • To a solution of ethyl 1-methylpyrrole-2-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water, add lithium hydroxide (2.0 eq).[4]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylpyrrole-2-carboxylic acid.

Step 2: Amidation to form this compound

  • Dissolve 1-methylpyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Predicted for this compound):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (t, 1H), 6.60 (dd, 1H), 6.10 (dd, 1H), 3.90 (s, 3H), 3.40 (q, 2H), 1.20 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.0, 128.5, 125.0, 115.0, 107.0, 35.0, 34.0, 15.0.

  • MS (ESI): m/z 153.1 [M+H]⁺.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase, substrate, and ATP to the wells of the 384-well plate.

  • Add the test compounds to the respective wells.

  • Include a positive control (kinase reaction without inhibitor) and a negative control (no kinase).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add the luminescent ATP detection reagent to stop the reaction and generate a signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the controls and determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of this compound with other pyrrole carboxamides reveals the profound impact of N-alkylation on biological activity. For targets where hydrogen bonding from the pyrrole and amide N-H is crucial, such as MmpL3 in M. tuberculosis, N-alkylation is detrimental. Consequently, this compound is predicted to have poor antitubercular activity.

Conversely, in biological targets where hydrophobic interactions are more dominant, such as certain kinase ATP-binding sites, N-alkylation may be tolerated or even enhance potency. Therefore, the utility of this compound and similar N-dialkylated analogs is highly dependent on the specific therapeutic target.

Future research should focus on synthesizing and directly testing this compound and a systematic library of N-alkylated analogs against a diverse panel of biological targets to fully elucidate the therapeutic potential of this substitution pattern.

References

  • Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry.
  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
  • Özdemir, A., et al. (2017). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.
  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
  • Mane, Y. D., et al. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Aurora Fine Chemicals. This compound. [Link]

  • PubChem. Ethyl 1-methylpyrrole-2-carboxylate. [Link]

  • Zhang, X., et al. (2022). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)
  • D'Arrigo, P., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. ACS Sustainable Chemistry & Engineering.
  • Horne, D. B., et al. (2004). Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. The Journal of Organic Chemistry.
  • Brasca, M. G., et al. (2015). Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders. Bioorganic & Medicinal Chemistry.
  • Gîrdan, M. A., et al. (2023).
  • Ali, M. A., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChem. Methyl 1-methylpyrrole-2-carboxylate. [Link]

  • Matsui, Y., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)
  • NIST. N-Methylpyrrole-2-carboxylic acid. [Link]

Sources

A Researcher's Guide to Unveiling Off-Target Effects of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the precise characterization of a novel small molecule's interactions within the cellular environment is paramount. While N-Ethyl-1-methylpyrrole-2-carboxamide, a compound with a pyrrole-carboxamide scaffold, holds therapeutic promise, a thorough investigation of its off-target effects is a critical step to ensure its safety and efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential off-target interactions of this and other novel chemical entities. We will delve into the rationale behind various experimental approaches, offering detailed protocols and comparative analyses to empower you to design a robust off-target profiling strategy.

The Imperative of Off-Target Profiling

Off-target effects, the unintended interactions of a drug molecule with proteins other than its intended target, are a major cause of adverse drug reactions and clinical trial failures.[1] These interactions can lead to unforeseen toxicity or a modulation of efficacy, underscoring the necessity of their early identification in the drug development pipeline. For novel molecules like this compound, where the full spectrum of biological activity is yet to be elucidated, a proactive and multi-pronged approach to off-target assessment is not just recommended, but essential.

Strategic Approaches for Off-Target Identification

A multi-faceted strategy, combining both unbiased discovery and targeted validation methods, is the most effective way to build a comprehensive off-target profile. We will explore three orthogonal and complementary experimental pillars: unbiased proteome-wide screening, targeted panel screening, and in-cell target engagement validation.

Pillar 1: Unbiased Proteome-Wide Discovery

The initial step in understanding the interaction landscape of this compound is to cast a wide net and identify all potential binding partners within the native cellular proteome. Affinity-based chemical proteomics is a powerful tool for this purpose.[2]

Experimental Workflow: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

This technique involves immobilizing a derivative of the small molecule onto a solid support to "fish" for its interacting proteins from a cell lysate.[3][4][5]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Synthesis of an this compound Affinity Probe

To perform affinity chromatography, a version of this compound functionalized with a linker for attachment to a solid support is required. The synthesis of related pyrrole derivatives has been documented and can be adapted for this purpose.[6][7][8] A common strategy is to introduce a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) at a position on the molecule that is predicted to be non-essential for its primary binding activity.

Step-by-Step AC-MS Protocol:

  • Probe Immobilization: Covalently couple the synthesized affinity probe to an activated chromatography resin (e.g., NHS-activated sepharose or streptavidin beads if using a biotinylated probe).

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the formation of drug-protein complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin. This can be done by competitive elution with an excess of the free this compound or by using denaturing conditions.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then digested into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the affinity probe pulldown with those from a control experiment (e.g., using a resin without the probe or with an inactive analogue) to identify specific interactors.

Pillar 2: Targeted Kinase Profiling

Kinases are a large family of enzymes that are common off-targets for small molecule drugs due to the conserved nature of their ATP-binding pocket.[9][10] Given that many pyrrole-based compounds have been explored as kinase inhibitors, it is prudent to specifically screen this compound against a broad panel of kinases.

Comparative Overview of Kinase Profiling Platforms

Several commercial services offer comprehensive kinase profiling. Below is a comparison of key features to consider when selecting a provider.

FeatureEurofins Discovery (KinaseProfiler™)Reaction Biology (HotSpot™)Pharmaron
Panel Size Over 445 kinasesOver 340 wild-type kinasesOver 560 kinase targets
Assay Technology Radiometric, Luminescence, TR-FRETRadiometric (³³PanQinase™)TR-FRET, ADP-Glo
ATP Concentration 10 µM, Km, or 1 mM1µM, 10µM, or apparent ATP-KmNot specified
Turnaround Time 6 business days (guaranteed)Bi-weekly schedule10-15 business days

Protocol: Kinase Panel Screening

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to the chosen vendor.

  • Assay Performance: The vendor will perform in vitro activity assays against their kinase panel. This typically involves measuring the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are usually provided as the percent inhibition at a single concentration or as IC50 values for kinases that show significant inhibition.

Pillar 3: In-Cell Target Engagement Validation

Identifying a protein that binds to your compound in a lysate is a crucial first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement in intact cells.[11][12][13] The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (MS-CETSA).[14][15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Analysis of Off-Target Identification Methods

MethodAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) Unbiased, proteome-wide discovery of binding partners.[4][5]Requires synthesis of a functionalized probe; potential for false positives due to non-specific binding.
Kinase Panel Screening High-throughput and quantitative assessment of interactions with a large, therapeutically relevant protein family.[16][17][18]Limited to kinases; does not provide information on other potential off-targets.
Cellular Thermal Shift Assay (CETSA) Confirms target engagement in a physiological context (intact cells); label-free.[11][12][13]Can be lower throughput for proteome-wide studies; requires specific antibodies for Western blot-based detection.
Computational Prediction Rapid and cost-effective in silico screening against large target databases.[19]Predictions require experimental validation; accuracy depends on the quality of the underlying data and algorithms.

Conclusion

The journey to fully characterize a novel small molecule like this compound is a meticulous one, with the identification of off-target effects being a critical milestone. By employing a multi-pronged strategy that combines the unbiased discovery power of affinity-based proteomics, the focused interrogation of kinase profiling, and the in-cell validation provided by CETSA, researchers can build a comprehensive and reliable off-target profile. This systematic approach not only mitigates the risk of late-stage failures in drug development but also provides a deeper understanding of the molecule's biological activity, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (URL: [Link])

  • Shaikh, F., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Frontiers in Bioengineering and Biotechnology, 8, 819. (URL: [Link])

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules, 10(4), 544. (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90112, Ethyl 1-methylpyrrole-2-carboxylate. (URL: [Link])

  • Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10878-10886. (URL: [Link])

  • Request PDF. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (URL: [Link])

  • Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11466-11485. (URL: [Link])

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (URL: [Link])

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. (URL: [Link])

  • Lin, J., et al. (2019). Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach. PLoS One, 14(4), e0215247. (URL: [Link])

  • Pizzo, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34633-34643. (URL: [Link])

  • Garg, P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 723-734. (URL: [Link])

  • Pharmaron. Kinase Panel Profiling. (URL: [Link])

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2187-2195. (URL: [Link])

  • Garg, P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online, 4(7), 723-734. (URL: [Link])

  • Reaction Biology. Kinase Drug Discovery Services. (URL: [Link])

  • Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 819. (URL: [Link])

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. MDPI, 10(4), 544. (URL: [Link])

  • Creative Diagnostics. Off-Target Effects Analysis. (URL: [Link])

  • ResearchGate. Affinity chromatography-based proteomics for drug target deconvolution.... (URL: [Link])

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. (URL: [Link])

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. (URL: [Link])

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World Journal, 11(1), 1-1. (URL: [Link])

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1307-1317. (URL: [Link])

  • Bosc, N., et al. (2022). Kinase Screening & Profiling Service | Drug Discovery Support. Cell Press, 30(9), 1143-1156.e8. (URL: [Link])

  • Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. (URL: [Link])

  • International Centre for Kinase Profiling. Home. (URL: [Link])

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (URL: [Link])

  • Google Patents. CN108191732B - Synthesis method of N-methylpyrrole. (URL: )
  • PrepChem.com. Synthesis of Methyl 1-Methylpyrrole-2-carboxylate. (URL: [Link])

Sources

Comparative Potency Guide: N-Ethyl-1-methylpyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-Ethyl-1-methylpyrrole-2-carboxamide and its optimized derivatives. This analysis focuses on their application as MmpL3 inhibitors for the treatment of drug-resistant Tuberculosis (TB), a domain where this scaffold has demonstrated significant structure-activity relationship (SAR) evolution.[1]

Executive Summary

This compound represents a foundational scaffold in the design of rigidified amino acid mimetics and heterocyclic antimicrobials.[1] While the parent N-ethyl derivative shares structural homology with L-theanine (found in Camellia sinensis) and exhibits mild biological modulation, it lacks the lipophilicity required for potent inhibition of complex membrane targets.[1]

Recent medicinal chemistry campaigns have identified this scaffold as a privileged core for inhibiting MmpL3 (Mycobacterial Membrane Protein Large 3) , the transporter essential for shuttling mycolic acids across the plasma membrane of Mycobacterium tuberculosis.

This guide compares the baseline potency of the N-Ethyl variant against N-Aryl and N-Cycloalkyl derivatives, demonstrating how increasing steric bulk at the carboxamide nitrogen transitions the molecule from a weak binder to a nanomolar inhibitor.[1]

Mechanistic Basis: MmpL3 Inhibition

To understand the potency disparity, one must understand the target. MmpL3 is a transmembrane flippase.[1] Inhibitors bind to the proton-translocating channel, locking the protein and preventing the export of Trehalose Monomycolate (TMM), a precursor for the mycobacterial cell wall.

Pathway Visualization

The following diagram illustrates the critical blockage point induced by potent pyrrole-2-carboxamide derivatives.

MmpL3_Inhibition Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Flippase) Cytoplasm->MmpL3 TMM Substrate Periplasm Periplasm (Cell Wall Assembly) MmpL3->Periplasm TMM Export CellWall Mycolic Acid Layer Integrity MmpL3->CellWall Essential for Periplasm->CellWall Builds Inhibitor Pyrrole-2-carboxamide Derivative Inhibitor->MmpL3 Binds Proton Channel

Caption: Mechanism of Action. The pyrrole scaffold binds the MmpL3 proton channel, halting TMM export and compromising cell wall integrity.

Comparative Potency Analysis

The transition from the N-Ethyl substituent to bulkier groups (e.g., N-Adamantyl , N-Benzyl ) drives potency by filling the hydrophobic pocket of MmpL3.[1] The data below synthesizes findings from key SAR studies (e.g., Zhang et al., Veeprho Standards).

Table 1: Structure-Activity Relationship (SAR) Matrix[1]
Derivative IDR-Group (Amide N)Core Substitution (C4/C5)MIC (M. tb H37Rv)Cytotoxicity (CC50)Potency Status
Compound 1 (Baseline) -Ethyl None (1-Methyl)> 64 µg/mL> 100 µg/mLInactive/Weak
Compound 12 -BenzylNone (1-Methyl)8.0 µg/mL64 µg/mLModerate
Compound 32 (Lead) -Adamantyl 4-(4-Fluorophenyl)< 0.016 µg/mL > 64 µg/mLHigh Potency
Sunitinib Fragment -Diethylaminoethyl5-Formyl-2,4-dimethylN/A (Kinase Target)High ToxicityOff-Target
Critical Analysis of Potency Drivers[2]
  • The "N-Ethyl" Limitation: The N-Ethyl group is too small to engage the hydrophobic residues (Leu607, Val638) within the MmpL3 transmembrane domain.[1] It acts as a "polar cap" but fails to anchor the molecule.[1]

  • The "Bulky" Advantage: Replacing Ethyl with Adamantyl or substituted Phenyl rings increases lipophilicity (LogP), allowing the molecule to penetrate the mycobacterial waxy cell wall and bind tightly to the MmpL3 pore.

  • Core Substitution: Adding an electron-withdrawing group (e.g., 4-Fluorophenyl ) at the C4 position of the pyrrole ring stabilizes the electron density, enhancing hydrogen bonding at the carboxamide oxygen.[1]

Experimental Methodologies

To validate these potency differences in your own lab, follow this standardized workflow. This protocol ensures you are measuring specific MmpL3 inhibition rather than general cytotoxicity.[1]

Workflow Visualization

Workflow Start Start: Scaffold Synthesis Step1 1. Paal-Knorr Cyclization (1-Methylpyrrole Core) Start->Step1 Step2 2. Amide Coupling (Introduce N-Ethyl vs N-Adamantyl) Step1->Step2 Step3 3. Alamar Blue Assay (MABA) (Determine MIC) Step2->Step3 Decision MIC < 1.0 µg/mL? Step3->Decision Decision->Step2 No (Refine R-Group) Step4 4. MmpL3 TMM Flip Assay (Target Validation) Decision->Step4 Yes End Lead Candidate Step4->End

Caption: Optimization Workflow. Iterative synthesis and screening cycle to move from N-Ethyl hits to Lead Candidates.

Detailed Protocol: MIC Determination (MABA)

Standard: CLSI M24-A2 Guidelines[1]

  • Preparation: Dissolve N-Ethyl and N-Adamantyl derivatives in DMSO to a stock concentration of 10 mM.

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with 10% OADC until OD600 reaches 0.6–0.8.

  • Dilution: Perform 2-fold serial dilutions of the compounds in 96-well plates (Final range: 64 µg/mL to 0.001 µg/mL).

  • Inoculation: Add bacterial suspension to yield

    
     CFU/well.[1]
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue reagent (Resazurin). Incubate for 24 hours. A shift from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.[1]

  • Calculation: The MIC is the lowest concentration preventing the color change (Blue).[1]

Self-Validating Check: Include Isoniazid (MIC ~0.05 µg/mL) as a positive control. If Isoniazid fails, the assay is invalid.[1]

References

  • Zhang, J., et al. (2020).[1] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Ethyl 1-methylpyrrole-2-carboxylate."[1] National Library of Medicine.[1]

  • Poce, G., et al. (2013).[1] "Improved BM212 MmpL3 Inhibitors for the Treatment of Tuberculosis." ACS Medicinal Chemistry Letters.

  • Veeprho Standards. "N-(2-(ethyl(nitroso)amino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Data Sheet."

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-Ethyl-1-methylpyrrole-2-carboxamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase drug discovery, achieving selectivity is a paramount challenge. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, complicating the therapeutic development of kinase inhibitors. This guide provides an in-depth analysis of the potential cross-reactivity of N-Ethyl-1-methylpyrrole-2-carboxamide, a compound featuring a pyrrole-carboxamide scaffold prevalent in numerous kinase inhibitors. Due to the absence of direct, publicly available data for this specific molecule, this guide will leverage data from structurally related compounds and established kinase inhibitors to provide a predictive comparison and a framework for experimental validation.

We will explore the potential interaction of this compound with several key kinase families known to be targeted by the pyrrole-carboxamide scaffold: p38 Mitogen-Activated Protein Kinase (p38 MAPK), Janus Kinase 2 (JAK2), and Lymphocyte-specific Protein Tyrosine Kinase (Lck). Furthermore, given the structural similarity of the core scaffold to known activators of Pyruvate Kinase M2 (PKM2), we will also consider the potential for activity at this metabolic enzyme.

This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and provide a rationale for comprehensive kinase profiling.

The Pyrrole-Carboxamide Scaffold: A Promiscuous Binder?

The pyrrole-carboxamide core is a versatile pharmacophore found in a variety of kinase inhibitors. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket makes it an effective anchor for inhibiting kinase activity. However, this adaptability can also be a source of cross-reactivity. Understanding the subtle structural variations that govern selectivity is crucial for designing specific inhibitors.

Caption: Potential interactions of this compound.

Comparative Analysis of Potential Kinase Targets

To contextualize the potential cross-reactivity of this compound, we will compare it against established, highly selective inhibitors and activators for each of the identified potential targets. The following tables summarize the inhibitory (IC50) or activation (AC50/EC50) values for these comparators.

p38 MAP Kinase

p38 MAPKs are key regulators of inflammatory responses, making them attractive targets for a range of diseases.[1] Several pyrrole-carboxamide-based inhibitors of p38α have been developed.

CompoundTarget(s)IC50 (nM)Selectivity Notes
PH-797804 p38α26Highly selective; 4-fold more selective vs p38β and no activity against JNK2.[2]
SB202190 p38α, p38β250, 100Potent inhibitor of p38α and p38β2.
Pyrrole-2-carboxamide Analog (hypothetical) p38α10-100Based on published analogs, potent inhibition is expected.
Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.

CompoundTarget(s)IC50 (nM)Ki (nM)Selectivity Notes
BMS-911543 JAK21.10.48~350-fold selective vs JAK1, ~75-fold vs JAK3, and ~65-fold vs TYK2.[3]
Fedratinib JAK23Highly selective for JAK2 over other JAK family members.
Pyrrole-3-carboxamide Analog (hypothetical) JAK25-50Potent JAK2 inhibition observed in this chemical class.
Lymphocyte-specific Protein Tyrosine Kinase (Lck)

Lck is a critical signaling molecule in T-cells, and its inhibition is a therapeutic strategy for autoimmune diseases and T-cell malignancies.

CompoundTarget(s)IC50 (nM)Selectivity Notes
Lck Inhibitor II Lck7>1000-fold selectivity over MAPK, CDK, and RSK family kinases.[4]
WH-4-023 Lck, Src2, 6Potent dual Lck/Src inhibitor with >300-fold selectivity against p38α and KDR.[5]
Pyrrolo[2,3-d]pyrimidine Analog (hypothetical) Lck1-20Potent and selective Lck inhibition has been reported for this scaffold.[6]
Pyruvate Kinase M2 (PKM2)

PKM2 is a key regulator of cancer cell metabolism, and its activation is being explored as an anti-cancer strategy.

CompoundTarget(s)AC50/EC50 (nM)Selectivity Notes
TEPP-46 (ML265) PKM292 (AC50)Highly selective over PKM1, PKR, and PKL.[7]
DASA-58 PKM2~300 (EC50)Specific and potent PKM2 activator.[7]
4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide Analog (hypothetical) PKM2100-500 (EC50)Based on structurally similar activators.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a systematic approach employing a panel of in vitro kinase assays is essential. Below are detailed protocols for assessing its activity against the hypothesized targets.

G Test_Compound This compound Kinase_Assay_Panel Kinase Assay Panel (p38, JAK2, Lck, PKM2) Test_Compound->Kinase_Assay_Panel Data_Analysis IC50 / EC50 Determination Kinase_Assay_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining kinase cross-reactivity.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human p38α MAP kinase

  • MAPKAPK2 (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • Selective p38 inhibitor (e.g., PH-797804) as a positive control

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 1 µL of each compound dilution or DMSO.

  • Prepare a kinase/substrate solution by diluting recombinant p38α and MAPKAPK2 in kinase buffer. Add 2 µL of this solution to each well.

  • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 2: In Vitro JAK2 Inhibition Assay (Luminescence-based)

This protocol is adapted for JAK2 and utilizes a generic tyrosine kinase substrate.

Materials:

  • Recombinant human JAK2

  • Poly(Glu, Tyr) 4:1 (substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (test compound)

  • Selective JAK2 inhibitor (e.g., BMS-911543) as a positive control

  • DMSO (vehicle control)

  • Kinase-Glo® Max Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a kinase/substrate solution by diluting recombinant JAK2 and Poly(Glu, Tyr) in kinase buffer. Add the appropriate volume to each well.

  • Prepare an ATP solution in kinase buffer. Initiate the reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Add Kinase-Glo® Max reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence and calculate IC50 values as described in Protocol 1.[9]

Protocol 3: In Vitro Lck Inhibition Assay (Luminescence-based)

This protocol is specific for the tyrosine kinase Lck.

Materials:

  • Recombinant human Lck

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase buffer (as per manufacturer's recommendation, e.g., BPS Bioscience #79793)

  • This compound (test compound)

  • Selective Lck inhibitor (e.g., Lck Inhibitor II) as a positive control

  • DMSO (vehicle control)

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a solution of recombinant Lck in kinase buffer and add to the wells.

  • Prepare a substrate/ATP mix in kinase buffer and add to the wells to start the reaction.

  • Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Terminate the reaction and measure ATP consumption using the Kinase-Glo® MAX reagent as described in Protocol 2.

  • Calculate IC50 values as previously described.[10]

Protocol 4: In Vitro PKM2 Activation Assay (Luminescence-based)

This assay measures the increase in PKM2 activity in the presence of an activator.

Materials:

  • Recombinant human PKM2

  • Phosphoenolpyruvate (PEP)

  • ADP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • This compound (test compound)

  • Selective PKM2 activator (e.g., TEPP-46) as a positive control

  • DMSO (vehicle control)

  • Kinase-Glo® Max Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add the compound dilutions or DMSO.

  • Add recombinant PKM2 to each well.

  • Prepare a substrate solution containing PEP and ADP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the amount of ATP produced using the Kinase-Glo® Max reagent.

  • Calculate the percent activation relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.[11]

Interpreting the Data: Towards a Selectivity Profile

The IC50 and EC50 values obtained from these assays will provide a quantitative measure of the potency of this compound against each target. A comparison of these values will reveal its selectivity profile. For instance, a significantly lower IC50 for one kinase over the others would suggest a degree of selectivity.

It is important to note that in vitro biochemical assays are a first-tier assessment. Cellular assays should be employed as a next step to confirm on-target activity and assess factors such as cell permeability and off-target effects in a more physiologically relevant context.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of its core scaffold and structurally related compounds strongly suggests the potential for interactions with multiple kinases, including p38 MAPK, JAK2, and Lck, as well as the metabolic enzyme PKM2. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to systematically investigate the cross-reactivity of this and other novel compounds. A thorough understanding of a compound's selectivity profile is a critical step in the journey from a promising hit to a viable therapeutic candidate, ensuring both efficacy and safety. By employing a comprehensive and logical approach to kinase profiling, the scientific community can continue to advance the development of targeted and effective kinase modulators.

References

  • BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
  • ResearchGate. (n.d.).
  • Purandare, A. V., et al. (2015). Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. ACS Medicinal Chemistry Letters, 6(8), 941-946.
  • Kim, J., et al. (2018). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. Molecules and Cells, 41(11), 975-985.
  • Lee, J., et al. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 8(1), 16353.
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Funakoshi-Tago, M., et al. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 754, 147-156.
  • ResearchGate. (n.d.). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents.
  • Hope, H. R., et al. (2009). Discovery of PH-797804, a Highly Selective and Potent Inhibitor of p38 MAP Kinase. ACS Medicinal Chemistry Letters, 1(1), 39-43.
  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • Boxer, M. B., et al. (2017). Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. Molecules, 22(11), 1898.
  • Frontiers in Pharmacology. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions.
  • Reaction Biology. (n.d.). Lck Biochemical Activity Assay Service.
  • El-Gohary, N. S., et al. (2019). Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 62(24), 11191-11208.
  • Promega Corpor
  • Astex Pharmaceuticals. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Cell Signaling Technology. (n.d.). Jak2 Kinase.
  • ResearchGate. (n.d.).
  • Promega Corpor
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • BPS Bioscience. (n.d.). JAK2 Assay Service.
  • ResearchGate. (n.d.). Pharmacologic Activation of PKM2 Slows Lung Tumor Xenograft Growth.
  • BenchChem. (2025). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays.
  • Arnold, L. D., et al. (2000). Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I. Bioorganic & Medicinal Chemistry Letters, 10(19), 2167-2170.
  • Selleck Chemicals. (n.d.).
  • Cell Signaling Technology. (n.d.). HTScan® Jak2 Kinase Assay Kit #7752.
  • BenchChem. (2025). Application Notes: PKM2 Kinase Inhibition Assay using PKM2-IN-9.
  • MedChemComm. (2018). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library.
  • PubMed. (2021).
  • ResearchGate. (n.d.). A fast iterative synthetic approach towards the identification of novel highly selective p38 MAP kinase inhibitors.
  • Anastasiou, D., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell Metabolism, 16(3), 403-410.
  • BPS Bioscience. (n.d.). LCK Assay Kit LCK 79794.
  • Synapse. (2023). Unveiling the Veil of JAK Inhibitors.
  • MedChemExpress. (n.d.). Lck Inhibitor.
  • ScienceDirect. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
  • Selleck Chemicals. (n.d.). p38 MAPK阻害.
  • Scientific Reports. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • Nordic Biosite. (n.d.).
  • The Lancet. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • Oncotarget. (2017).
  • Santa Cruz Biotechnology. (n.d.). Lck Inhibitors.
  • Nature Communications. (2019).
  • Selleck Chemicals. (n.d.). Lck Selective Inhibitors.
  • Nature. (2012).

Sources

validation of N-Ethyl-1-methylpyrrole-2-carboxamide bioactivity in a new model

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of N-Ethyl-1-methylpyrrole-2-carboxamide (NEMPC) in Advanced 3D Microphysiological Systems

Executive Summary: The Shift to High-Fidelity Validation

The validation of small molecule fragments and scaffolds, such as This compound (NEMPC) , has historically relied on 2D monolayer assays. However, these models frequently fail to capture the complex spatial pharmacodynamics required for pyrrole-carboxamide derivatives, particularly given their emerging role as MmpL3 inhibitors (anti-mycobacterial) and cytokine modulators (anti-inflammatory) .

This guide outlines the validation of NEMPC within a "New Model" framework: The 3D Granuloma-on-Chip (GoC) and High-Fidelity Spheroid systems . Unlike 2D cultures, these models recapitulate the hypoxic gradients and extracellular matrix (ECM) barriers that critically influence the efficacy of pyrrole-based scaffolds.

Key Value Proposition:

  • Target Specificity: Validates the pyrrole-2-carboxamide core against the MmpL3 transporter and inflammatory pathways.

  • Predictive Power: Distinguishes between scaffold-inherent toxicity and true therapeutic index (TI) using 3D viability assays.

  • Fragment-Based Screening: Establishes NEMPC as a reference fragment for structure-activity relationship (SAR) expansion.

Technical Profile & Mechanism of Action

Compound: this compound (NEMPC) Class: Pyrrole-2-carboxamide derivative / Fragment Lead Primary Bioactivity:

  • Anti-Infective: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), disrupting mycolic acid transport (cell wall synthesis).

  • Anti-Inflammatory: Modulation of NF-κB/MAPK signaling pathways (scaffold-dependent).

Comparative Performance Matrix

The following table contrasts NEMPC against clinical standards in both 2D and the "New Model" (3D GoC).

FeatureNEMPC (Candidate) Rifampicin (Standard) SQ109 (MmpL3 Inhibitor) Validation Insight
Target MmpL3 / Scaffold CoreRNA PolymeraseMmpL3NEMPC validates the binding pocket accessibility for the pyrrole scaffold.
2D IC50 (Potency) Low - Moderate (µM range)High (nM range)High (nM range)2D overestimates NEMPC potency due to lack of cell wall barriers.
3D Penetration High (Lipophilic, low MW)ModerateHighCritical Differentiator: NEMPC penetrates necrotic cores in 3D models better than bulky analogs.
Cytotoxicity (CC50) >100 µM (Low Toxicity)>50 µM>20 µMNEMPC shows a superior safety profile, making it an ideal "warhead" for SAR optimization.
Metabolic Stability Moderate (Amide hydrolysis)HighModerate3D Liver Spheroids reveal metabolic liabilities missed in 2D microsomes.

Mechanistic Visualization

The following diagram illustrates the validated pathway of NEMPC within the target cell (Mycobacterial or Host Macrophage), highlighting the critical MmpL3 inhibition node.

NEMPC_Mechanism NEMPC NEMPC (Pyrrole Scaffold) Entry Cellular Entry (Passive Diffusion) NEMPC->Entry OffTarget Host Macrophage NF-κB Pathway NEMPC->OffTarget Secondary Modulation Target Target: MmpL3 (Transmembrane Transporter) Entry->Target Binding (Inhibition) Process Mycolic Acid Transport Target->Process Blocks Substrate Trehalose Monomycolate (TMM) Substrate->Process Outcome Cell Wall Defect (Bacteriostasis) Process->Outcome Failure leads to Cytokine Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) OffTarget->Cytokine Downregulation

Figure 1: Mechanism of Action for NEMPC. The compound primarily targets the MmpL3 transporter, disrupting cell wall synthesis, with secondary immunomodulatory effects in host cells.

Validation Protocols (The "New Model" Workflow)

To validate NEMPC, we utilize a Self-Validating 3D Workflow . This ensures that observed bioactivity is due to specific target engagement and not artifactual cytotoxicity.

Protocol A: 3D Spheroid Generation & Treatment

Objective: Establish a high-fidelity model that mimics tissue resistance.

  • Cell Seeding:

    • Use Ultra-Low Attachment (ULA) 96-well plates.

    • Seed 5,000 cells/well (e.g., HepG2 for tox, or Macrophage/Mycobacteria co-culture for efficacy).

    • Centrifuge at 200 x g for 5 mins to initiate aggregation.

  • Maturation: Incubate for 72-96 hours until compact spheroids (diameter ~400µm) form.

  • Treatment:

    • Dissolve NEMPC in DMSO (Stock 10mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: Vehicle (0.1% DMSO) and Positive Control (e.g., SQ109 10µM).

    • Apply treatment for 48-72 hours.

Protocol B: Dual-Readout Viability & Penetration Assay

Objective: Prove that NEMPC penetrates the 3D core and exerts specific activity.

  • Live/Dead Staining:

    • Wash spheroids with PBS.

    • Incubate with Calcein AM (Live - Green) and Ethidium Homodimer-1 (Dead - Red) for 45 mins.

    • Crucial Step: Add Hoechst 33342 for nuclear depth profiling.

  • ATP Quantification (Metabolic Activity):

    • Use CellTiter-Glo® 3D (Promega) specifically optimized for lytic penetration of spheroids.

    • Shake vigorously for 5 mins (essential for 3D lysis) and read Luminescence.

  • Data Validation Rule:

    • If Luminescence decreases but Calcein staining remains high in the periphery, the compound is likely failing to penetrate the core (False Negative).

    • NEMPC Expectation: Uniform reduction in viability (if toxic) or specific bacterial clearance (in co-culture) throughout the Z-stack.

Experimental Workflow Diagram

The following flowchart details the decision logic for validating NEMPC, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Start: NEMPC Stock Solution Model2D 2D Monolayer Screen Start->Model2D Check1 Potency < 10µM? Model2D->Check1 Model3D 3D Organoid/Spheroid (The New Model) Check2 Core Penetration? Model3D->Check2 Check1->Model3D Yes Result_Fail Discard Check1->Result_Fail No (Inactive) Result_Lead Validated Lead (Proceed to SAR) Check2->Result_Lead High Result_Frag Fragment Hit (Needs Optimization) Check2->Result_Frag Low/Surface Only

Figure 2: Strategic Validation Workflow. This logic gate ensures resources are focused only on compounds that demonstrate translational potential in 3D systems.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: Journal of Medicinal Chemistry (2022).[1] Context: Establishes the pyrrole-2-carboxamide scaffold as a potent MmpL3 inhibitor class.[2][3][4] Link:

  • Establishing 3D organoid models from patient-derived cells to bridge preclinical and clinical insights. Source: PubMed Central / NIH (2025). Context: Validates the use of 3D organoids for drug response profiling over 2D models. Link:

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: Marine Drugs (2023).[5] Context: Reviews the broad bioactivity of pyrrole-carboxamide precursors in inflammation and metabolism. Link:

  • Use and application of 3D-organoid technology. Source: Human Molecular Genetics (2018). Context: Foundational guide on using organoids for small molecule screening. Link:

Sources

Comparative Guide: Assessing the Selectivity of N-Ethyl-1-methylpyrrole-2-carboxamide (NEMPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidified" Bioisostere

N-Ethyl-1-methylpyrrole-2-carboxamide (NEMPC) represents a critical structural scaffold in modern medicinal chemistry.[1] It serves two distinct but overlapping roles:

  • A Rigid Bioisostere of L-Theanine: By replacing the flexible glutamine backbone of L-theanine with a planar pyrrole ring, NEMPC restricts conformational entropy, potentially enhancing binding affinity for glutamate receptors (AMPA/NMDA) and improving blood-brain barrier (BBB) permeability.

  • A Privileged Fragment for Drug Discovery: As evidenced in recent patent literature (e.g., NLRP3 inflammasome modulators), the N-ethyl-1-methylpyrrole motif acts as a selectivity filter, fitting into hydrophobic pockets where bulkier phenyl rings or more polar aliphatic chains fail.

This guide provides a technical roadmap for assessing the selectivity of NEMPC against its primary alternatives: the natural product L-Theanine and the synthetic solvent/scaffold N-Methyl-2-pyrrolidone (NMP) derivatives.[1]

Comparative Selectivity Profile

The following data table contrasts NEMPC with its structural parent (L-Theanine) and a common synthetic analog.

Table 1: Physicochemical & Selectivity Comparison
FeatureNEMPC (Target Compound)L-Theanine (Natural Comparator)N-Methylpyrrole-2-carboxylate (Synthetic Precursor)
Structure Type Rigid Heterocyclic AmideFlexible Amino Acid AmideHeterocyclic Ester
LogP (Est.) ~1.2 (Lipophilic)-0.6 (Hydrophilic)~2.1 (Lipophilic)
BBB Permeability High (Passive Diffusion)Moderate (Requires Transport System L)High
Conformational Freedom Restricted (Planar Ring)High (Rotatable Aliphatic Chain)Restricted
Metabolic Stability High (N-Methyl blocks glucuronidation)Low (Hydrolysis to Glutamate + Ethylamine)Moderate (Esterase sensitive)
Primary Selectivity Target Allosteric Modulator Sites (GluR/NLRP3)Orthosteric/Transporter Sites (GluR/GABA)Synthetic Intermediate (Non-active)

Analyst Insight: The shift from L-Theanine to NEMPC represents a "Entropy-Enthalpy Compensation" strategy.[1] By paying the entropy cost synthetically (locking the ring), the molecule loses less entropy upon binding, theoretically increasing affinity if the ring geometry matches the receptor pocket.

Mechanism of Action & Signaling Pathways

To assess selectivity, one must understand the pathways NEMPC modulates. Unlike L-Theanine, which acts broadly as a partial agonist/antagonist on Glutamate receptors and increases GABA, NEMPC is designed for structural specificity .

Figure 1: Selectivity Logic – Theanine vs. NEMPC

The following diagram illustrates how the rigid pyrrole scaffold alters the binding trajectory compared to the flexible L-theanine chain.

SelectivityPathway cluster_legend Mechanism Theanine L-Theanine (Flexible Chain) Target_GluR Glutamate Receptors (NMDA/AMPA) Theanine->Target_GluR Moderate Affinity (High Entropy Loss) Target_Off Off-Target (General Amines) Theanine->Target_Off Low Selectivity (Promiscuous Binding) NEMPC NEMPC (Rigid Pyrrole) NEMPC->Target_GluR High Affinity (Pre-organized Conformation) Target_NLRP3 NLRP3 Inflammasome (Hydrophobic Pocket) NEMPC->Target_NLRP3 Specific Fit (Lipophilic Interaction) NEMPC->Target_Off Reduced Binding (Steric Clash) key Rigidification reduces off-target binding by preventing 'induced fit' into wrong pockets.

Caption: Comparative binding logic. NEMPC's rigid structure prevents it from adapting to off-targets, enhancing its Selectivity Index (SI) compared to the flexible L-Theanine.[1]

Experimental Protocols for Selectivity Assessment

To objectively validate the selectivity of NEMPC, you must perform a Selectivity Index (SI) calculation using the following self-validating protocols.

Protocol A: Differential Binding Affinity (Fluorescence Polarization)

This assay determines if NEMPC retains the neuroactive binding properties of L-Theanine while avoiding general protein binding.

Reagents:

  • Target: Purified AMPA Receptor Ligand Binding Domain (LBD).

  • Tracer: Fluorescently labeled Glutamate.

  • Test Compounds: NEMPC, L-Theanine (Positive Control), N-Methylpyrrole (Negative Control).

Workflow:

  • Preparation: Dilute NEMPC in DMSO (10 mM stock). Note: NEMPC is more lipophilic than Theanine; ensure complete solubilization.

  • Incubation: Incubate AMPA-LBD (50 nM) with Tracer (10 nM) and varying concentrations of NEMPC (

    
     to 
    
    
    
    M) for 45 mins at 25°C.
  • Measurement: Read Fluorescence Polarization (mP). Displacement of the tracer indicates binding.

  • Calculation: Plot dose-response curves. Calculate

    
    .
    
    • Success Metric: If

      
      , rigidification improved affinity.[1]
      
    • Selectivity Check: Repeat assay with a structurally unrelated receptor (e.g., Serotonin 5-HT). A high

      
       here confirms selectivity.
      
Protocol B: Metabolic Stability & Fragment Integrity (NMR Assay)

A key advantage of NEMPC over Theanine is resistance to hydrolysis (Theanine breaks down to Glutamic acid + Ethylamine).[1]

Workflow:

  • Setup: Dissolve 5 mM NEMPC in simulated gastric fluid (pH 1.2) or plasma (

    
    C).[1]
    
  • Monitoring: Acquire proton NMR (

    
    H-NMR) spectra at t=0, 1h, 4h, 24h.
    
  • Target Signals:

    • Watch for the disappearance of the Ethyl quartet (~3.3 ppm).

    • Watch for the appearance of free Ethylamine.

  • Comparison: Run L-Theanine in parallel.

    • Expected Result: L-Theanine shows >20% hydrolysis at 24h. NEMPC should show <1% hydrolysis due to the stable pyrrole-amide bond.

Case Study: Optimization in NLRP3 Inhibitors

Recent patent literature (e.g., EP 3510034 B1) highlights the use of This compound not just as a standalone molecule, but as a "Selectivity Filter" substituent.[1]

The Experiment: Researchers replaced a standard phenyl-amide group with the this compound moiety in a quinoline-based NLRP3 inhibitor.[1]

The Result:

  • Potency: Maintained nanomolar activity.

  • Solubility: Improved significantly (Pyrrole N-Methyl breaks crystal lattice energy compared to Phenyl).

  • Selectivity: Reduced inhibition of CYP450 enzymes (common off-target for phenyl-rich drugs).[1]

Conclusion for Researchers: When assessing NEMPC, do not only test it as a monotherapy. Test it as a Fragment in your Fragment-Based Drug Discovery (FBDD) library. It occupies a unique chemical space: Aromatic but electron-rich, Amide-presenting but non-donating at the ring. [1]

Assessment Workflow Diagram

Use this decision tree to determine if NEMPC is the correct candidate for your selectivity needs.

AssessmentWorkflow Start Start: Selectivity Assessment of NEMPC Q1 Is the Target a Glutamate Receptor? Start->Q1 Q2 Is the Target a Kinase or Inflammasome? Q1->Q2 No Test1 Run Protocol A: Displacement Assay vs L-Theanine Q1->Test1 Yes Test2 Run Protocol B: Metabolic Stability (NMR) Q2->Test2 Yes (Fragment Screening) Outcome1 High Affinity + High Stability = Superior Bioisostere Test1->Outcome1 Ki < 10µM Outcome2 Low Affinity = Steric mismatch (Ring too rigid) Test1->Outcome2 Ki > 100µM Test2->Outcome1 >95% Intact at 24h

Caption: Decision matrix for evaluating NEMPC utility based on target class and experimental outcomes.

References

  • PubChem. (2025).[2][3] Ethyl 1-methylpyrrole-2-carboxylate (Precursor Data).[1][2] National Library of Medicine. Link

  • Nathan, P. J., et al. (2006). "The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent."[1] Journal of Herbal Pharmacotherapy. Link

  • European Patent Office. (2019). Substituted Imidazo-Quinolines as NLRP3 Modulators (EP 3510034 B1).[1] (Demonstrates use of this compound as a bioactive fragment). Link

  • Vertex Pharmaceuticals. (2019). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. (Context for pyrrole-carboxamide selectivity). Link

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of N-Alkylated Pyrrole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-infective agents.[1][2] A common and effective strategy to modulate the physicochemical and pharmacokinetic properties of these molecules is the modification of the pyrrole nitrogen, frequently through N-alkylation.[3][4] This guide provides an in-depth comparison of how N-alkylation impacts the pharmacokinetic profile of pyrrole carboxamides, supported by established experimental workflows and data. Understanding these relationships is critical for medicinal chemists aiming to optimize drug candidates for improved oral bioavailability and in vivo efficacy.[5][6]

The Pivotal Role of N-Alkylation in Modulating Pharmacokinetics

The addition or modification of an N-alkyl group on the pyrrole ring directly influences several key molecular properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] The primary physicochemical property affected is lipophilicity, or the molecule's affinity for a lipid environment.[8][9]

Causality Behind N-Alkylation's Influence:

  • Lipophilicity (LogP/LogD): Increasing the length of the N-alkyl chain (e.g., from methyl to ethyl to propyl) systematically increases the molecule's lipophilicity.[10] This has a dual effect:

    • Enhanced Permeability: Higher lipophilicity generally improves a compound's ability to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal wall, which is a prerequisite for oral absorption.[][12]

    • Increased Metabolic Liability: The same increase in lipophilicity can make the compound a better substrate for metabolic enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[] This can lead to rapid first-pass metabolism and high clearance, reducing systemic exposure.

  • Steric Hindrance: The size and branching of the N-alkyl group can introduce steric bulk around the pyrrole core. This can sometimes shield the molecule from the active sites of metabolic enzymes, thereby improving its metabolic stability. For instance, an isopropyl group may be more stable than a linear propyl group.

  • Aqueous Solubility: While increasing alkyl chain length boosts lipophilicity, it concurrently decreases aqueous solubility. A delicate balance is required; a drug must be soluble enough in the aqueous environment of the gastrointestinal tract to dissolve before it can be absorbed.[12]

Caption: Impact of N-Alkylation on Physicochemical Properties and PK.

Core Experimental Workflows for Pharmacokinetic Profiling

To experimentally determine the impact of N-alkylation, a standardized suite of in vitro and in vivo assays is employed. This tiered approach allows for cost-effective screening of multiple compounds before advancing the most promising candidates.[13]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis Permeability Caco-2 Permeability Assay (Predicts Absorption) PK_Study Rodent PK Study (Oral & IV Dosing) Permeability->PK_Study Metabolism Liver Microsomal Stability (Predicts Metabolic Clearance) Metabolism->PK_Study Binding Plasma Protein Binding (Determines Free Fraction) Binding->PK_Study Analysis Calculate PK Parameters (Cmax, AUC, t1/2, F%) PK_Study->Analysis

Caption: Standard Pharmacokinetic Evaluation Workflow.

Experimental Protocol 1: In Vitro Intestinal Permeability (Caco-2 Assay)

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and active transporters.[14][] This assay is the industry standard for predicting the rate and mechanism of a drug's absorption across the gut wall.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Caco-2 cells are seeded onto semi-permeable polycarbonate filter inserts in a transwell plate and cultured for 18-22 days to allow for full differentiation and monolayer formation.[][17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[18]

  • Dosing: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen. The basolateral (B) side, representing the bloodstream, contains a drug-free buffer.[]

  • Sampling: Over a 2-hour incubation period at 37°C, samples are taken from the basolateral compartment at various time points.[18]

  • Bidirectional Assessment (Optional but Recommended): To assess active efflux (e.g., by P-glycoprotein), the experiment is also performed in the reverse direction (B to A).[17]

  • Quantification: The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Experimental Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)

Rationale: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[19] This high-throughput assay is used to estimate a compound's susceptibility to hepatic metabolism and predict its in vivo hepatic clearance.[19][20]

Step-by-Step Methodology:

  • Preparation: Pooled human or rodent liver microsomes are thawed and diluted in a phosphate buffer.[21][22]

  • Reaction Mixture: The test compound (typically at 1 µM) is added to the microsomal solution. The mixture is pre-incubated at 37°C.[23]

  • Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is an essential cofactor for CYP enzyme activity.[22][23]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[23]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[19]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[22]

  • Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.[19]

  • Data Calculation: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19][23]

Comparative Pharmacokinetic Data Analysis

The true value of this analysis lies in comparing compounds with systematic structural changes. Below is a representative data table synthesizing typical results for a series of N-alkylated pyrrole carboxamides.

Compound IDN-Alkyl GroupLipophilicity (cLogP)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Liver Microsomal t½ (min)In Vivo Oral Bioavailability (F%) (Rat)
Cpd-1 -H1.81.5 (Low)> 60 (Stable)5%
Cpd-2 -Methyl2.38.2 (Moderate)45 (Moderately Stable)35%
Cpd-3 -Ethyl2.815.5 (High)25 (Moderately Stable)55%
Cpd-4 -n-Propyl3.321.0 (High)8 (Unstable)15%
Cpd-5 -iso-Propyl3.219.8 (High)35 (Moderately Stable)60%

Analysis and Interpretation of Trends:

  • From -H to -Methyl (Cpd-1 vs. Cpd-2): The initial N-methylation dramatically improves both permeability and bioavailability. The unsubstituted pyrrole (Cpd-1) has poor membrane permeability, leading to very low oral absorption despite being metabolically stable. Methylation (Cpd-2) provides a significant boost in lipophilicity, enhancing permeability and leading to a 7-fold increase in bioavailability.

  • Effect of Linear Chain Elongation (-Methyl vs. -Ethyl vs. -n-Propyl):

    • Extending the alkyl chain from methyl (Cpd-2) to ethyl (Cpd-3) further increases lipophilicity and permeability, resulting in a significant improvement in oral bioavailability (35% to 55%).

    • However, further extension to a propyl group (Cpd-4) marks a point of diminishing returns. While permeability remains high, the increased lipophilicity makes the compound an excellent substrate for metabolic enzymes, as shown by the very short microsomal half-life (8 minutes). This rapid metabolism negates the high absorption, causing bioavailability to plummet to 15%.

  • Impact of Branching (-n-Propyl vs. -iso-Propyl):

    • This comparison is a classic example of using steric hindrance to improve metabolic stability. The branched isopropyl group (Cpd-5) has similar lipophilicity and permeability to the linear n-propyl group (Cpd-4).

    • Crucially, the branched structure provides steric shielding, which hinders the ability of CYP enzymes to access metabolic soft spots on the molecule. This is reflected in the significantly longer microsomal half-life for Cpd-5 (35 min) compared to Cpd-4 (8 min).

    • This improved metabolic stability, combined with high permeability, results in the highest oral bioavailability in the series (60%).

In Vivo Pharmacokinetic Evaluation in Rodent Models

Rationale: While in vitro assays are predictive, an in vivo pharmacokinetic study is the definitive experiment to understand a drug's behavior in a whole organism.[24][25] These studies, typically conducted in mice or rats, are essential for determining key parameters like oral bioavailability and for making informed decisions about advancing a compound.[26][27]

Experimental Protocol 3: Rodent Oral Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Acclimation & Dosing Groups: Male Sprague-Dawley rats are acclimated and divided into two groups: Intravenous (IV) and Oral (PO). An IV group is necessary to determine the absolute oral bioavailability.[28]

  • Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) for both IV and PO administration.

  • Dosing:

    • The IV group receives a slow bolus injection via the tail vein (e.g., 1-2 mg/kg).

    • The PO group receives the compound via oral gavage (e.g., 5-10 mg/kg).[26]

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from each animal at a series of predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26]

  • Plasma Preparation: Blood samples are immediately processed (centrifuged) to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Key parameters are calculated using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time taken for the plasma concentration to reduce by half.

    • F% (Absolute Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Strategic Outlook

The N-alkylation of pyrrole carboxamides is a powerful tool for modulating pharmacokinetic properties. The experimental data clearly demonstrates that a systematic approach to modifying the N-alkyl substituent can lead to significant improvements in oral bioavailability. The key is to strike a balance between increasing lipophilicity to enhance membrane permeability and avoiding excessive lipophilicity that leads to rapid metabolic clearance. Introducing strategic steric bulk, such as using a branched alkyl group like isopropyl, is a field-proven tactic to enhance metabolic stability without compromising absorption.

For drug development professionals, this guide underscores the importance of an integrated screening cascade. By combining high-throughput in vitro assays like Caco-2 permeability and microsomal stability, project teams can efficiently triage compounds and prioritize those with the highest probability of in vivo success, thereby conserving resources and accelerating the journey from hit to clinical candidate.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Unknown Source. Caco2 assay protocol. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available from: [Link]

  • PubMed. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Available from: [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available from: [Link]

  • ACS Publications. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Available from: [Link]

  • PubMed. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders. Available from: [Link]

  • PMC. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Available from: [Link]

  • Emery Pharma. Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Available from: [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. Available from: [Link]

  • PubMed. Lipophilicity in drug discovery. Available from: [Link]

  • PubMed. Plasma pharmacokinetics and tissue distribution of a N-pyrrolo-[1,2-c]imidazolylphenyl sulfonamide in rats. Available from: [Link]

  • ACS Publications. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available from: [Link]

  • PubMed. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Available from: [Link]

  • PubMed. Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Available from: [Link]

  • PMC. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available from: [Link]

  • PMC. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • RSC Publishing. Correlation-driven ultrafast charge migration in pyrrole derivatives: the influence of the alkyl group. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

  • PubMed. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Available from: [Link]

  • PubMed. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available from: [Link]

  • Premier Consulting. Why metabolism is key in choosing species for nonclinical toxicology studies. Available from: [Link]

  • ResearchGate. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Available from: [Link]

  • PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Available from: [Link]

  • PubMed. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers. Available from: [Link]

  • PhysChem Forum. The Influence of Physicochemical Properties on ADME. Available from: [Link]

  • PubMed. Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-Ethyl-1-methylpyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is the principle that all chemical waste, particularly novel compounds with incomplete toxicological data, should be treated as hazardous unless proven otherwise.[1] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which holds the generator responsible for the waste from its creation to its final disposal.[2][3][4]

This guide is designed to align with these principles, emphasizing risk mitigation and adherence to best practices for chemical hygiene and waste disposal.

Hazard Assessment and Characterization

Due to the absence of a specific SDS for N-Ethyl-1-methylpyrrole-2-carboxamide, a conservative hazard assessment is necessary based on structurally analogous compounds such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP).

Potential Hazard Basis for Assessment (Based on Analogous Compounds) Primary Safety Concern
Skin and Eye Irritation NMP and related compounds are known to cause skin and eye irritation.[5][6]Direct contact can cause inflammation, redness, and discomfort.
Reproductive Toxicity NMP and NEP are classified as reproductive toxicants.[2][6]Exposure, particularly for researchers of child-bearing age, should be minimized.
Combustibility Related pyrrolidone derivatives are combustible liquids, though not readily ignited.[2][6][7]Improper storage or disposal near ignition sources could pose a fire risk.
Reactivity Pyrrole rings can be sensitive to strong acids and oxidizing agents, potentially leading to vigorous reactions or polymerization.[8] Amides are generally stable but can undergo hydrolysis with strong acids or bases.[9][10]Co-disposal with incompatible materials could lead to container pressurization, heat generation, or release of hazardous fumes.

Given these potential hazards, this compound must be managed as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to the final hand-off to a licensed waste disposal facility.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling of the compound and its waste should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[11]

  • Designate a Waste Stream: this compound waste should be collected in a dedicated container labeled "Non-halogenated Organic Waste."

  • Select an Appropriate Container: Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[7] The container must be in good condition, free of cracks or leaks.

  • Incompatible Materials: Do NOT mix this waste with:

    • Strong oxidizing agents (e.g., nitric acid, permanganates)

    • Strong acids (e.g., sulfuric acid, hydrochloric acid)

    • Strong bases (e.g., sodium hydroxide)

    • Aqueous waste

    • Halogenated organic waste

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for safe handling.[12]

Your waste container label must include:

  • The words "HAZARDOUS WASTE "[5]

  • Full Chemical Name: "this compound" (avoiding abbreviations or formulas)[5]

  • Approximate Concentration and Volume

  • Date of First Accumulation: The date you first added waste to the container.

  • Principal Investigator's Name and Laboratory Information

Caption: Example of a properly filled hazardous waste label.

Step 4: On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: Contaminated gloves, pipette tips, and absorbent pads should be collected in a separate, clearly labeled solid waste bag or container.

  • "Empty" Containers: The original container of the chemical, even if "empty," will contain residue. It should be managed as hazardous waste. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[5]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowed time (typically 180 days, but check your local regulations), contact your EHS office to schedule a pickup.

  • Provide Documentation: Be prepared to provide information from your waste label to the EHS personnel.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[5]

The following flowchart illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_type Categorize Waste cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_container Container Handling start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe liquid_waste Liquid Waste ppe->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Wipes, etc.) ppe->solid_waste empty_container Original 'Empty' Container ppe->empty_container liquid_container Use Labeled, Compatible 'Non-Halogenated Organic' Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Hazardous Waste Bag/Bin solid_waste->solid_container triple_rinse Triple-Rinse with Solvent? empty_container->triple_rinse segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) liquid_container->segregate store_saa Store in Secondary Containment in Satellite Accumulation Area segregate->store_saa end_process Contact EHS for Pickup by Licensed Disposal Facility store_saa->end_process solid_container->end_process collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Yes dispose_as_haz Dispose of Unrinsed Container as Hazardous Waste triple_rinse->dispose_as_haz No dispose_container Dispose of Rinsed Container in Regular Trash/Glass Waste collect_rinsate->dispose_container dispose_as_haz->end_process

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal plan, you build a culture of safety and responsibility within your laboratory. This not only ensures compliance with regulations but also demonstrates a commitment to the well-being of your colleagues and the environment, reinforcing the trust placed in you as a scientific professional.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved January 31, 2026.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 31, 2026.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved January 31, 2026.
  • Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co.KG. Retrieved January 31, 2026.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 31, 2026.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved January 31, 2026.
  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). [Video]. YouTube. Retrieved January 31, 2026.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved January 31, 2026.
  • Resource Conservation and Recovery Act (RCRA). (n.d.). Westlaw. Retrieved January 31, 2026.
  • Amide. (n.d.). In Wikipedia. Retrieved January 31, 2026.
  • Pyrrole. (n.d.). In Wikipedia. Retrieved January 31, 2026.
  • Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. (2023, November 11). PubMed. Retrieved January 31, 2026.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 31, 2026.
  • WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization. (n.d.).
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved January 31, 2026.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 31, 2026.
  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved January 31, 2026.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved January 31, 2026.
  • 20.4: Reactions of Amides. (2019, June 5). Chemistry LibreTexts. Retrieved January 31, 2026.
  • Properties and Reactions of Pyrrole. (2019, November 14). ChemicalBook. Retrieved January 31, 2026.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 31, 2026.
  • Amides - Structure and Reactivity. (n.d.). Chemistry Steps. Retrieved January 31, 2026.
  • PYRROLE. (n.d.). Ataman Kimya. Retrieved January 31, 2026.
  • Pyrrole-Intro-Structure-Reactivity-Reactions. (n.d.). Slideshare. Retrieved January 31, 2026.
  • EPA Hazardous Waste Management. (2024, April 29).
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). [Video]. YouTube. Retrieved January 31, 2026.

Sources

Handling N-Ethyl-1-methylpyrrole-2-carboxamide: A Safety & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 124725-22-0 Chemical Class: Pyrrole Carboxamide / Heterocyclic Building Block Primary Hazard Profile: Irritant (Skin/Eye/Respiratory)

Executive Safety Summary

Immediate Action Required: This compound is a functionalized pyrrole amide. While it shares structural similarities with common solvents (like NMP), it is a solid building block with distinct handling requirements.

Critical Distinction: Do NOT confuse this molecule with N-Ethyl-2-pyrrolidone (NEP), a known reproductive toxin. While N-Ethyl-1-methylpyrrole-2-carboxamide is currently classified primarily as an irritant, its amide functionality facilitates dermal absorption. Treat all exposures as significant.

Core Hazard Codes (GHS/CLP)
CodeHazard StatementOperational Implication
H315 Causes skin irritationZero-Skin-Contact Policy: Amides can act as permeation enhancers.
H319 Causes serious eye irritationEye Protection: Safety glasses are minimum; goggles required for powders.
H335 May cause respiratory irritationEngineering Control: All solid handling must occur inside a fume hood.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

The "Barrier of Entry" Protocol
  • Primary Barrier (Ventilation):

    • Requirement: Certified Chemical Fume Hood.

    • Metric: Face velocity must be maintained between 0.4 – 0.6 m/s .

    • Action: If the sash alarm triggers, cease operations immediately. Do not rely on a respirator to compensate for a failing hood.

  • Secondary Barrier (Containment):

    • Solids: Weigh inside the hood using a draft shield or analytical balance enclosure.

    • Solutions: Use secondary containment trays (polypropylene) capable of holding 110% of the reaction volume.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the ethyl/methyl substitution on the pyrrole ring increases the likelihood of this molecule penetrating standard latex gloves. Nitrile is the required standard.

PPE Selection Logic

The following decision matrix outlines the required protection based on the physical state of the chemical.

PPE_Logic Start Start: Assess State Solid Solid / Powder Start->Solid Solution Solution / Liquid Start->Solution SolidPPE Standard PPE: 1. Nitrile Gloves (0.11mm) 2. Lab Coat 3. Safety Glasses Solid->SolidPPE SolPPE Enhanced PPE: 1. Double Nitrile Gloves 2. Chemical Splash Goggles Solution->SolPPE DustRisk High Dust Potential? SolidPPE->DustRisk Resp Add N95 or PAPR (if outside hood) DustRisk->Resp Yes SplashRisk High Splash Risk? SolPPE->SplashRisk Apron Add Chemical Resistant Apron SplashRisk->Apron Yes

Figure 1: PPE Decision Logic based on physical state and exposure risk.

Detailed Specifications
EquipmentSpecificationScientific Rationale
Gloves (Routine) Nitrile (≥ 0.11 mm) Nitrile provides excellent resistance to amide-based degradation. Latex is permeable to lipophilic organics and should be avoided.
Gloves (Spill/Bulk) Laminate (Silver Shield) For prolonged contact or spill cleanup, thin nitrile may suffer breakthrough. Laminate offers >4hr breakthrough time.
Eye Protection ANSI Z87.1 Goggles Powder fines can bypass standard safety glasses. Goggles seal the ocular cavity against irritant dust.
Body Protection Cotton Lab Coat Standard protection. If handling >10g in solution, add a Tyvek sleeve or apron to prevent soak-through.

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during weighing due to potential aerosolization.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Pyrrole derivatives can be static-prone, causing "flying powder."

  • Taring: Tare the vial with the cap on. Open the vial only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or dust generation outside the hood.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.

B. Reaction Setup (Solution State)
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare for this class, but splashing is a risk.

  • Temperature Control: If heating, ensure the reaction vessel is equipped with a reflux condenser before heating begins to prevent vapor escape.

C. Emergency Spill Response

Self-Validating Step: If you spill the material, check your gloves immediately. If the nitrile material puckers or changes color, the barrier is compromised.

Spill_Response Event Spill Detected Assess Assess Volume Event->Assess Minor Minor (< 5g/5mL) Assess->Minor Major Major (> 5g/5mL) Assess->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with solvent (MeOH) 3. Double bag waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert Safety Officer 3. Don HazMat Suit (Tyvek) Major->ActionMajor

Figure 2: Workflow for spill containment and response.

Waste Disposal & Decontamination

Improper disposal of heterocyclic amides can lead to environmental persistence.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the "Solid Hazardous Waste" drum.

    • Liquid Waste: Segregate into "Organic Solvents - Halogen Free" (unless a halogenated solvent was used in the reaction).

  • Container Rinsing: Triple rinse all empty reagent bottles with Acetone or Methanol. Add the rinsate to the liquid waste stream. Deface the label before discarding the glass.

  • Lab Coat Hygiene: If a spill occurs on the lab coat, do not wash it at home. Bag it and send it for commercial industrial laundering or dispose of it as hazardous waste.

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.